Ferrous carbonate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
iron(2+);carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Fe/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQDACVRFCEPDA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CFeO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052225 | |
| Record name | Iron(II) carbonate | |
| Source | EPA DSSTox | |
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Molecular Weight |
115.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or grey odorless solid, insoluble in water, soluble in acid; [Hawley] | |
| Record name | Ferrous carbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
0.0067 G SOL IN 1 LITER OF WATER @ 25 °C; SOL IN CARBONIC ACID SOLUTION | |
| Record name | FERROUS CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
3.9 g/cu cm | |
| Record name | FERROUS CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Precipitates as a white solid | |
CAS No. |
563-71-3 | |
| Record name | Ferrous carbonate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrous carbonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13698 | |
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| Record name | Carbonic acid, iron(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(II) carbonate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.418 | |
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| Record name | FERROUS CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ3Q72U52O | |
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| Record name | FERROUS CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: Decomposes | |
| Record name | FERROUS CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure of Ferrous Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of ferrous carbonate (FeCO₃), a compound of significant interest in various scientific and industrial fields, including geology, materials science, and pharmaceuticals. A thorough understanding of its crystallographic properties is fundamental for predicting its behavior and designing novel applications.
Crystal Structure and Space Group
This compound, commonly known as the mineral siderite, crystallizes in the trigonal crystal system .[1][2] Its structure is isomorphous with calcite (CaCO₃) and it belongs to the calcite group of minerals.[1][3] The space group for this compound is consistently identified as R-3c .[4][5][6][7] This space group designation indicates a rhombohedral lattice with a three-fold rotational axis and a glide plane.
The crystal structure consists of Fe²⁺ cations and planar CO₃²⁻ anionic groups.[4][8] The iron(II) ions are octahedrally coordinated by six oxygen atoms from six different carbonate groups, forming FeO₆ octahedra.[4] These octahedra share corners to create a three-dimensional framework.[9] The carbonate groups are arranged in layers perpendicular to the c-axis.[7]
Quantitative Crystallographic Data
The precise dimensions of the unit cell of this compound have been determined by various studies. The lattice parameters, which define the size and shape of the unit cell, are crucial for material characterization and computational modeling. The following table summarizes the reported quantitative data for the hexagonal setting of the trigonal system.
| Parameter | Reported Value (Å) | Reference |
| Lattice Parameter (a) | 4.69 | [10] |
| 4.6916 | [8] | |
| 4.761 | [9] | |
| 4.626 | [11] | |
| Lattice Parameter (c) | 15.38 | [10] |
| 15.3796 | [8] | |
| 5.872 | [9] | |
| 15.288 | [11] | |
| Fe-O Bond Length | 2.13 | [4] |
| 2.17 | [9] | |
| C-O Bond Length | 1.29 | [4] |
| 1.30 | [9] |
Note: Variations in lattice parameters can arise from differences in experimental conditions, sample purity, and analytical techniques.
Experimental Determination Protocols
The determination of the crystal structure of this compound is primarily achieved through X-ray diffraction (XRD) techniques.[5] Both single-crystal XRD and powder XRD are employed to elucidate the atomic arrangement.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most accurate determination of crystal structures. The general protocol involves:
-
Crystal Selection: A high-quality single crystal of this compound, free from significant defects, is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffracted X-rays are recorded by a detector. The angles and intensities of these diffracted beams are measured.
-
Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and the symmetry of the crystal, leading to the identification of the space group. The positions of the atoms within the unit cell are then determined by solving the phase problem. Finally, the structural model is refined to achieve the best possible fit with the experimental data.[7]
X-ray Powder Diffraction (XRPD)
X-ray powder diffraction is a versatile technique used for phase identification and for the determination of lattice parameters from a polycrystalline sample. A typical experimental protocol is as follows:
-
Sample Preparation: A fine powder of this compound is prepared to ensure a random orientation of the crystallites. The powder is then mounted in a sample holder.
-
Data Collection: The powdered sample is exposed to a monochromatic X-ray beam. The detector scans a range of 2θ angles to measure the intensity of the diffracted X-rays.[12]
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, contains a series of peaks. The positions of these peaks are determined by the lattice parameters of the crystal structure (Bragg's Law). The space group and lattice parameters can be determined and refined by analyzing the peak positions and intensities.[12]
One specific study detailed the collection of powder diffraction patterns with a Huber G670 powder diffractometer in the 2θ range of 3 to 100° in steps of 0.005° using Cu Kα1 radiation (λ = 1.54056 Å) for 10 minutes.[12] The data was collected in transmission mode from a rotating flat plate sample.[12]
Logical Relationship Diagram
The following diagram illustrates the hierarchical relationship of the crystallographic information for this compound.
References
- 1. Siderite Mineral: Composition, Crystal Structure, and Geological Occurrence Explained [mineralexpert.org]
- 2. Siderite - Wikipedia [en.wikipedia.org]
- 3. sandatlas.org [sandatlas.org]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. This compound | 1335-56-4 | Benchchem [benchchem.com]
- 6. Iron(II) carbonate - matvoc.nims.go.jp [matvoc.nims.go.jp]
- 7. geo.arizona.edu [geo.arizona.edu]
- 8. Iron(II) carbonate - Wikipedia [en.wikipedia.org]
- 9. mp-18969: FeCO3 (trigonal, R-3c, 167) [legacy.materialsproject.org]
- 10. Crystal: Iron Carbonate - FeCO3 - SurfaceNet [surfacenet.de]
- 11. researchgate.net [researchgate.net]
- 12. FeCO3 Synthesis Pathways: The Influence of Temperature, Duration, and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Siderite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of the mineral siderite (FeCO₃). The information is presented to support research, scientific analysis, and potential applications in various fields, including drug development where mineral-based materials are of interest. This document includes quantitative data, detailed experimental protocols for property determination, and visualizations to illustrate key concepts.
Physical Properties of Siderite
Siderite is a member of the calcite group of carbonate minerals and exhibits a range of physical properties that are crucial for its identification and characterization.[1] A summary of these properties is presented in the table below, followed by detailed experimental protocols for their determination.
Quantitative Physical Data
| Property | Value | Notes |
| Chemical Formula | FeCO₃ | Iron (II) Carbonate[2][3][4][5][6] |
| Crystal System | Trigonal | Hexagonal scalenohedral class (3 2/m)[2][3] |
| Space Group | R-3c | [2] |
| Mohs Hardness | 3.5 - 4.5 | [2][5][7][8][9][10] |
| Specific Gravity | 3.83 - 3.96 g/cm³ | [2][5][7][8][9][10] |
| Cleavage | Perfect, rhombohedral on {1011} | [2][3][7][8][9][11] |
| Fracture | Conchoidal to uneven | [2][3][7][9] |
| Luster | Vitreous, silky, pearly, or dull | [2][3][5][7][12] |
| Streak | White | [2][3][5][9][10] |
| Color | Yellowish-brown to greyish-brown, pale yellow, green, red, black; rarely colorless | [2][3][5][7][13] |
| Diaphaneity | Transparent to opaque | [3][5][8][12][13] |
| Refractive Index | nω = 1.875, nε = 1.633 | Uniaxial (-)[2][8][14] |
| Birefringence | δ = 0.242 | [2][8][12] |
Experimental Protocols for Physical Property Determination
Objective: To determine the relative hardness of a siderite specimen by comparing its resistance to scratching against a set of standard minerals.
Materials:
-
Siderite specimen with a smooth, clean surface.
-
Mohs hardness scale kit (containing talc, gypsum, calcite, fluorite, apatite, orthoclase, quartz, topaz, corundum, and diamond).
-
Common objects for field testing (fingernail, copper penny, steel nail).[5][12][15]
Procedure:
-
Select a fresh, unscratched surface on the siderite specimen.
-
Attempt to scratch the surface of the siderite with a mineral of known hardness from the Mohs scale, starting with a softer mineral like fluorite (hardness 4).
-
Press the standard mineral firmly against the siderite and drag it across the surface.
-
Observe the result. If a scratch is produced, the siderite is softer than the standard mineral. If no scratch is produced, the siderite is harder.
-
If the softer mineral did not scratch the siderite, repeat the test with the next harder mineral in the scale (e.g., apatite, hardness 5).
-
Continue this process until a mineral is found that scratches the siderite. The hardness of the siderite lies between the hardness of the last mineral that did not scratch it and the first mineral that did.
-
Confirm the scratch by rubbing it with a finger to ensure it is not just a powder trail.[12]
Objective: To determine the specific gravity of a siderite sample using a pycnometer.
Materials:
-
Siderite sample, powdered.
-
Pycnometer (a glass flask with a precise volume).
-
Analytical balance.
-
Distilled water.
-
Vacuum desiccator (optional, for removing trapped air).
Procedure:
-
Clean and dry the pycnometer and weigh it empty (W_empty).
-
Place a known mass of the powdered siderite sample into the pycnometer and weigh it (W_sample).
-
Fill the pycnometer with distilled water, taking care to remove any air bubbles. A vacuum desiccator can be used for this purpose.
-
Fill the pycnometer to its calibrated volume and weigh it with the sample and water (W_sample+water).
-
Empty and clean the pycnometer, then fill it with distilled water only to its calibrated volume and weigh it (W_water).
-
The specific gravity (SG) is calculated using the following formula: SG = (W_sample - W_empty) / [(W_water - W_empty) - (W_sample+water - W_sample)]
Objective: To determine the color of siderite in its powdered form.
Procedure:
-
Obtain a streak plate (unglazed porcelain).
-
Select a corner or edge of the siderite specimen.
-
Firmly drag the siderite across the streak plate to create a line of powder.
-
Observe the color of the powdered streak on the plate. For siderite, this will be white.[2][3][5][9][10]
Objective: To observe the characteristic cleavage of siderite.
Procedure:
-
Examine a siderite specimen for the presence of flat, reflective surfaces.
-
If the specimen is already fractured, observe the angles at which these flat surfaces intersect. Siderite has perfect rhombohedral cleavage, meaning it breaks along three planes that are not at 90-degree angles, forming rhombohedrons.[2][3][7][8][9][11]
-
In a laboratory setting, a small sample can be carefully broken with a hammer to observe the fresh cleavage surfaces. Safety glasses should be worn.
Chemical Properties of Siderite
Siderite's chemical behavior is primarily dictated by its composition as an iron (II) carbonate. It is a member of an isomorphous series with other carbonate minerals where the iron can be substituted by other divalent cations.
Chemical Composition and Stoichiometry
The ideal chemical formula for siderite is FeCO₃.[2][3][4][5][6] By weight, this corresponds to 48.2% iron, 10.4% carbon, and 41.4% oxygen. It is often expressed in terms of oxides as 62.01% FeO and 37.99% CO₂.[3][13]
Siderite forms solid solution series with magnesite (MgCO₃) and rhodochrosite (MnCO₃), where magnesium and manganese can substitute for iron in the crystal lattice.[2][4][16] Calcium may also be present as an impurity.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Streak Test for Minerals - using a porcelain streak plate [geology.com]
- 3. quora.com [quora.com]
- 4. Mohs Hardness Scale: Testing the Resistance to Being Scratched [geology.com]
- 5. rocksandminerals.com [rocksandminerals.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Glad You Asked: How Do Geologists Identify Minerals? - Utah Geological Survey [geology.utah.gov]
- 8. Mineral Cleavage: a practical experiment [serc.carleton.edu]
- 9. scribd.com [scribd.com]
- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 11. researchgate.net [researchgate.net]
- 12. education.com [education.com]
- 13. Mineral Study Guide - Streak [omg.georockme.com]
- 14. KGS--Bull. 152, pt. 1--Chemical Analysis for Carbonate and Silicate Rocks [kgs.ku.edu]
- 15. superchargedscience.com [superchargedscience.com]
- 16. youtube.com [youtube.com]
An In-depth Technical Guide on the Solubility Product (Ksp) of Ferrous Carbonate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility product (Ksp) of ferrous carbonate (FeCO₃), a compound of significant interest in geochemistry, corrosion science, and pharmaceuticals. Understanding the solubility of this compound is critical for predicting its behavior in various aqueous environments.
Introduction to this compound Solubility
This compound (FeCO₃), also known as iron(II) carbonate, is a naturally occurring mineral called siderite.[1] It is a sparingly soluble salt in water, and its solubility is governed by the solubility product constant (Ksp). The dissolution of this compound in water is an equilibrium process represented by the following equation:
FeCO₃(s) ⇌ Fe²⁺(aq) + CO₃²⁻(aq)
The Ksp is the product of the equilibrium concentrations of the dissolved ions, each raised to the power of its stoichiometric coefficient:
Ksp = [Fe²⁺][CO₃²⁻]
A smaller Ksp value indicates lower solubility.
Quantitative Data: Solubility Product of this compound
The reported Ksp values for this compound can vary depending on the experimental conditions such as temperature, ionic strength, and the specific methodology used for determination. Below is a summary of some reported Ksp values at or near standard conditions (25 °C).
| Ksp Value | Temperature (°C) | Ionic Strength (I) | Reference |
| 3.13 x 10⁻¹¹ | 25 | Not Specified | [1][2] |
| 3.5 x 10⁻¹¹ | 25 | Not Specified | [3] |
| 2.1 x 10⁻¹¹ | 25 | Not Specified | [4][5] |
| 1.28 x 10⁻¹¹ | Not Specified | Not Specified | [1] |
| pKsp = 10.6 (Ksp ≈ 2.51 x 10⁻¹¹) | 20 | 0 | [6] |
These variations highlight the importance of considering the specific conditions of a system when applying a Ksp value.
Factors Influencing this compound Solubility
Several factors can significantly impact the solubility of this compound in aqueous solutions:
-
pH: The solubility of this compound is highly dependent on pH.[7][8] In acidic solutions, the carbonate ion (CO₃²⁻) reacts with hydrogen ions (H⁺) to form bicarbonate (HCO₃⁻) and carbonic acid (H₂CO₃). This consumption of carbonate ions shifts the dissolution equilibrium of FeCO₃ to the right, increasing its solubility.[7]
-
Temperature: While some studies suggest that temperature has a minor impact on the overall solubility of FeCO₃ in certain solutions like aqueous KCl, it significantly affects the kinetics of dissolution, with equilibrium being reached faster at higher temperatures.[9][10]
-
Ionic Strength: The presence of other ions in the solution affects the activity coefficients of Fe²⁺ and CO₃²⁻, thereby influencing the solubility. Increased ionic strength can impact the nucleation rate of this compound.[8]
-
Presence of Complexing Agents: Ligands that can form stable complexes with Fe²⁺ will increase the solubility of this compound by reducing the concentration of free ferrous ions in the solution.
-
Common Ion Effect: The presence of a common ion, either Fe²⁺ or CO₃²⁻, from another source will decrease the solubility of FeCO₃ by shifting the dissolution equilibrium to the left, in accordance with Le Châtelier's principle.
-
Presence of Other Ions: Ions like Ca²⁺ can co-precipitate with this compound, forming mixed iron-calcium carbonates (FeₓCaᵧCO₃).[11] This can alter the crystal structure and increase the solubility compared to pure FeCO₃.[11]
Experimental Protocols for Ksp Determination
The determination of the Ksp for a sparingly soluble salt like this compound requires precise and careful experimental techniques. Due to the susceptibility of Fe²⁺ to oxidation, all procedures should be conducted under anoxic conditions, often within a glovebox with an inert atmosphere.[9]
4.1. Synthesis of this compound
Since high-purity this compound is not always commercially available, it is often synthesized in the laboratory.[12] A common method involves the reaction of an iron(II) salt solution with a carbonate or bicarbonate solution under an oxygen-free environment.[1][9]
-
Reactants: Iron(II) chloride tetrahydrate (FeCl₂·4H₂O), sodium bicarbonate (NaHCO₃), and sodium carbonate (Na₂CO₃) are often used.[9]
-
Procedure:
-
Prepare separate aqueous solutions of the iron(II) salt and the carbonate/bicarbonate salts using deoxygenated water (e.g., by stripping with nitrogen gas).[9]
-
Mix the solutions within an anaerobic chamber to precipitate this compound.
-
The resulting precipitate is then washed with deoxygenated water to remove any soluble impurities and dried under vacuum or an inert atmosphere.
-
4.2. Potentiometric Titration
This method involves titrating a solution containing one of the constituent ions (e.g., Fe²⁺) with a solution of the other ion (CO₃²⁻) and monitoring the potential of an ion-selective electrode (ISE) for one of the ions.
-
Apparatus: Ion-selective electrode for Fe²⁺ or a pH electrode (to monitor changes related to carbonate equilibrium), a reference electrode, a burette, and a potentiometer.
-
Procedure:
-
A known volume of a standard solution of Fe²⁺ is placed in a reaction vessel under an inert atmosphere.
-
The solution is titrated with a standard solution of Na₂CO₃.
-
The potential is measured after each addition of the titrant, allowing the solution to reach equilibrium.
-
The equivalence point of the titration is determined from the titration curve (potential vs. volume of titrant).
-
The concentrations of Fe²⁺ and CO₃²⁻ at equilibrium can be calculated, and subsequently, the Ksp.
-
4.3. Conductometric Titration
This technique relies on the change in electrical conductivity of the solution during the precipitation reaction.
-
Apparatus: A conductometer with a conductivity cell, a burette, and a magnetic stirrer.
-
Procedure:
-
A known volume of a standard Fe²⁺ solution is placed in the conductivity cell.
-
A standard solution of Na₂CO₃ is added incrementally from a burette.
-
The conductivity is measured after each addition.
-
A plot of conductivity versus the volume of titrant added will show two lines of different slopes. The intersection of these lines corresponds to the equivalence point.
-
From the equivalence point, the concentration of the ions can be determined to calculate the Ksp.
-
4.4. Solubility and Ion Concentration Measurement
This is a direct method where a saturated solution of FeCO₃ is prepared, and the equilibrium concentration of the dissolved metal cation is measured.
-
Procedure:
-
An excess of solid FeCO₃ is added to deionized, deoxygenated water in a sealed container to prevent oxidation.
-
The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature until equilibrium is established. Studies have shown this can take 5-10 days.[9][10]
-
The solution is then filtered to remove the undissolved solid.
-
The concentration of Fe²⁺ in the filtrate is determined using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), or a colorimetric method.
-
Assuming a 1:1 stoichiometry for the dissolution, the concentration of CO₃²⁻ is equal to the concentration of Fe²⁺. The Ksp can then be calculated as Ksp = [Fe²⁺]².
-
Visualizations of Key Processes
5.1. This compound Dissolution Equilibrium
The following diagram illustrates the fundamental equilibrium process of this compound dissolving in water.
Caption: Dissolution and precipitation equilibrium of this compound.
5.2. Influence of pH on this compound Solubility
This diagram shows how acidic conditions affect the carbonate equilibrium, leading to increased solubility of this compound.
References
- 1. Iron(II) carbonate - Wikipedia [en.wikipedia.org]
- 2. brainly.com [brainly.com]
- 3. Ksp Table [owl.oit.umass.edu]
- 4. msmcraesscience.weebly.com [msmcraesscience.weebly.com]
- 5. Solved When iron (II) carbonate is dissolved in solution, | Chegg.com [chegg.com]
- 6. iron(II) carbonate [chemister.ru]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound | 1335-56-4 | Benchchem [benchchem.com]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Unraveling the Thermal Fate of Ferrous Carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermal decomposition of ferrous carbonate (FeCO₃), a compound of significant interest in various fields, including materials science, geology, and pharmaceuticals. Understanding its behavior under thermal stress is critical for applications ranging from the synthesis of iron oxides to the stability of iron-based pharmaceutical formulations. This document provides a comprehensive overview of the decomposition process under different atmospheric conditions, detailed experimental methodologies, and a summary of key quantitative data.
Introduction
This compound, also known as siderite in its mineral form, is an inorganic compound that undergoes decomposition upon heating. The decomposition pathway and the resulting products are highly dependent on the surrounding atmosphere. This guide will primarily focus on the thermal decomposition of this compound in two key environments: an inert atmosphere (e.g., nitrogen or argon) and an oxidizing atmosphere (air). The distinct chemical transformations that occur in these conditions are crucial for controlling the synthesis of specific iron oxides, which have a wide array of applications.
Thermal Decomposition of this compound
The thermal stability of this compound is a critical parameter that dictates its transformation into various iron oxides. The decomposition process is not a simple one-step reaction but often involves multiple stages and is influenced by factors such as heating rate, particle size, and the presence of impurities.
Decomposition in an Inert Atmosphere
In an inert or reducing atmosphere, such as nitrogen (N₂), argon (Ar), or carbon dioxide (CO₂), the thermal decomposition of this compound primarily yields ferrous oxide (FeO), also known as wüstite, and carbon dioxide.[1] This process typically begins at a higher temperature compared to decomposition in an oxidizing atmosphere.[1] The primary decomposition reaction can be represented as:
FeCO₃(s) → FeO(s) + CO₂(g)
However, the process can be more complex. For instance, under a CO₂ atmosphere, the decomposition can be a two-step function where ferrous oxide is an intermediate, which can then be further converted to magnetite (Fe₃O₄).[1]
The decomposition of siderite in a CO₂ atmosphere can be described as: FeCO₃ → FeO + CO₂ → Fe₃O₄ + CO [1]
Studies have shown that siderite decomposes stably to magnetite and graphite (B72142) between 455°C and 465°C when the oxygen fugacity is controlled by equilibration with graphite.[2]
Decomposition in an Oxidizing Atmosphere (Air)
When heated in the presence of air, the thermal decomposition of this compound is an oxidative process.[3] The decomposition occurs at a lower temperature range compared to an inert atmosphere and results in the formation of higher oxides of iron.[1] The process is complex and can yield a mixture of iron oxides including magnetite (Fe₃O₄), maghemite (γ-Fe₂O₃), and ultimately the most stable form, hematite (B75146) (α-Fe₂O₃).[1][4]
The overall reaction in an oxidizing atmosphere can be summarized as:
4FeCO₃(s) + O₂(g) → 2Fe₂O₃(s) + 4CO₂(g) [1]
The decomposition in air often proceeds in a single step to form iron oxide.[3] The initial product can be magnetite, which is subsequently oxidized to hematite.[1]
Quantitative Decomposition Data
The following tables summarize the key quantitative data on the thermal decomposition of this compound under different atmospheric conditions, as determined by techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).
| Atmosphere | Decomposition Temperature Range (°C) | Primary Decomposition Products | Reference |
| Oxidizing (Air) | 340 - 607 | Hematite (Fe₂O₃), Magnetite (Fe₃O₄), Maghemite (γ-Fe₂O₃) | [1][4] |
| Inert/Reducing (CO₂) | Starts >400, completes >600 | Wüstite (FeO), Magnetite (Fe₃O₄) | [1][4] |
| Inert (Nitrogen) | 425 - 520 | Not explicitly detailed, but expected to be similar to CO₂ | [3] |
Note: The exact decomposition temperatures can vary depending on experimental conditions such as heating rate and sample purity.
Experimental Protocols
The characterization of the thermal decomposition of this compound is predominantly carried out using thermoanalytical techniques. The following provides a detailed methodology for a typical experiment using Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA).
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring the change in mass and heat flow as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (TGA) or a simultaneous TGA/DSC instrument.
-
Microbalance with high precision.
-
Furnace capable of controlled heating rates up to 1000°C or higher.
-
Gas flow controllers for maintaining the desired atmosphere (e.g., nitrogen, air).
-
Sample pans (e.g., alumina, platinum).[5]
-
Data acquisition and analysis software.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is placed into a tared TGA sample pan.[5] The particle size of the sample should be uniform to ensure consistent results.
-
Instrument Setup:
-
The TGA furnace is purged with the desired gas (e.g., high-purity nitrogen for inert atmosphere studies or dry air for oxidizing conditions) at a constant flow rate (e.g., 20-100 mL/min).
-
The instrument is tared to zero the balance with an empty sample pan.
-
-
Thermal Program:
-
The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant linear heating rate (e.g., 10°C/min).
-
The mass of the sample and the heat flow are continuously recorded as a function of temperature.
-
-
Data Analysis:
-
The resulting TGA curve plots the percentage of weight loss versus temperature. The onset and end temperatures of decomposition are determined from this curve.
-
The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.
-
The DSC/DTA curve shows endothermic or exothermic events associated with the decomposition.
-
The final residual mass is used to identify the stoichiometry of the final decomposition product.
-
Safety Precautions:
-
Ensure proper ventilation, as the decomposition of carbonates releases carbon dioxide.
-
Handle the furnace with care as it operates at high temperatures.
-
Follow the instrument manufacturer's safety guidelines.
Decomposition Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical relationships in the thermal decomposition of this compound and a typical experimental workflow for its analysis.
Caption: Decomposition pathways of this compound under different atmospheres.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Conclusion
The thermal decomposition of this compound is a multifaceted process that is highly sensitive to the atmospheric conditions. In an inert atmosphere, it primarily decomposes to ferrous oxide, while in an oxidizing atmosphere, it forms more stable higher iron oxides like hematite. A thorough understanding of these decomposition pathways, supported by robust experimental techniques such as TGA/DSC, is essential for professionals in research and development who utilize this compound as a precursor or are concerned with its stability. The data and protocols presented in this guide offer a foundational understanding for further investigation and application.
References
The Genesis of Ferrous Carbonate: An In-depth Technical Guide to its Natural Occurrence and Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence and formation of ferrous carbonate (FeCO₃), commonly known as the mineral siderite. Understanding the geochemical and environmental factors that govern the formation of siderite deposits is crucial for a range of scientific disciplines, from geology and environmental science to materials science and drug development, where iron compounds play a significant role.
Natural Occurrence of this compound (Siderite)
This compound is a widespread mineral found in a variety of geological settings. Its presence is a key indicator of anoxic (oxygen-deficient) and non-sulfidic environments. The major types of siderite deposits are categorized as follows:
-
Sedimentary Deposits: These are the most common occurrences of siderite.
-
Ironstones: Thin beds of siderite are often interlayered with shales, clay, or coal seams.[1]
-
Concretions: Siderite frequently forms concretions in shales and sandstones. These concretions can sometimes encapsulate exceptionally well-preserved fossils.[2]
-
Bog Iron: In temperate climates, colloidal siderite can form in freshwater lake margins and bogs.
-
Banded Iron Formations (BIFs): Siderite is a common constituent of the carbonate facies of BIFs, particularly in Precambrian deposits.[3]
-
-
Hydrothermal Veins: Siderite is often found as a gangue mineral (non-economic mineral) in hydrothermal veins, associated with various ore minerals.[2][4] Associated minerals in these veins can include quartz, barite, fluorite, galena, sphalerite, and chalcopyrite.[4]
-
Metasomatic Deposits: These deposits form when iron-bearing hydrothermal fluids replace pre-existing carbonate rocks like limestone or dolomite.[5]
-
Metamorphic Rocks: Siderite can be found in metamorphic rocks that have formed from the alteration of siderite-bearing sedimentary or hydrothermal deposits.
-
Magmatic Rocks: Although less common, siderite can occur as a primary mineral in certain igneous rocks, such as carbonatites and some syenites and pegmatites.
The Geochemical Formation of this compound
The formation of siderite is primarily controlled by the interplay of redox potential (Eh) and pH in an aqueous environment. The fundamental chemical reaction for the precipitation of this compound is:
Fe²⁺ + CO₃²⁻ ⇌ FeCO₃ (s)
The key requirements for siderite formation are a sufficient supply of dissolved ferrous iron (Fe²⁺) and carbonate ions (CO₃²⁻) in an anoxic environment.
Formation Pathways
There are two primary pathways for the formation of siderite deposits:
-
Direct Precipitation: Siderite can precipitate directly from anoxic, iron-rich fluids when the solution becomes supersaturated with respect to this compound. This is common in sedimentary environments where microbial activity or other processes have removed dissolved oxygen.
-
Diagenetic Formation: Siderite can also form as a secondary, or diagenetic, mineral. This process often involves the reduction of ferric iron (Fe³⁺) from iron oxides and hydroxides, coupled with the oxidation of organic matter by microorganisms. This process, known as dissimilatory iron reduction (DIR), releases ferrous iron into the porewaters, which can then combine with carbonate ions to form siderite.
The formation pathways of this compound can be visualized as follows:
Influence of Geochemical Parameters
The stability of this compound is highly dependent on the redox potential (Eh) and pH of the environment. The following diagram illustrates the stability fields of various iron minerals in relation to Eh and pH, highlighting the conditions favorable for siderite formation.
As the diagram illustrates, siderite is stable under reducing conditions (low Eh) and in a pH range that is typically near-neutral to slightly alkaline (pH 7-9). In more oxidizing environments, ferric iron species such as ferric hydroxide (B78521) (Fe(OH)₃) or hematite (B75146) (Fe₂O₃) are dominant. In acidic and reducing conditions, ferrous iron will remain dissolved in solution. The presence of sulfide (B99878) ions will lead to the precipitation of iron sulfides like pyrite (B73398) (FeS₂) instead of siderite.
Quantitative Data on this compound Deposits
The chemical and physical properties of siderite can vary depending on its formation environment. The following tables summarize key quantitative data for this compound.
Table 1: Physical Properties of Siderite
| Property | Value |
| Chemical Formula | FeCO₃ |
| Crystal System | Trigonal |
| Mohs Hardness | 3.75 - 4.25 |
| Specific Gravity | 3.96 |
| Color | Yellowish-brown, brown, gray, greenish-gray |
| Streak | White |
| Luster | Vitreous to pearly |
| Cleavage | Perfect on {1011} |
| Iron Content (by wt.) | ~48% |
Data sourced from multiple mineralogical databases.[2]
Table 2: Elemental Composition of Siderite from Different Environments
| Element/Ratio | Freshwater Siderite | Marine Siderite |
| FeCO₃ (mol%) | Often > 90% (relatively pure) | Variable, with significant substitution |
| MgCO₃ (mol%) | Low | Up to 41% |
| CaCO₃ (mol%) | Low | Up to 15% |
| Mn Content | Generally higher | Generally lower |
| Mg/Ca Ratio | Lower | Higher |
Data adapted from Mozley, 1989.[6] The elemental composition of siderite, particularly the degree of substitution by magnesium, calcium, and manganese, can serve as a proxy for the depositional environment.[6]
Table 3: Stable Isotope Composition of Siderite
| Isotope Ratio | Typical Range (Marine) | Typical Range (Continental/Freshwater) |
| δ¹³C (‰ PDB) | -12 to +4 | -2 to +18 |
| δ¹⁸O (‰ PDB) | -8 to +2 | -15 to -5 |
Data compiled from various geochemical studies. The isotopic composition of carbon and oxygen in siderite can provide valuable insights into the source of carbon and the temperature and isotopic composition of the formational waters.
Experimental Protocols for the Analysis of this compound
The characterization of this compound deposits relies on a suite of analytical techniques. The following are generalized protocols for key experimental methods.
X-Ray Diffraction (XRD) Analysis
Objective: To identify the mineralogical composition of a sample and confirm the presence of siderite.
Methodology:
-
Sample Preparation:
-
The rock or sediment sample is crushed and ground into a fine powder (typically <10 μm) using an agate mortar and pestle to ensure random orientation of the crystallites.[3]
-
For quantitative analysis, a known amount of an internal standard (e.g., corundum) may be added.
-
The powder is then packed into a sample holder, ensuring a flat, smooth surface.
-
-
Instrument Parameters (Typical):
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 5° to 70°
-
Step Size: 0.02°
-
Scan Speed: 1-2°/minute
-
-
Data Analysis:
-
The resulting diffraction pattern is compared to a database of known mineral diffraction patterns (e.g., the ICDD PDF database) to identify the minerals present.
-
The position (2θ angle) and relative intensity of the diffraction peaks are used for mineral identification. The primary diffraction peak for siderite is typically observed at ~32° 2θ.
-
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX)
Objective: To observe the morphology and determine the elemental composition of siderite crystals and associated minerals.
Methodology:
-
Sample Preparation:
-
For morphological analysis, small rock chips or individual crystals can be mounted on an aluminum stub using carbon tape.
-
For quantitative elemental analysis, a polished thin section or an epoxy-mounted block of the sample is prepared and coated with a thin layer of carbon to ensure conductivity.
-
-
SEM Imaging:
-
The sample is placed in the SEM chamber under high vacuum.
-
An electron beam is scanned across the sample surface.
-
Backscattered electron (BSE) imaging is particularly useful for distinguishing different mineral phases based on their average atomic number (siderite appears brighter than quartz, for example).
-
-
EDX Analysis:
-
The electron beam is focused on a specific point or area of interest on the sample.
-
The interaction of the electron beam with the sample generates X-rays with energies characteristic of the elements present.
-
The EDX detector measures the energy and intensity of these X-rays to provide a semi-quantitative elemental analysis of the targeted area. This can be used to confirm the presence of iron and carbonate (by difference) and to identify elemental substitutions (Mg, Ca, Mn).
-
Stable Isotope Analysis (Carbon and Oxygen)
Objective: To determine the δ¹³C and δ¹⁸O values of siderite to infer the paleoenvironmental conditions of its formation.
Methodology:
-
Sample Preparation:
-
A pure siderite sample is carefully separated from the host rock, often by micro-drilling.
-
The powdered sample (typically a few milligrams) is loaded into a reaction vessel.
-
-
Acid Digestion:
-
The sample is reacted with 100% phosphoric acid (H₃PO₄) under vacuum at a constant temperature (e.g., 75°C) for an extended period (e.g., 24 hours) to liberate CO₂ gas.
-
The reaction is: 3FeCO₃ + 2H₃PO₄ → 3CO₂ + 3H₂O + Fe₃(PO₄)₂
-
-
Gas Purification and Analysis:
-
The evolved CO₂ gas is cryogenically purified to remove water and other non-condensable gases.
-
The purified CO₂ is then analyzed using a dual-inlet isotope ratio mass spectrometer (IRMS).
-
The measured isotope ratios (¹³C/¹²C and ¹⁸O/¹⁶O) are reported in delta (δ) notation in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.
-
The following diagram outlines a general workflow for the characterization of this compound-bearing samples.
Conclusion
The study of natural this compound deposits provides a window into the Earth's past geochemical environments. For researchers in drug development and materials science, understanding the formation and properties of this simple iron compound can offer insights into iron biomineralization, corrosion processes, and the synthesis of iron-based materials. The combination of geological field observations, quantitative geochemical analysis, and detailed experimental characterization is essential for a comprehensive understanding of the genesis of this compound.
References
- 1. azonano.com [azonano.com]
- 2. Siderite - Wikipedia [en.wikipedia.org]
- 3. worldagroforestry.org [worldagroforestry.org]
- 4. Siderite Mineral: Composition, Crystal Structure, and Geological Occurrence Explained [mineralexpert.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
magnetic susceptibility of synthetic ferrous carbonate
An In-depth Technical Guide to the Magnetic Susceptibility of Synthetic Ferrous Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the (FeCO₃), also known as siderite. It details the synthesis of this material, its fundamental magnetic properties, and the experimental protocols used for its characterization. This document is intended to be a valuable resource for researchers and professionals working with iron-based compounds in various fields, including materials science and drug development.
Introduction to this compound
This compound is a naturally occurring mineral that can also be synthesized in the laboratory. It is of significant interest due to its antiferromagnetic properties at low temperatures.[1] The magnetic behavior of synthetic this compound is critically dependent on its purity and crystalline structure, which are in turn influenced by the synthesis method.
Synthesis of this compound
The synthesis of pure this compound is challenging due to the ease of oxidation of Fe²⁺ to Fe³⁺ in the presence of oxygen.[2] Therefore, synthesis is typically carried out under anoxic conditions. Common methods involve the reaction of a ferrous salt with a carbonate source in an aqueous medium.
Experimental Protocol: Precipitation Method
A widely used method for synthesizing this compound is through precipitation reaction.[3][4]
Reactants:
-
Ferrous salt (e.g., ferrous sulfate (B86663) (FeSO₄)[4], ferrous chloride (FeCl₂·4H₂O)[2])
-
Carbonate source (e.g., sodium carbonate (Na₂CO₃)[3][4], sodium bicarbonate (NaHCO₃)[2])
Procedure:
-
Degassed, deionized water is used to prepare solutions of the ferrous salt and the carbonate source to minimize dissolved oxygen.[2]
-
The reaction is typically carried out in an anaerobic chamber or under a nitrogen atmosphere.[2]
-
The carbonate solution is added to the ferrous salt solution, leading to the precipitation of this compound.
-
The precipitate is then washed with deoxygenated water and dried under vacuum.
The morphology and purity of the resulting this compound can be influenced by factors such as reactant concentrations, temperature, and reaction time.[2][5]
Synthesis Workflow
Magnetic Properties of this compound
This compound is paramagnetic at room temperature and transitions to an antiferromagnetic state at the Néel temperature (Tₙ), which is approximately 37 K.[1][6] Below this temperature, the magnetic moments of the Fe²⁺ ions align in an antiparallel manner.
Quantitative Magnetic Susceptibility Data
The magnetic susceptibility of a material is a measure of how much it will become magnetized in an applied magnetic field. For this compound, this property is dependent on temperature and the presence of any impurities.
| Parameter | Value | Conditions | Reference |
| Néel Temperature (Tₙ) | 37 K | [1][6] | |
| Room-Temperature Volume Specific Susceptibility | 1.3 to 11 × 10⁻³ SI | Natural Siderite | [6] |
| Typical Room-Temperature Volume Specific Susceptibility | 3.8–4.2 × 10⁻³ SI | Natural Siderite | [6] |
| Mass Susceptibility of Siderite | 0.75 SI | 0.1% mineral-sand mixture | [7] |
Experimental Measurement of Magnetic Susceptibility
Several techniques can be employed to measure the . The choice of method often depends on the temperature range of interest and the required sensitivity.
Superconducting Quantum Interference Device (SQUID) Magnetometry
SQUID magnetometry is a highly sensitive method for determining the magnetic properties of materials. It is particularly well-suited for studying the temperature dependence of magnetic susceptibility and identifying magnetic transitions, such as the Néel temperature of this compound.[8]
Experimental Protocol:
-
A small, precisely weighed sample of synthetic this compound is placed in a sample holder.
-
The sample is introduced into the SQUID magnetometer.
-
The temperature of the sample is varied, typically from above the expected transition temperature down to a low temperature (e.g., 4 K).[6]
-
At each temperature point, a small magnetic field is applied, and the resulting magnetization of the sample is measured.
-
The magnetic susceptibility (χ) is calculated as the ratio of the measured magnetization (M) to the applied magnetic field (H).
High-Temperature Magnetic Susceptibility Measurement
To investigate the thermal stability and potential decomposition of synthetic this compound, high-temperature magnetic susceptibility measurements can be performed. Upon heating, siderite can convert to magnetite (Fe₃O₄), which is ferrimagnetic and has a much higher magnetic susceptibility.[9]
Experimental Protocol:
-
The sample is placed in a furnace equipped with a system to measure magnetic susceptibility, such as a Kappabridge.[10]
-
To prevent oxidation, the experiment is conducted in an inert atmosphere, for example, by flowing argon gas.[10]
-
The magnetic susceptibility is measured continuously as the sample is heated to a high temperature (e.g., 700°C) and subsequently cooled.[10]
-
The formation of new magnetic phases can be identified by sharp increases in susceptibility during heating and cooling cycles.[9][10]
Experimental Workflow for Magnetic Characterization
Conclusion
The magnetic properties of synthetic this compound are of significant interest for both fundamental research and practical applications. A thorough understanding of its synthesis is crucial for obtaining pure materials with well-defined magnetic characteristics. The experimental protocols outlined in this guide, particularly SQUID magnetometry and high-temperature susceptibility measurements, provide robust methods for characterizing the magnetic susceptibility and phase transitions of this material. The data and methodologies presented here serve as a valuable resource for scientists and researchers in related fields.
References
- 1. Siderite - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US4657752A - Process for preparing this compound - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. researchgate.net [researchgate.net]
- 8. Iron mapping using the temperature dependency of the magnetic susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Interpreting high-temperature magnetic susceptibility data of natural systems [frontiersin.org]
- 10. cedar.wwu.edu [cedar.wwu.edu]
A Technical Guide to Ferrous Carbonate Speciation in Anoxic Water Systems
Executive Summary
Ferrous carbonate (FeCO₃), known geologically as siderite, is a critical mineral phase in anoxic aqueous environments, including groundwater, sediments, and certain industrial systems.[1][2] Its precipitation and dissolution control the mobility of dissolved ferrous iron (Fe(II)) and influence the cycling of carbon and other redox-sensitive elements.[1][3] In anoxic systems where bicarbonate alkalinity is present, the speciation of Fe(II) is not limited to the simple hydrated Fe²⁺ ion but is dominated by the formation of various aqueous this compound complexes.[4][5] Understanding the thermodynamics, kinetics, and controlling factors of FeCO₃ speciation is essential for applications ranging from environmental remediation and carbon sequestration to managing corrosion in industrial processes.[2][6] This guide provides a comprehensive overview of the core principles governing this compound speciation, detailed experimental protocols for its study, and quantitative data to support further research and modeling.
Aqueous Speciation of Ferrous Iron in Carbonate-Rich Anoxic Waters
In the absence of oxygen, the speciation of dissolved Fe(II) is heavily influenced by pH and the concentration of ligands, particularly carbonate species (HCO₃⁻ and CO₃²⁻). In natural waters with carbonate alkalinity exceeding 1 mM, this compound complexes can dominate the total dissolved Fe(II) concentration, especially at pH values above 7.[4][5] The primary aqueous complexes identified are Fe(CO₃)⁰, Fe(CO₃)₂²⁻, and the mixed hydroxy-carbonate complex Fe(CO₃)(OH)⁻.[4][5] The formation of these complexes is critical as it directly impacts the solubility of siderite and the kinetic rates of Fe(II) oxidation should an oxidant be introduced.[4]
dot
References
A Technical Guide to the Thermodynamic Data of Ferrous Carbonate (FeCO₃) Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of ferrous carbonate (FeCO₃), also known as siderite in its mineral form.[1][2] A thorough understanding of these properties is critical in diverse fields such as geochemistry, corrosion science, carbon capture and storage, and materials science.[3][4] This document summarizes key thermodynamic parameters, details the experimental protocols for their determination, and presents logical and experimental workflows through standardized visualizations.
Core Thermodynamic Data
The formation of this compound from its constituent elements in their standard states (Fe(s), C(graphite), and O₂(g)) is a fundamental reaction for thermodynamic analysis. The key properties—standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard molar entropy (S°)—are essential for predicting the stability and reactivity of FeCO₃ under various conditions.
A review of existing literature reveals a range of reported values, reflecting the challenges associated with experimental measurements, which can be affected by factors like oxidation and sample purity.[5][6] The following table summarizes selected and recommended thermodynamic properties for solid this compound at standard state conditions (298.15 K and 1 bar).
| Thermodynamic Property | Symbol | Value | Units | Reference(s) |
| Standard Molar Enthalpy of Formation | ΔfH° | -750.6 ± 1.1 | kJ/mol | [7][8] |
| -738.15 | kJ/mol | [9] | ||
| -710.01 | kJ/mol | [5] | ||
| Standard Molar Gibbs Free Energy of Formation | ΔfG° | -665.1 | kJ/mol | [9] |
| -653.27 | kJ/mol | [5] | ||
| Standard Molar Entropy | S° | 95.4 | J/(mol·K) | [9] |
| Molar Heat Capacity at Constant Pressure | C_p | 83.3 | J/(mol·K) | [9] |
| 82.25 | kJ/mol K⁻¹ | [10] |
Experimental Protocols for Thermodynamic Data Determination
The accurate determination of the thermodynamic properties of this compound relies on meticulous experimental procedures. The primary methods employed are calorimetry for enthalpy and heat capacity measurements, and solubility studies for determining the Gibbs free energy and solubility product (Ksp).
Calorimetric Determination of Enthalpy of Formation
A robust method for determining the enthalpy of formation involves high-temperature transposed temperature drop calorimetry.[8] This technique measures the heat effects associated with the decomposition of a synthesized sample.
Methodology:
-
Synthesis of Pure Siderite (FeCO₃): High-purity this compound is first synthesized, as natural samples often contain impurities like magnesium, manganese, or calcium that can alter the decomposition temperature and thermodynamic properties.[6][11] Synthesis is typically performed under anoxic conditions to prevent the rapid oxidation of Fe(II).[6]
-
Calorimetric Measurement: A small, precisely weighed pellet of the synthetic siderite is dropped from room temperature into a high-temperature calorimeter (e.g., at 978 K or 1075 K) containing a reactive atmosphere, such as flowing oxygen.[7]
-
Decomposition Reaction: Inside the calorimeter, the siderite decomposes and oxidizes in a highly exothermic reaction: 2FeCO₃(s) + 0.5O₂(g) → Fe₂O₃(s) + 2CO₂(g)
-
Heat Measurement: The calorimeter measures the total heat released during this process, which is the sum of the heat content of the sample from 298 K to the calorimeter temperature and the enthalpy of the decomposition reaction at that temperature.
-
Data Analysis: By running control experiments with known materials (like corundum, Al₂O₃) and using established thermodynamic data for the reaction products (hematite, Fe₂O₃, and CO₂), the enthalpy of formation of siderite at 298.15 K can be calculated.[8] The consistency of results from experiments at different temperatures confirms that intermediate products, such as CO, are completely oxidized.[8]
Solubility Studies for Gibbs Free Energy
Solid-liquid equilibrium (SLE) studies are conducted to determine the solubility of FeCO₃ in aqueous solutions, which is then used to calculate the solubility product (Ksp) and, subsequently, the Gibbs free energy of formation.
Methodology:
-
Experimental Setup: A known mass of synthetic FeCO₃ is added to an aqueous solution (e.g., deionized water or a solution of known ionic strength like KCl) in a sealed glass cell.[5][10] The system is deoxygenated to prevent iron oxidation.
-
Equilibration: The mixture is stirred continuously at a constant, controlled temperature (e.g., from 25 to 80 °C) for a period sufficient to reach equilibrium, which can take several days.[10] The kinetics of dissolution are often faster at higher temperatures.[5]
-
Sample Analysis: At regular intervals, aqueous samples are withdrawn, filtered, and analyzed to determine the concentration of dissolved ferrous ions (Fe²⁺). Equilibrium is considered reached when the Fe²⁺ concentration becomes constant.
-
Calculation of Ksp: The solubility product (Ksp) is calculated from the equilibrium concentration of Fe²⁺ and carbonate ions. The concentration of carbonate species is determined based on the solution's pH and the known dissociation constants of carbonic acid.
-
Derivation of ΔfG°: The standard Gibbs free energy of formation of FeCO₃(s) is then derived from the Ksp value and the known standard Gibbs free energies of formation of the aqueous ions (Fe²⁺(aq) and CO₃²⁻(aq)).
Visualizations: Workflows and Relationships
Diagrams are essential for visualizing complex experimental workflows and fundamental thermodynamic relationships.
Caption: Experimental workflow for determining thermodynamic properties of FeCO₃.
Caption: Relationship between Gibbs free energy, enthalpy, and entropy.
References
- 1. Iron(II) carbonate - Wikipedia [en.wikipedia.org]
- 2. gktoday.in [gktoday.in]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1335-56-4 | Benchchem [benchchem.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. iron(II) carbonate [chemister.ru]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
molecular formula and molar mass of ferrous carbonate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the fundamental chemical properties of ferrous carbonate, including its molecular formula and molar mass. The information is presented to be a valuable resource for professionals engaged in research and development.
Core Properties of this compound
This compound, also known as iron(II) carbonate, is an inorganic compound with the chemical formula FeCO₃.[1][2] It is found in nature as the mineral siderite.[3] The compound consists of iron in the +2 oxidation state bonded to a carbonate ion.[3]
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | FeCO₃ or CFeO₃[4][5] |
| Molar Mass | 115.85 g/mol [4][5] |
| IUPAC Name | iron(2+) carbonate[4] |
| CAS Number | 563-71-3[4] |
Logical Relationship of Components
The following diagram illustrates the simple ionic relationship between the ferrous cation and the carbonate anion that constitutes this compound.
Caption: Ionic components of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis or specific applications of this compound can vary significantly depending on the research context. For instance, the preparation of this compound nanoparticles for use as anode materials in lithium-ion batteries involves a one-pot solvothermal route with reduced graphene oxide.[5] In another application, this compound has been used as a catalyst to convert carbon dioxide into liquid fuels under mild conditions.[5] Due to the proprietary and varied nature of these advanced applications, a universally standard experimental protocol is not available. Researchers are advised to consult specialized literature relevant to their specific field of inquiry.
Signaling Pathways
This compound's primary relevance in a biological context is as a source of ferrous iron (Fe²⁺), an essential mineral. Iron is a critical component of hemoglobin, myoglobin, and various enzymes. While this compound itself is not directly involved in signaling pathways, the iron it provides is integral to numerous physiological processes. The absorption and metabolism of iron are tightly regulated by complex signaling pathways to maintain homeostasis and prevent toxicity. For detailed information on iron metabolism and its associated signaling pathways, researchers should refer to literature on hepcidin, ferroportin, and the transferrin cycle.
References
Methodological & Application
Synthesis of Pure Ferrous Carbonate in an Inert Atmosphere: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous carbonate (FeCO₃) is a compound of significant interest in various fields, including its use as an iron supplement in pharmaceuticals.[] The synthesis of pure this compound presents a notable challenge due to the high susceptibility of ferrous iron (Fe²⁺) to oxidation, which can lead to the formation of ferric (Fe³⁺) impurities.[2][3] Therefore, conducting the synthesis under a strictly controlled inert atmosphere is crucial to obtain a pure product. These application notes provide detailed protocols for the laboratory synthesis of pure this compound, focusing on methods that ensure the exclusion of oxygen.
Core Principles of Synthesis
The laboratory synthesis of this compound typically involves the precipitation of FeCO₃ from a solution containing ferrous ions and carbonate ions. The general reaction is as follows:
Fe²⁺(aq) + CO₃²⁻(aq) → FeCO₃(s)
To maintain the purity of the final product, the following considerations are paramount:
-
Oxygen Exclusion: All steps of the synthesis, including solution preparation, reaction, and product isolation, must be performed under an inert atmosphere, such as nitrogen or argon, or within a glovebox.[][4]
-
High-Purity Reagents: The use of high-purity starting materials is essential to prevent contamination of the final product.[2]
-
Control of Reaction Parameters: Factors such as temperature, pH, and reactant concentrations can influence the crystallinity and purity of the this compound precipitate.[2]
Experimental Protocols
Two primary methods for the synthesis of pure this compound under an inert atmosphere are detailed below. Method A is a common precipitation reaction using a ferrous salt and an alkali bicarbonate. Method B describes a process involving the reaction of metallic iron with carbonic acid.
Method A: Precipitation from Ferrous Salt and Alkali Bicarbonate
This method is based on the reaction of a soluble ferrous salt with an alkali bicarbonate in an oxygen-free environment.[5]
Materials:
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O) or Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)[]
-
Deoxygenated deionized water
-
Inert gas (Nitrogen or Argon)
Apparatus:
-
Glovebox or a Schlenk line setup
-
Reaction vessel (sealed)[5]
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
Procedure:
-
Deoxygenation of Solvent: Deoxygenate deionized water by sparging with an inert gas (nitrogen or argon) for at least one hour.
-
Inert Atmosphere Setup: Perform all subsequent steps inside a glovebox filled with an inert gas or using Schlenk line techniques.[][4]
-
Preparation of Reactant Solutions:
-
Prepare a solution of the ferrous salt (e.g., FeCl₂·4H₂O) in deoxygenated deionized water.
-
Prepare a separate solution of the alkali bicarbonate (e.g., NaHCO₃) in deoxygenated deionized water. A molar ratio of at least 2:1 of alkali metal bicarbonate to the ferrous compound is recommended.[5]
-
-
Reaction:
-
Slowly add the alkali bicarbonate solution to the ferrous salt solution while stirring continuously.
-
A white to light-colored precipitate of this compound will form immediately.
-
-
Heating (Optional): The reaction mixture can be heated to between 100°C and 300°C in a sealed vessel to promote the formation of a more crystalline precipitate.[5]
-
Isolation of the Product:
-
After the reaction is complete, allow the precipitate to settle.
-
Separate the precipitate from the solution by filtration.
-
Wash the precipitate with deoxygenated deionized water to remove any soluble impurities.
-
-
Drying: Dry the purified this compound precipitate under vacuum or in an oven at a low temperature to prevent oxidation. The drying process should be conducted in the glovebox for 2 to 3 days.[]
Method B: Reaction of Metallic Iron with Carbonic Acid
This method produces a highly pure this compound by reacting metallic iron with carbonic acid, followed by precipitation under a nitrogen purge.[6]
Materials:
-
Pure iron wire or powder
-
Deionized water
-
Carbon dioxide (CO₂) gas
-
Nitrogen (N₂) gas (oxygen-free)
-
Hydrochloric acid (for cleaning iron)
Apparatus:
-
Reaction vessel with gas inlet and outlet
-
Gas flow controllers
-
Stirring apparatus
Procedure:
-
Iron Preparation: Clean the surface of the iron wire or powder with a dilute acid bath to remove any surface oxidation, followed by rinsing with deionized water.[6]
-
Carbonic Acid Formation: Fill the reaction vessel with deionized water and continuously bubble carbon dioxide through it to form a saturated carbonic acid solution.[6]
-
Reaction: Introduce the cleaned iron into the carbonic acid solution. The carbonic acid will react with the iron to form a solution of this compound. Continue the flow of carbon dioxide until the solution is saturated with this compound.[6]
-
Precipitation:
-
Isolation and Drying:
-
Collect the precipitated this compound as a slurry.
-
Dry the product under an inert atmosphere.
-
Data Presentation
The following table summarizes key quantitative data and parameters for the synthesis of this compound based on the described methods.
| Parameter | Method A: Precipitation | Method B: Carbonic Acid | Reference |
| Iron Source | Ferrous Salt (e.g., FeCl₂·4H₂O) | Metallic Iron | [][5],[6] |
| Carbonate Source | Alkali Bicarbonate (e.g., NaHCO₃) | Carbon Dioxide (CO₂) | [][5],[6] |
| Molar Ratio | Bicarbonate:Ferrous Salt ≥ 2:1 | N/A | [5] |
| Reaction Temperature | Ambient or 100°C - 300°C | Ambient | [5],[6] |
| Inert Atmosphere | Nitrogen, Argon, or H₂/N₂ mixture | Nitrogen purge for precipitation | [][4],[6] |
| Reaction Time | Varies, can be rapid | Several days for saturation | [6] |
| Product Purity | High, dependent on reactant purity | Chemically pure | [2],[6] |
Visualizations
Experimental Workflow for this compound Synthesis (Method A)
Caption: Workflow for the synthesis of pure this compound via precipitation.
Logical Relationship for Inert Atmosphere Synthesis
Caption: Logic for employing an inert atmosphere in this compound synthesis.
References
- 2. This compound | 1335-56-4 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. FeCO3 Synthesis Pathways: The Influence of Temperature, Duration, and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4657752A - Process for preparing this compound - Google Patents [patents.google.com]
- 6. US3416883A - Process for preparing chemically pure this compound - Google Patents [patents.google.com]
characterization of ferrous carbonate using XRD and SEM techniques
An in-depth understanding of the physicochemical properties of ferrous carbonate (FeCO₃), also known as siderite in its mineral form, is crucial for researchers, scientists, and drug development professionals across various fields. Its characterization is pivotal in pharmaceutical formulations, geological studies, and corrosion science. This document provides detailed application notes and protocols for the characterization of this compound using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM), two powerful analytical techniques for solid-state analysis.
Application Notes
X-ray Diffraction (XRD) Analysis of this compound
X-ray Diffraction is a non-destructive technique used to identify the crystalline phases of a material and to determine its crystal structure. For this compound, XRD is primarily employed to:
-
Phase Identification: Confirm the presence of the siderite crystalline phase and identify any potential impurities or other crystalline forms.[1][2][3][4][5][6]
-
Purity Assessment: Quantify the amount of crystalline this compound in a sample relative to other crystalline components.
-
Crystal Structure Analysis: Determine the lattice parameters of the rhombohedral crystal system of siderite.
The XRD pattern of a pure, crystalline this compound sample will exhibit characteristic diffraction peaks at specific 2θ angles. The position and intensity of these peaks are unique to the siderite crystal structure.
Scanning Electron Microscopy (SEM) Analysis of this compound
Scanning Electron Microscopy is a technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface topography. In the context of this compound characterization, SEM is invaluable for:
-
Morphological Analysis: Visualizing the shape and size of this compound particles. Common morphologies include rhombohedral crystals, dumbbell shapes, and spherical or globular structures.[7][8]
-
Particle Size Distribution: Determining the range and average size of the particles, which is critical for understanding material properties such as solubility and reactivity.
-
Surface Texture Examination: Observing the surface features of the particles, which can provide insights into their formation and history.
When coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX), SEM can also provide elemental analysis, confirming the presence of iron, carbon, and oxygen, and detecting any elemental impurities.
Experimental Protocols
Protocol 1: X-ray Diffraction (XRD) Analysis
This protocol outlines the steps for preparing and analyzing a powdered this compound sample using XRD.
1. Sample Preparation:
-
Grinding: If the sample is not already a fine powder, it must be ground to a consistent, fine particle size (typically <10 µm) to ensure random orientation of the crystallites.[9][10][11] This can be achieved using an agate mortar and pestle.[9][11]
-
Homogenization: Ensure the powdered sample is thoroughly mixed to be representative of the bulk material.
-
Mounting: The fine powder is then carefully packed into a sample holder.[9] The surface should be smooth and level with the holder's surface to avoid errors in peak positions.[9] For small sample amounts, a zero-background sample holder (e.g., a single crystal silicon wafer) can be used.
2. Instrument Setup and Data Acquisition:
-
Instrument: A powder X-ray diffractometer.
-
X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).
-
Scan Range (2θ): A common range for siderite is 20° to 80°.
-
Step Size and Scan Speed: These parameters should be optimized to obtain good peak resolution and signal-to-noise ratio. A typical step size is 0.02° with a scan speed of 1-2°/minute.
3. Data Analysis:
-
The resulting diffraction pattern is analyzed by identifying the 2θ positions of the diffraction peaks.
-
These peak positions are then compared with a reference pattern for siderite from a crystallographic database (e.g., the International Centre for Diffraction Data - ICDD).
-
Software can be used for phase identification, lattice parameter refinement, and quantitative analysis.
Protocol 2: Scanning Electron Microscopy (SEM) Analysis
This protocol describes the preparation and analysis of a this compound sample using SEM.
1. Sample Preparation:
-
Mounting: A small, representative amount of the this compound powder is mounted on an SEM stub using double-sided conductive carbon tape.[12]
-
Dispersion: Ensure the particles are well-dispersed on the tape to allow for the observation of individual particles.[13] Gently press the powder onto the tape and remove any excess loose powder with a puff of compressed air to prevent contamination of the SEM chamber.[12][14]
-
Coating: Since this compound is a non-conductive material, the sample must be coated with a thin layer of a conductive material (e.g., gold, palladium, or carbon) to prevent charging under the electron beam.[12][15] This is typically done using a sputter coater.
2. Instrument Setup and Imaging:
-
Instrument: A scanning electron microscope.
-
Accelerating Voltage: Typically in the range of 5-20 kV. The optimal voltage will depend on the sample and the desired image resolution.
-
Working Distance: The distance between the final lens and the sample. This should be optimized for the desired magnification and depth of field.
-
Imaging Mode: Secondary electron (SE) imaging is typically used to visualize the surface topography and morphology of the particles.
3. Data Analysis:
-
The acquired SEM images are used to visually assess the morphology, size, and aggregation of the this compound particles.
-
Image analysis software can be used to measure particle sizes and determine the particle size distribution from multiple images.
Data Presentation
Quantitative data obtained from XRD and SEM analyses can be summarized in tables for clarity and comparison.
Table 1: Example of Quantitative XRD Data for this compound
| Parameter | Value |
| Crystal System | Rhombohedral |
| Space Group | R-3c |
| Lattice Parameter a (Å) | 4.690 |
| Lattice Parameter c (Å) | 15.374 |
| Major Diffraction Peaks (2θ) | 24.9°, 32.0°, 42.1°, 46.0°, 52.3° |
Table 2: Example of Quantitative SEM/Image Analysis Data for this compound
| Parameter | Value |
| Average Particle Size (µm) | 5.2 |
| Particle Size Range (µm) | 1.5 - 10.8 |
| Predominant Morphology | Rhombohedral |
| Aspect Ratio (Average) | 1.2 |
Visualizations
Caption: Workflow for this compound Characterization using XRD.
Caption: Workflow for this compound Characterization using SEM.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. xrdukm.wixsite.com [xrdukm.wixsite.com]
- 10. youtube.com [youtube.com]
- 11. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 12. youtube.com [youtube.com]
- 13. nanoscience.com [nanoscience.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. vpi2004.com [vpi2004.com]
Application of Ferrous Carbonate in CO2 Sequestration and Mineral Carbonation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mineral carbonation is a promising approach for the long-term sequestration of carbon dioxide (CO2), mimicking the natural weathering of minerals. Ferrous carbonate (FeCO3), also known as siderite, is a key product in this process when iron-rich materials are utilized. This application note details the methodologies and protocols for the use of this compound and iron-rich materials in CO2 sequestration, providing a valuable resource for researchers in geochemistry, environmental science, and sustainable materials development. The process involves the reaction of CO2 with materials containing iron(II) oxides or silicates to form stable solid carbonates, effectively locking away CO2.[1][2][3] This method is particularly relevant for the utilization of industrial wastes, such as mine tailings and steel slag, which are often rich in iron.[1][3][4]
Core Principles
The fundamental chemical reaction governing the carbonation of ferrous materials is the reaction of a source of ferrous ions (Fe²⁺) with dissolved CO2 (in the form of carbonate or bicarbonate ions) to precipitate this compound:
Fe²⁺ + CO₃²⁻ → FeCO₃ (s)
In aqueous environments, CO2 dissolves to form carbonic acid (H₂CO₃), which then dissociates to bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions. The overall reaction using metallic iron can be represented as:
Fe(0) + CO₂ + H₂O → FeCO₃ + H₂ [5]
This reaction is thermodynamically favorable.[5] For iron silicate (B1173343) minerals, the reaction is more complex, involving the leaching of iron from the mineral matrix prior to carbonate precipitation.
Key Parameters Influencing Carbonation Efficiency
Several factors critically influence the rate and extent of CO2 sequestration through this compound formation:
-
pH: Alkaline conditions (pH 8-12) are generally favorable for carbonate precipitation as they promote the formation of carbonate ions (CO₃²⁻) from dissolved CO2.[1][3]
-
Temperature: While higher temperatures can increase reaction kinetics, some studies show optimal results at moderate temperatures (e.g., 80°C), as excessively high temperatures can have adverse effects on the final carbonation rate.[1][3][6]
-
Particle Size: Smaller particle sizes of the iron-rich feedstock increase the reactive surface area, leading to higher carbonation efficiency.[1][3]
-
CO2 Pressure: Elevated CO2 pressure can enhance the dissolution of CO2 into the aqueous phase, driving the carbonation reaction forward. However, significant carbonation has also been achieved at ambient pressure.[6][7]
-
Presence of Ligands: Chelating agents like 2,2′-bipyridine can be used to stabilize Fe(II) ions in solution, preventing premature oxidation and facilitating controlled precipitation of FeCO3.[8][9]
Quantitative Data on CO2 Sequestration
The efficiency of CO2 sequestration using iron-rich materials varies depending on the feedstock and experimental conditions. The following tables summarize quantitative data from various studies.
| Feedstock Material | pH | Temperature (°C) | Particle Size (µm) | CO2 Pressure | CO2 Uptake (g CO2/kg waste) | Reference |
| Fe-rich Mine Waste | 8-12 | 80 | <38 | Ambient | 81.7 - 87.6 | [1][3] |
| Fe-rich Mine Waste | Neutral | 80 | <38 | Ambient | 56.1 | [1][3][6] |
| Fe-rich Mine Waste | 12 | 80 | <38 | Ambient | ~49.8 | [7] |
| Iron Powder | Not specified | Ambient | Not specified | Ambient | Not specified | [10] |
| Iron-rich Industrial Waste | Not specified | Not specified | Not specified | 1.5 - 3 bar | 10-11% by binder mass | [4] |
| Experimental Condition | Carbonate Conversion Efficiency | Reference |
| [Fe(bipy)₃]²⁺ + Na₂CO₃, pH 11, 80°C | 50% | [8] |
| CaO in ferrous dust, 800°C | Highest conversion rate | [11] |
Experimental Protocols
Protocol 1: Aqueous Mineral Carbonation of Fe-Rich Mine Waste
This protocol is adapted from studies on the carbonation of iron ore mining waste.[1][3][6][7]
1. Materials and Reagents:
- Fe-rich mine waste (e.g., tailings)
- Deionized water
- CO2 gas
- pH adjustment solution (e.g., NaOH or HCl)
- Stainless steel reactor with temperature and pressure control, and a stirrer
2. Procedure:
- Sample Preparation: Grind the mine waste to the desired particle size (e.g., <38 µm) using a ball mill.
- Reaction Setup:
- Add a specific solid-to-liquid ratio of the ground waste and deionized water to the stainless steel reactor.
- Seal the reactor and begin stirring at a constant rate (e.g., 300 rpm).
- Heat the slurry to the desired reaction temperature (e.g., 80°C).
- Carbonation Reaction:
- Introduce CO2 gas into the reactor at the desired pressure (e.g., 1 bar).
- Maintain the reaction for a set duration (e.g., 60 minutes), keeping the temperature and stirring rate constant.
- Monitor and adjust the pH of the slurry as needed.
- Sample Recovery and Analysis:
- After the reaction, cool the reactor and vent the remaining CO2.
- Filter the slurry to separate the solid product from the liquid.
- Dry the solid product in an oven at a low temperature (e.g., 60°C) to prevent decomposition of carbonates.
- Analyze the carbonated product to determine the CO2 uptake.
Protocol 2: Analysis of Carbonated Products
1. Thermogravimetric Analysis (TGA):
- Purpose: To quantify the amount of CO2 sequestered as carbonate.
- Procedure:
- Heat a small, accurately weighed sample of the dried carbonated product in a TGA instrument.
- Use a controlled heating rate (e.g., 10°C/min) up to 1000°C under an inert atmosphere (e.g., nitrogen).[4]
- The weight loss observed in the temperature range corresponding to the decomposition of this compound (approximately 350-700°C) is used to calculate the amount of CO2 sequestered.[12]
2. X-Ray Diffraction (XRD):
- Purpose: To identify the mineral phases present in the carbonated product, confirming the formation of siderite (FeCO₃) and other carbonates.
- Procedure:
- Prepare a finely ground powder of the dried sample.
- Analyze the sample using an XRD instrument over a specified 2θ range.
- Compare the resulting diffraction pattern with standard diffraction patterns for siderite and other expected minerals.
3. Titration for Carbonate and Bicarbonate Analysis:
- Purpose: To determine the concentration of carbonate and bicarbonate in solution or leached from the solid product.
- Procedure: This involves a two-step titration with a standardized acid (e.g., HCl).[13]
- Total Alkalinity: Titrate an aliquot of the sample solution with standard HCl to the bromocresol green endpoint to determine the total alkalinity ([HCO₃⁻] + 2[CO₃²⁻]).[13]
- Bicarbonate Content: To a separate aliquot, add a known excess of standard NaOH to convert HCO₃⁻ to CO₃²⁻. Precipitate the carbonate with BaCl₂. Immediately titrate the excess NaOH with standard HCl to the phenolphthalein (B1677637) endpoint to determine the amount of HCO₃⁻ initially present.[13]
- Calculate the original carbonate concentration from the total alkalinity and bicarbonate concentration.
Visualizations
Caption: Experimental workflow for CO2 sequestration via mineral carbonation of iron-rich materials.
Caption: Simplified chemical pathway for aqueous mineral carbonation of iron silicates.
References
- 1. mdpi.com [mdpi.com]
- 2. ipcc.ch [ipcc.ch]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Iron carbonation process for capturing and converting CO2 - ACS Green Chemistry [gcande.digitellinc.com]
- 6. psecommunity.org [psecommunity.org]
- 7. Carbon dioxide sequestration of iron ore mining waste under low-reaction condition of a direct mineral carbonation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbon dioxide sequestration by mineral carbonation via iron complexation using bipyridine chelating ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Carbon dioxide sequestration by mineral carbonation via iron complexation using bipyridine chelating ligands - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00563A [pubs.rsc.org]
- 10. sumitomoelectric.com [sumitomoelectric.com]
- 11. Study on Carbonation Reaction Kinetics of Ferrous Dust [jproeng.com]
- 12. researchgate.net [researchgate.net]
- 13. docsity.com [docsity.com]
Application Notes and Protocols: Ferrous Carbonate for Heavy Metal Removal in Wastewater Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous carbonate (FeCO₃), a naturally occurring mineral known as siderite, is emerging as a promising, low-cost adsorbent for the removal of heavy metal ions from industrial wastewater.[1] Its utility in environmental remediation stems from its ability to sequester heavy metals through mechanisms such as precipitation and adsorption.[2][3] The application of this compound aligns with the growing demand for sustainable and economically viable wastewater treatment technologies. This document provides detailed application notes and protocols for the synthesis and use of this compound in heavy metal removal.
The primary challenge in working with this compound is its susceptibility to oxidation; therefore, synthesis and handling often require anoxic conditions to prevent the formation of iron(III) oxides and hydroxides.[4]
Data Presentation
The following tables summarize the quantitative data available for heavy metal removal using iron-based adsorbents. It is important to note that specific data for pure this compound is limited in the literature; therefore, data for other iron-based materials are included for comparative purposes and to indicate potential efficacy.
Table 1: Heavy Metal Removal Efficiencies of Various Iron-Based Adsorbents
| Adsorbent | Heavy Metal | Initial Concentration (mg/L) | Adsorbent Dose | pH | Contact Time | Removal Efficiency (%) | Reference |
| Iron Powder | Cadmium (Cd²⁺) | Not Specified | Not Specified | Not Specified | Not Specified | 91 | [5] |
| Oxidized Iron Powder | Cadmium (Cd²⁺) | Not Specified | Not Specified | Not Specified | Not Specified | 94 | [5] |
| Iron-Coated Montmorillonite | Cadmium (Cd²⁺) | 200 | 0.3 g/20 mL | 6.0 | 5 min | 97.8 | [6] |
| Hawthorn Nucleus (for comparison) | Iron (Fe²⁺) | 25 | 5 g/L | 7 | 120 min | 95 | [7] |
| Hawthorn Nucleus (for comparison) | Zinc (Zn²⁺) | 25 | 5 g/L | 10 | 120 min | 91 | [7] |
| Iron Impregnated Activated Carbon | Methylene (B1212753) Blue | Not Specified | Not Specified | 7-10 | Not Specified | ≥ 90 (reusable) | [8][9] |
| Ferrous Phosphate (B84403) | Lead (Pb²⁺) | 50 | Not Specified | Not Specified | Not Specified | >98 | [10] |
Table 2: Adsorption Capacities of Various Iron-Based Adsorbents for Heavy Metals
| Adsorbent | Heavy Metal | Maximum Adsorption Capacity (mg/g) | Isotherm Model | Reference |
| Ferrous Phosphate (anoxic) | Lead (Pb²⁺) | 436.68 | Not Specified | [10] |
| Ferrous Phosphate (aerobic) | Lead (Pb²⁺) | 80.44 | Not Specified | [10] |
| Iron-Doped Granular Activated Carbon | Lead (Pb²⁺) | 11.9 | Langmuir | [11] |
| Iron-Doped Granular Activated Carbon | Chromium (Total) | 22.1 | Langmuir | [11] |
| Commercial Activated Carbon | Iron (Fe²⁺) | 31 | Langmuir | [12] |
| Commercial Activated Carbon | Zinc (Zn²⁺) | 15.2 | Langmuir | [12] |
| Biogenic Siderite (FeCO₃) & Iron Oxides | Arsenate (As⁵⁺) | 0.64 mmol/g | Langmuir | [1] |
Experimental Protocols
Synthesis of this compound Adsorbent
This protocol describes a common laboratory method for synthesizing this compound under anoxic conditions to ensure purity.
Materials:
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O) or Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)[4]
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)[4]
-
Deoxygenated deionized water
-
Inert gas (e.g., Nitrogen or Argon)
-
Glovebox or anaerobic chamber (recommended)[4]
-
Reaction vessel (sealed)[13]
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Deoxygenation: Purge all solutions (deionized water, ferrous salt solution, carbonate solution) and the reaction vessel with an inert gas for at least 30 minutes to remove dissolved oxygen.
-
Preparation of Reactant Solutions:
-
Prepare a solution of the ferrous salt (e.g., 0.5 M FeCl₂·4H₂O) in deoxygenated deionized water.
-
Prepare a solution of the carbonate source (e.g., 0.5 M Na₂CO₃) in deoxygenated deionized water. A molar ratio of at least 2:1 of alkali metal bicarbonate to the ferrous compound is recommended for a pure precipitate.[13]
-
-
Reaction:
-
If available, perform the reaction inside a glovebox or anaerobic chamber.
-
Slowly add the carbonate solution to the ferrous salt solution while stirring continuously under an inert atmosphere.
-
A white to greenish precipitate of this compound will form immediately.
-
-
Heating (Optional, for improved crystallinity): For a more crystalline product, the mixture can be heated in a sealed vessel to a temperature between 100°C and 300°C.[13]
-
Precipitate Collection:
-
Allow the precipitate to settle.
-
Filter the suspension using a filtration apparatus under an inert atmosphere if possible.
-
Wash the precipitate several times with deoxygenated deionized water to remove any unreacted salts.
-
-
Drying:
-
Dry the collected this compound precipitate in a vacuum oven or under a stream of inert gas at a low temperature (e.g., 60°C) to prevent oxidation.
-
-
Storage: Store the dried this compound powder in a sealed container under an inert atmosphere.
Heavy Metal Removal from Wastewater (Batch Adsorption Protocol)
This generalized protocol outlines the procedure for evaluating the heavy metal removal efficiency of the synthesized this compound.
Materials:
-
Synthesized this compound adsorbent
-
Synthetic wastewater containing a known concentration of the target heavy metal (e.g., Pb²⁺, Cd²⁺, Cu²⁺, Zn²⁺)
-
pH meter
-
Shaker or orbital incubator
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for metal analysis
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
Procedure:
-
Preparation of Heavy Metal Solutions: Prepare stock solutions of the target heavy metals and dilute them to the desired initial concentrations for the experiments.
-
Batch Adsorption Experiments:
-
In a series of flasks, add a known mass of this compound adsorbent to a fixed volume of the heavy metal solution (e.g., 0.1 g of adsorbent in 50 mL of solution).
-
Adjust the initial pH of the solutions to the desired values using 0.1 M HCl or 0.1 M NaOH. The optimal pH for adsorption can vary depending on the heavy metal.[14]
-
Place the flasks on a shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time. To determine the optimal contact time, samples can be taken at various intervals (e.g., 5, 15, 30, 60, 120 minutes).
-
-
Sample Collection and Analysis:
-
After the desired contact time, separate the adsorbent from the solution by centrifugation.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Analyze the final concentration of the heavy metal in the filtrate using ICP-OES or AAS.
-
-
Data Analysis:
-
Calculate the removal efficiency (%) using the following equation: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial heavy metal concentration and Cₑ is the equilibrium heavy metal concentration.
-
Calculate the adsorption capacity (qₑ, in mg/g) using the following equation: qₑ = [(C₀ - Cₑ) * V] / m where V is the volume of the solution (L) and m is the mass of the adsorbent (g).
-
Visualizations
Caption: Experimental workflow for heavy metal removal using this compound.
Caption: Simplified potential mechanisms for heavy metal removal by this compound.
Concluding Remarks
This compound presents a viable option for the treatment of heavy metal-contaminated wastewater. The protocols provided herein offer a foundational approach for its synthesis and application. Researchers are encouraged to optimize these protocols for specific wastewater characteristics and target contaminants. Further investigation into the regeneration and reuse of spent this compound is warranted to enhance its cost-effectiveness and environmental sustainability.[8][9] The synergistic effects of combining this compound with other materials, such as in composites, may also lead to enhanced removal efficiencies.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Iron and lead ion adsorption by microbial flocculants in synthetic wastewater and their related carbonate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Adsorption and Immobilization of Cadmium by an Iron-Coated Montmorillonite Composite | MDPI [mdpi.com]
- 7. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 8. Iron Impregnated Activated Carbon as an Efficient Adsorbent for the Removal of Methylene Blue: Regeneration and Kinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron impregnated activated carbon as an efficient adsorbent for the removal of methylene blue: regeneration and kinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Removal of lead complexes by ferrous phosphate and iron phosphate: Unexpected favorable role of ferrous ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academicjournals.org [academicjournals.org]
- 13. US4657752A - Process for preparing this compound - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Ferrous Carbonate Corrosion Films on Steel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formation of ferrous carbonate (FeCO₃), also known as siderite, corrosion films on steel surfaces. The formation of a stable and protective FeCO₃ layer is a critical area of study in industries such as oil and gas, carbon capture and storage, and in the development of corrosion inhibitors.[1][2][3][4] The protocols outlined below are compiled from various research studies and are intended to provide a comprehensive guide for reproducible experimentation.
Introduction
Carbon dioxide (CO₂) corrosion, or "sweet corrosion," is a significant challenge for carbon steel infrastructure.[2] The formation of a this compound film on the steel surface can act as a protective barrier, mitigating the rate of corrosion.[5][6] The protectiveness of this film is highly dependent on the conditions of its formation, including temperature, pH, CO₂ partial pressure, and solution chemistry.[3][5][7] Understanding and controlling the formation of these films is crucial for predicting material lifespan and for the development of effective corrosion management strategies. The initial stages of formation often involve the precipitation of an amorphous this compound layer, which then crystallizes into the more stable siderite phase.[8][9]
Experimental Protocols
Two primary methods for the preparation of this compound films are detailed below: a general protocol for film formation under controlled laboratory conditions and a specific protocol for investigating film formation kinetics.
General Protocol for this compound Film Formation
This protocol is adapted from several studies aiming to grow a protective FeCO₃ layer on carbon steel.[4][7][10][11][12][13]
Objective: To form a stable and protective this compound corrosion film on a carbon steel substrate.
Materials:
-
Carbon steel coupons (e.g., API 5L X65, 1020 mild steel)[7][12][13]
-
Deionized (DI) water
-
Sodium chloride (NaCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ferrous chloride (FeCl₂·4H₂O) (optional, for introducing initial Fe²⁺)
-
Acetone
-
CO₂ gas (high purity)
-
Glass reaction cell (e.g., 2 L) with a three-electrode setup (optional, for electrochemical monitoring)[10]
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum mesh)
-
pH meter
-
Temperature controller and heater
-
Gas dispersion tube
Procedure:
-
Specimen Preparation:
-
Mechanically polish the carbon steel coupons using SiC paper (e.g., up to 600-grit) to remove any existing mill scale or oxide layers.[7][13] For certain studies, sandblasting may be used to remove mill scale.[10]
-
Rinse the polished coupons with ethanol and then degrease with acetone.[6][13]
-
Dry the coupons thoroughly.
-
-
Solution Preparation:
-
Prepare a brine solution of desired concentration (e.g., 1 wt.% to 3.5 wt.% NaCl) in deionized water.[10][11][12]
-
Transfer the solution to the glass reaction cell.
-
Continuously bubble CO₂ gas through the solution for an extended period (e.g., overnight) to ensure saturation and deoxygenation.[11][12]
-
-
Film Formation:
-
Heat the CO₂-saturated solution to the desired temperature (e.g., 70-80°C).[7][11][12]
-
Adjust the pH of the solution to the target value (e.g., 6.6-7.0) by adding NaHCO₃.[7][10][11][12]
-
Immerse the prepared carbon steel coupons in the solution.
-
For experiments investigating the effect of initial ferrous ion concentration, add a deoxygenated solution of FeCl₂·4H₂O to achieve the desired concentration (e.g., 10-50 ppm).[14]
-
Maintain the temperature, pH, and CO₂ saturation for the duration of the experiment (e.g., 24-72 hours).[11]
-
Stirring or flow conditions can be introduced using a rotating cylinder electrode or other means to simulate pipeline conditions.[7][12]
-
-
Post-Formation Handling:
Protocol for Investigating this compound Formation Kinetics
This protocol is designed to study the rate of FeCO₃ film formation.[13]
Objective: To determine the kinetics of this compound film formation on carbon steel at various levels of supersaturation.
Materials:
-
Same as Protocol 2.1.
-
Deoxygenated ferrous chloride (FeCl₂·4H₂O) solution.
Procedure:
-
Pre-film Formation (Optional):
-
To study the growth on an existing film, first, form a reproducible and protective FeCO₃ film by exposing wet-ground X65 steel samples to a CO₂-saturated 3.5 wt.% NaCl brine at 80°C and pH 6.8 for 20 hours without any initial addition of Fe²⁺ ions.[13]
-
-
Kinetic Experiments:
-
Prepare a CO₂-saturated 3.5 wt.% NaCl solution at 80°C and adjust the pH to either 6.3 or 6.8.[13]
-
Establish an initial supersaturation level (ranging from 0 to 200) by adding a specific amount of deoxygenated FeCl₂ solution.[13]
-
Immerse either a freshly prepared (wet-ground) steel sample or a pre-filmed sample into the solution.[13]
-
Expose the sample to the test solution for a short duration (e.g., 2 hours).[13]
-
After exposure, remove the sample and determine the total mass of FeCO₃ on the steel surface using a mass gain technique.[13]
-
Data Presentation
The following tables summarize quantitative data from various studies on the formation of this compound films.
Table 1: Experimental Conditions for this compound Film Formation
| Study Reference | Steel Type | Temperature (°C) | pH | Solution Composition | CO₂ Pressure (bar) | Duration (hours) |
| [10] | Steel Rebar | 80 | 6.6 | 1 wt.% NaCl, 50 ppm Fe²⁺ | Atmospheric | >20 |
| [11] | Carbon Steel | 80 | 7.0 | 1% NaCl | 30 | 72 |
| [7] | 1020 Mild Steel | 80 | 6.6 | Not specified, 5 ppm Fe²⁺ | 0.54 | 10 - 48 |
| [12] | API 5L X65 | 70 | 6.6 | 3.5 wt.% NaCl | Atmospheric | 48 |
| [13] | X65 Steel | 80 | 6.8 | 3.5 wt.% NaCl | Atmospheric | 20 |
| [14] | Mild Steel | 80 | 6.6 | 3 wt.% NaCl, 10-50 ppm Fe²⁺ | Not specified | ~72 |
| [4] | X65 Steel | 80 | 6.8 | 3.5 wt.% NaCl | Atmospheric | Not specified |
Table 2: Corrosion Rate Data
| Study Reference | Conditions | Initial Corrosion Rate (mm/y) | Final Corrosion Rate (mm/y) |
| [10] | 80°C, pH 6.6, 50 ppm Fe²⁺, 1 wt.% NaCl | ~1 | ~0.03 |
| [14] | 80°C, pH 6.6, 10-50 ppm Fe²⁺ | ~1.3 | < 0.1 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the preparation of this compound corrosion films on steel.
Caption: Workflow for this compound film preparation.
Signaling Pathway of this compound Formation
The diagram below illustrates the key chemical reactions and processes involved in the formation of a this compound film on a steel surface in a CO₂ environment.
Caption: Key reactions in FeCO₃ film formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. Mechanism of protective film formation during CO{sub 2} corrosion of carbon steel (Conference) | OSTI.GOV [osti.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. content.ampp.org [content.ampp.org]
- 8. First stages of siderite crystallisation during CO2 corrosion of steel evaluated using in situ synchrotron small- and wide-angle X-ray scattering - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ohio.edu [ohio.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. ohio.edu [ohio.edu]
Application Notes and Protocols for High-Pressure Synthesis of Iron(III) Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(III) carbonate, Fe₂(CO₃)₃, is a compound that has recently been synthesized under extreme conditions, challenging the long-held understanding of iron carbonate chemistry which was primarily focused on the divalent state (Fe²⁺) found in the mineral siderite.[1][2][3] Unlike iron(II) carbonate (FeCO₃), iron(III) carbonate is highly unstable under ambient conditions, readily decomposing into iron(III) oxide and carbon dioxide.[4][5] Its synthesis requires specialized high-pressure and high-temperature techniques, making it a subject of interest for materials science, solid-state chemistry, and geochemistry. These application notes provide a detailed overview of the synthesis, characterization, and potential applications of iron(III) carbonate based on available scientific literature. While direct applications in drug development are not yet established due to its instability, understanding its synthesis and properties can be valuable for researchers exploring novel materials and iron chemistry.
Physicochemical Properties and Stability
Iron(III) carbonate is characterized by its unique crystal structure and stability only under high-pressure and high-temperature conditions. Attempts to synthesize Fe₂(CO₃)₃ in aqueous solutions at atmospheric pressure typically result in the precipitation of iron(III) hydroxide (B78521) or iron(III) oxide, as the ferric ion is strongly hydrated and readily undergoes hydrolysis.[4][6]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the high-pressure synthesis and characterization of iron(III) carbonate.
| Parameter | Value | Reference |
| Synthesis Pressure | ~33 GPa | [1][3][7] |
| Synthesis Temperature | Up to 2600 K | [1][3][7] |
| Crystal System | Monoclinic | [1][2][3] |
| Space Group | P2₁/n | [1][2][3][7] |
| Iron Cation Coordination | 7- and 8-fold | [1][2][3][7] |
| Bulk Modulus (K₀) | 138(34) GPa (when Kp is fixed to 4) | [1][3][7] |
High-Pressure Synthesis Protocol
The following protocol is a generalized methodology based on the successful synthesis of iron(III) carbonate as reported in the literature.[1][2][3][7] This experiment requires specialized high-pressure apparatus, such as a diamond anvil cell (DAC), and laser heating capabilities.
Materials and Equipment:
-
Precursors: Hematite (α-Fe₂O₃) powder, high-purity.
-
Pressure Medium/Reactant: Solid carbon dioxide (CO₂).
-
High-Pressure Apparatus: Diamond anvil cell (DAC).
-
Heating System: In-situ laser heating system.
-
Analytical Equipment: Single-crystal X-ray diffraction (XRD) for structural determination, Raman spectroscopy for in-situ characterization.
Experimental Procedure:
-
Sample Preparation:
-
A small amount of high-purity Fe₂O₃ powder is loaded into the sample chamber of a diamond anvil cell.
-
The DAC is then loaded with solid CO₂ which serves as both a reactant and a pressure-transmitting medium.
-
-
Pressurization:
-
The diamond anvil cell is gradually pressurized to the target pressure of approximately 33 GPa.
-
The pressure is monitored using a standard method, such as the ruby fluorescence scale.
-
-
Laser Heating:
-
Once the target pressure is reached and stabilized, the sample is heated in-situ using a laser heating system.
-
The temperature is raised to approximately 2600 K.
-
The heating is maintained for a sufficient duration to allow for the reaction between Fe₂O₃ and CO₂ to form Fe₂(CO₃)₃.
-
-
In-situ Analysis:
-
The formation and structure of the synthesized iron(III) carbonate are characterized in-situ using single-crystal X-ray diffraction.
-
Raman spectroscopy can also be used to probe the vibrational modes of the carbonate groups and confirm the formation of the new phase.
-
-
Decompression and Stability Analysis:
-
The stability of the synthesized Fe₂(CO₃)₃ is assessed by gradually decreasing the pressure and monitoring its structure.
-
It is expected that the iron(III) carbonate will decompose back to Fe₂O₃ and CO₂ upon significant pressure release.
-
Potential Applications
Due to its extreme instability under ambient conditions, the direct application of iron(III) carbonate in fields like drug development is currently not feasible. However, its synthesis and characterization are of significant interest in:
-
Geochemistry: Understanding the carbon cycle in the Earth's mantle, where high pressures and temperatures are prevalent. The stability of Fe₂(CO₃)₃ at lower mantle conditions suggests it could be a potential host for carbon in this region.[1][3][7]
-
Materials Science: The synthesis of novel materials with unique crystal structures and properties under extreme conditions. The existence of 7- and 8-fold coordinated trivalent iron opens up new possibilities for crystal chemistry.[1][2][3]
-
Solid-State Chemistry: Providing experimental data to benchmark theoretical calculations and improve our understanding of chemical bonding and reactivity under high pressure.
Visualizations
Experimental Workflow for High-Pressure Synthesis of Iron(III) Carbonate
Caption: Workflow for the high-pressure synthesis of Iron(III) Carbonate.
Logical Relationship of Iron Carbonate Stability
Caption: Stability of iron carbonates under different synthesis conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-Pressure Synthesis of an Iron Carbonate, Fe2[CO3]3. | Semantic Scholar [semanticscholar.org]
- 4. Iron(II) carbonate - Wikipedia [en.wikipedia.org]
- 5. Iron (III) Carbonate Formula [softschools.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. High-Pressure Synthesis of an Iron Carbonate, Fe2[CO3]3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrochemical Generation of Ferrous Carbonate for Sulfide Removal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the electrochemical generation of ferrous carbonate as a method for sulfide (B99878) removal from aqueous solutions. This technique offers an in-situ, reagent-free approach to mitigate sulfide contamination, which is a common challenge in various industrial and environmental settings.
Introduction
Hydrogen sulfide (H₂S) and its dissolved forms (HS⁻, S²⁻) are corrosive, toxic, and malodorous compounds frequently encountered in wastewater, biogas, and various industrial process streams. Traditional sulfide removal methods often rely on the addition of iron salts, which can be hazardous to handle and may alter the pH of the treated medium. Electrochemical generation of ferrous ions (Fe²⁺) from an iron anode provides a safer and more controlled alternative. These in-situ generated ferrous ions react with dissolved sulfide to form insoluble iron sulfide precipitates. In the presence of carbonate ions, this compound can also be formed, which can subsequently react with sulfide. This method not only removes sulfide but can also simultaneously remove phosphate.
Principle of Operation
The electrochemical process utilizes an electrolytic cell with an iron anode and a cathode. When a direct current is applied, the iron anode oxidizes to release ferrous ions (Fe²⁺) into the solution. Simultaneously, water is reduced at the cathode, producing hydroxide (B78521) ions (OH⁻) and hydrogen gas. The generated ferrous ions then react with dissolved sulfide to form iron sulfide (FeS), a stable precipitate that can be removed through sedimentation or filtration. The concurrent production of hydroxide ions can help maintain or even increase the pH, which is beneficial for sulfide precipitation.
Anode Reaction (Iron Oxidation): Fe(s) → Fe²⁺(aq) + 2e⁻
Cathode Reaction (Water Reduction): 2H₂O(l) + 2e⁻ → H₂(g) + 2OH⁻(aq)
Sulfide Precipitation: Fe²⁺(aq) + S²⁻(aq) → FeS(s)
Experimental Protocols
Materials and Equipment
-
Electrochemical Reactor: A batch or continuous flow reactor made of a non-conductive material (e.g., glass, PVC). For laboratory scale, a beaker is sufficient.
-
Electrodes:
-
Anode: High-purity iron plate or mesh.
-
Cathode: Graphite, stainless steel, or another inert conductive material.
-
-
Power Supply: A DC power supply capable of providing constant current or constant voltage.
-
Magnetic Stirrer and Stir Bar: To ensure proper mixing.
-
pH Meter and Probe: For monitoring pH.
-
Sulfide Measurement System: Sulfide ion-selective electrode or a spectrophotometric method (e.g., methylene (B1212753) blue method).
-
Filtration System: Syringe filters or vacuum filtration apparatus.
-
Analytical Balance: For weighing reagents.
-
Reagents:
-
Sodium sulfide (Na₂S·9H₂O) for preparing synthetic sulfide solutions.
-
Deionized water.
-
Buffer solutions for pH meter calibration.
-
Protocol for Batch Electrochemical Sulfide Removal
-
Prepare Synthetic Sulfide Solution: Dissolve a known amount of Na₂S·9H₂O in deionized water to achieve the desired initial sulfide concentration.
-
Assemble the Electrochemical Cell:
-
Place a known volume of the sulfide solution into the electrochemical reactor.
-
Position the iron anode and the cathode in the solution, ensuring they do not touch. The distance between the electrodes should be recorded.
-
Connect the electrodes to the DC power supply.
-
-
Set Experimental Parameters:
-
Turn on the magnetic stirrer to ensure the solution is well-mixed.
-
Set the desired current density (e.g., A/m²) or voltage on the power supply.
-
-
Initiate the Experiment:
-
Start the power supply to begin the electrochemical generation of ferrous ions.
-
Record the start time.
-
-
Monitor the Reaction:
-
At regular intervals, take samples of the solution.
-
Immediately filter the samples to remove any precipitate.
-
Measure and record the pH and dissolved sulfide concentration of the filtrate.
-
-
Conclude the Experiment:
-
After the desired treatment time or when the sulfide concentration reaches the target level, turn off the power supply.
-
Allow the precipitate to settle before decanting or filtering the supernatant.
-
Quantitative Data
The efficiency of electrochemical sulfide removal is dependent on various factors, including current density, initial sulfide concentration, and treatment time. The following tables summarize quantitative data from studies on this process.
| E-Iron Dosage (mg Fe/L) | Dissolved Sulfide Reduction (%) | H₂S in Biogas Reduction (%) | Phosphate Removal Efficiency (%) | Reference |
| 40 | 79.8 ± 12.6 | 75.5 ± 11.7 | 26.0 | [1] |
| 60 | 89.6 ± 6.7 | 84.4 ± 6.3 | - | [1] |
| 80 | 93.7 ± 7.3 | 90.1 ± 6.0 | - | [1] |
| 200 | 98.5 ± 0.7 | 95.8 ± 1.7 | 96.0 | [1] |
| Parameter | Value | Sulfide Removal Efficiency (%) | Reference |
| Voltage | 2.90 ± 0.54 V | 95.4 ± 4.4 | [2][3] |
| Coulombic Efficiency (Fe²⁺ production) | 98.2 ± 1.2 % | - | [2][3] |
Diagrams
Electrochemical Sulfide Removal Process
Caption: Electrochemical generation of ferrous ions for sulfide precipitation.
Experimental Workflow for Batch Testing
Caption: Workflow for a batch electrochemical sulfide removal experiment.
Safety Precautions
-
Hydrogen gas is produced at the cathode, which is flammable. Ensure adequate ventilation to prevent accumulation.
-
Handle sodium sulfide with care as it is corrosive and can release toxic hydrogen sulfide gas if acidified.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ensure all electrical connections are secure and insulated to prevent short circuits.
Conclusion
The electrochemical generation of this compound for sulfide removal is a promising technology that offers several advantages over traditional chemical dosing methods. It provides an on-demand, controllable source of ferrous ions, minimizes chemical handling, and can be adapted for various scales of operation. The protocols and data presented here provide a foundation for researchers and scientists to explore and optimize this technology for their specific applications.
References
Application Notes and Protocols for the Use of Ferrous Carbonate as an Iron Supplement in Animal Feed Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iron is a critical micronutrient in animal nutrition, essential for oxygen transport, cellular respiration, and various enzymatic processes.[1] Iron deficiency can lead to anemia, reduced growth rates, and impaired immune function.[1] While ferrous sulfate (B86663) is a commonly used and highly bioavailable source of iron in animal feed, ferrous carbonate is also utilized.[2] The effectiveness of this compound as an iron supplement can be variable and is influenced by factors such as its source, solubility, and the age and species of the animal.[3][4] These application notes provide a comprehensive overview of the use of this compound in animal feed studies, summarizing key findings and detailing experimental protocols.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize quantitative data from various studies comparing this compound with ferrous sulfate, the industry "gold standard" for iron supplementation.[2]
Table 1: Effects of this compound vs. Ferrous Sulfate on Nursery Pig Performance
| Parameter | Control (No added Fe) | This compound (FeCO₃) | Ferrous Sulfate (FeSO₄) | Study Duration | Animal Model | Reference |
| Average Daily Gain (ADG) | Lower | Improved (P < 0.05) | Improved (P < 0.05) | 32 days | Weanling Pigs | [5][6][7] |
| Average Daily Feed Intake (ADFI) | Lower | Improved (P < 0.05) | Improved (P < 0.05) | 32 days | Weanling Pigs | [5][6][7] |
| Gain-to-Feed Ratio (G:F) | Lower | Improved (P < 0.05) | Improved (P < 0.05) | 32 days | Weanling Pigs | [5][6][7] |
| Hemoglobin (Hb) | Lower | Increased (linear; P < 0.05) | Increased (linear; P < 0.05) | 32 days | Weanling Pigs | [5][6] |
| Hematocrit (Hct) | Lower | Increased (linear; P < 0.05) | Increased (linear; P < 0.05) | 32 days | Weanling Pigs | [5][6] |
Note: In the cited study, there was no significant difference observed between the micronized form of FeCO₃ and FeSO₄ in improving the performance and hematological parameters of nursery pigs.[5][6]
Table 2: Bioavailability and Efficacy of this compound in Different Animal Models
| Animal Model | Key Findings | Conclusion on Efficacy | Reference |
| Weanling Pigs | In one study, no significant differences in growth, hemoglobin, or hematocrit were found between pigs fed ferrous sulfate and a highly soluble this compound ore.[3] However, another study found this compound to be ineffective as an oral hematinic at various levels.[8] | Variable; dependent on the source and solubility of this compound.[3][8] | |
| Rats | This compound ores consistently resulted in lower hemoglobin responses compared to ferrous sulfate.[3] | Lower bioavailability than ferrous sulfate.[3] | |
| Young Calves | Ferrous sulfate had a higher biological availability than this compound. However, the bioavailability of the tested this compound appeared substantial.[9] Neither source significantly affected weight gain, feed consumption, or hemoglobin at the tested high dietary levels.[9][10] | Lower but substantial bioavailability compared to ferrous sulfate.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following are generalized protocols based on the cited studies for evaluating this compound as an iron supplement in animal feed.
Protocol 1: Nursery Pig Growth Performance and Hematological Assay
Objective: To evaluate the effects of dietary this compound supplementation on the growth performance and blood iron status of weanling pigs.
1. Animal Selection and Acclimatization:
-
Use a total of 140 weanling pigs (e.g., 241 × 600, DNA), with an initial body weight of approximately 5.5 kg.[6]
-
To increase sensitivity to dietary iron, select pigs that have not received an iron injection after birth.[5][6]
-
Wean pigs at approximately 21 days of age and allot them to pens based on initial weight in a completely randomized block design.[6]
-
House 5 pigs per pen with ad libitum access to feed and water.[5]
2. Dietary Treatments:
-
Formulate a basal diet (e.g., corn and soybean meal-based) to be deficient in iron (e.g., containing 40 mg/kg of total dietary Fe from ingredient contributions).[6][7]
-
Create experimental diets by supplementing the basal diet with graded levels of iron (e.g., 10, 30, or 50 mg/kg) from either this compound or ferrous sulfate.[5][6]
-
Include a negative control group receiving the unsupplemented basal diet.[6]
-
The iron sources are substituted for an equivalent amount of an inert ingredient like corn.[5]
3. Experimental Procedure:
-
Record body weight and feed intake on a regular basis (e.g., weekly) to calculate ADG, ADFI, and G:F ratio.
-
Collect blood samples from a subset of pigs in each pen on specific days (e.g., days 0, 14, 21, and 32) via venipuncture.[5][6]
-
Analyze blood samples for hemoglobin (Hb) and hematocrit (Hct) concentrations.
4. Data Analysis:
-
Analyze the collected data using appropriate statistical methods, such as a 2 × 3 + 1 factorial arrangement with main effects of iron source and level, plus a negative control.[6][7]
Protocol 2: Iron Bioavailability Study in Calves
Objective: To compare the biological availability of iron from this compound and ferrous sulfate in young calves.
1. Animal Selection and Housing:
-
Use twelve intact male Holstein calves with an average weight of 90 kg and age of 12 weeks.[9]
-
House calves individually to monitor feed intake and for ease of handling.
2. Dietary Treatments:
-
The study duration is 28 days.[9]
-
Feed a control diet (A) or the control diet supplemented with 1000 ppm iron from either this compound (B) or ferrous sulfate monohydrate (C).[9]
3. Experimental Procedure:
-
On day 15 of the treatment period, administer an oral dose of 1 mCi of iron-59 (⁵⁹Fe) to each calf to trace iron metabolism.[9]
-
Monitor and record weight gain and feed consumption throughout the study.[9]
-
Collect blood samples periodically to measure hemoglobin, packed cell volume, serum total iron, and total iron-binding capacity.[9]
-
At the end of the study, collect tissue samples (e.g., small intestine, spleen, pancreas) to analyze for stable iron and ⁵⁹Fe concentrations.[9]
4. Data Analysis:
-
Analyze the data for significant differences between the dietary treatment groups.
Mandatory Visualizations
// Node Definitions start [label="Start: Weanling Pig Selection\n(21 days old, ~5.5 kg BW)", fillcolor="#F1F3F4", fontcolor="#202124"]; acclimatization [label="Acclimatization Period\n(e.g., 7 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; randomization [label="Randomization to Treatment Groups\n(Based on initial body weight)", fillcolor="#F1F3F4", fontcolor="#202124"];
control [label="Control Group\n(Basal Diet - No added Fe)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; feco3 [label="this compound Groups\n(e.g., 10, 30, 50 mg/kg Fe)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; feso4 [label="Ferrous Sulfate Groups\n(e.g., 10, 30, 50 mg/kg Fe)", fillcolor="#34A853", fontcolor="#FFFFFF"];
feeding_period [label="Experimental Feeding Period\n(32-42 days)", fillcolor="#FBBC05", fontcolor="#202124"];
data_collection [label="Data Collection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; bw_fi [label="Body Weight & Feed Intake\n(Weekly)", fillcolor="#FFFFFF", fontcolor="#202124"]; blood_sampling [label="Blood Sampling\n(Days 0, 14, 21, 32)", fillcolor="#FFFFFF", fontcolor="#202124"];
analysis [label="Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; performance [label="Growth Performance\n(ADG, ADFI, G:F)", fillcolor="#FFFFFF", fontcolor="#202124"]; hematology [label="Hematological Parameters\n(Hb, Hct)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> acclimatization; acclimatization -> randomization; randomization -> control; randomization -> feco3; randomization -> feso4;
{control, feco3, feso4} -> feeding_period;
feeding_period -> data_collection; data_collection -> bw_fi; data_collection -> blood_sampling;
{bw_fi, blood_sampling} -> analysis; analysis -> performance; analysis -> hematology;
{performance, hematology} -> conclusion; }
Caption: Experimental workflow for a nursery pig feeding trial.
// Node Definitions iron_source [label="Iron Supplement Source", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; feco3 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; feso4 [label="Ferrous Sulfate", fillcolor="#34A853", fontcolor="#FFFFFF"];
factors [label="Influencing Factors", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; solubility [label="Solubility", fillcolor="#FFFFFF", fontcolor="#202124"]; particle_size [label="Particle Size (Micronization)", fillcolor="#FFFFFF", fontcolor="#202124"]; animal_age [label="Animal Age (Young vs. Adult)", fillcolor="#FFFFFF", fontcolor="#202124"];
bioavailability [label="Iron Bioavailability", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
outcomes [label="Physiological Outcomes", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; hematology [label="Hemoglobin & Hematocrit", fillcolor="#FFFFFF", fontcolor="#202124"]; growth [label="Growth Performance\n(ADG, G:F)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges iron_source -> feco3; iron_source -> feso4;
{feco3, feso4} -> bioavailability;
factors -> solubility; factors -> particle_size; factors -> animal_age;
{solubility, particle_size, animal_age} -> bioavailability [style=dashed];
bioavailability -> outcomes; outcomes -> hematology; outcomes -> growth; }
Caption: Factors influencing iron supplement efficacy.
Conclusion
The use of this compound as an iron supplement in animal feed presents a viable alternative to ferrous sulfate, particularly with newer formulations such as micronized products.[5] However, its efficacy is not as consistent as ferrous sulfate and is highly dependent on the specific product's characteristics and the animal's age and physiological state.[3][4][8] The provided protocols offer a standardized framework for researchers to conduct studies that can further elucidate the optimal applications and formulations of this compound in animal nutrition. Careful consideration of the factors outlined in the logical relationship diagram is essential for designing effective iron supplementation strategies.
References
- 1. Whatâs the difference between iron sulphate and ferrous sulphate? [dynamicbiotech.com]
- 2. feedstrategy.com [feedstrategy.com]
- 3. academic.oup.com [academic.oup.com]
- 4. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 5. Effects of feeding increasing levels of iron from iron sulfate or iron carbonate on nursery pig growth performance and hematological criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of feeding increasing levels of iron from iron sulfate or iron carbonate on nursery pig growth performance and hematological criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Influence of high dietary iron as this compound and ferrous sulfate on iron metabolism in young calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | CFeO3 | CID 11248 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phosphate Precipitation from Wastewater Using Ferrous Carbonate
Application Notes
Introduction
Phosphorus is an essential nutrient that, when present in excess in wastewater effluent, can lead to eutrophication of receiving water bodies. Chemical precipitation is a widely employed method for phosphorus removal, with iron salts being a common choice. While ferric (Fe³⁺) salts are frequently used, ferrous (Fe²⁺) iron presents a unique opportunity for phosphate (B84403) removal, primarily through the formation of vivianite (B12648973) (Fe₃(PO₄)₂·8H₂O). Ferrous carbonate (FeCO₃), though less soluble than other ferrous salts like sulfate (B86663) or chloride, can serve as a source of ferrous ions for this process. Its application is particularly relevant in anaerobic environments where ferrous iron is the stable oxidation state.
Principle of Phosphate Precipitation with Ferrous Iron
The primary mechanism for phosphate removal using ferrous iron is the precipitation of ferrous phosphate. Under anoxic or anaerobic conditions and at a circumneutral pH, ferrous ions (Fe²⁺) react with orthophosphate ions (PO₄³⁻) to form the crystalline mineral vivianite.
The overall chemical reaction is as follows: 3Fe²⁺ + 2PO₄³⁻ + 8H₂O → Fe₃(PO₄)₂·8H₂O (vivianite)
The use of this compound as the reactant introduces an additional equilibrium into the system. This compound dissolves to a limited extent to provide the necessary ferrous ions:
FeCO₃(s) ⇌ Fe²⁺(aq) + CO₃²⁻(aq)
The carbonate ion (CO₃²⁻) acts as a base and can influence the wastewater's alkalinity and pH, which are critical parameters for efficient phosphate precipitation.
Key Factors Influencing Efficiency
Several factors govern the effectiveness of phosphate precipitation with ferrous ions:
-
pH: The pH of the wastewater is the most critical parameter. The optimal pH range for vivianite precipitation is typically between 7.0 and 8.5.[1][2] At a pH of 8.0, orthophosphate removal can be maximized, reaching up to 97% under ideal conditions.[3] Below this range, the solubility of ferrous phosphate increases, and above this range, ferrous iron tends to precipitate as ferrous hydroxide (B78521) (Fe(OH)₂), which competes with the desired reaction.
-
Fe:P Molar Ratio: The stoichiometric molar ratio of Fe²⁺ to PO₄³⁻ for vivianite formation is 1.5:1. However, in practice, higher molar ratios are required to drive the reaction to completion and achieve low effluent phosphate concentrations.[4] Studies have shown that Fe:P molar ratios between 2.25:1 and 3.0:1 can yield phosphate removal efficiencies greater than 98%.[1][2]
-
Redox Conditions: Ferrous iron is stable only under reducing (anoxic or anaerobic) conditions. In the presence of oxygen, Fe²⁺ is oxidized to Fe³⁺ (ferric iron). While ferric iron also precipitates phosphate, the chemistry and resulting sludge characteristics are different. Therefore, maintaining an anoxic environment is crucial for controlled vivianite formation.
-
Alkalinity: The presence of bicarbonate and carbonate ions can influence the process. High alkalinity can buffer the pH within the optimal range for precipitation. The carbonate from this compound contributes to this alkalinity.
-
Reaction Time: Sufficient time must be allowed for the precipitation reaction to occur and for the vivianite crystals to form and settle. If the molar ratio of Fe:P is high enough, the precipitation reaction can be completed within one hour.[2]
Advantages and Limitations
Advantages:
-
Phosphorus Recovery: The formation of crystalline vivianite offers a potential pathway for phosphorus recovery from wastewater sludge. Vivianite can be used as a slow-release fertilizer or as a precursor for lithium-iron-phosphate battery production.[2]
-
Sludge Characteristics: Under controlled conditions, the formation of dense vivianite crystals can lead to sludge with good settling and dewatering properties compared to the amorphous sludge from ferric phosphate precipitation.
-
Cost-Effectiveness: Ferrous salts, particularly waste products like pickle liquor (a source of ferrous chloride or sulfate), can be an inexpensive chemical source.[5]
Limitations:
-
Scaling: Uncontrolled vivianite precipitation can lead to hard scale formation in pipes, pumps, and other equipment, particularly in anaerobic digesters, causing operational problems.[6]
-
Redox Sensitivity: The process is highly sensitive to the presence of oxygen, which can oxidize the ferrous iron and alter the precipitation chemistry.
-
Fine Precipitates: In some cases, the precipitates formed can be very fine and may not settle easily without the use of a flocculant aid.[5]
Data Presentation
The following tables summarize quantitative data from studies on phosphate removal using ferrous salts.
Table 1: Effect of Fe:P Molar Ratio on Phosphate Removal Efficiency
| Initial Phosphate (mg-P/L) | Ferrous Salt Used | Fe:P Molar Ratio | pH | Removal Efficiency (%) | Reference |
| 10 | FeSO₄ | 2.0 | Neutral | 99% | [3] |
| Not Specified | Ferrous Salt | 2.25 | 7.0 - 8.0 | >95% | [1] |
| Not Specified | FeSO₄ | 2.60 | Not Specified | >95% (to <0.30 mg-P/L) | [3][7] |
| 6.41 | FeSO₄ | 2.99 | Not Specified | 97% | [3] |
| >3.10 | FeCl₂ | 3.0 | 8.0 | >98.5% | [2] |
Table 2: Effect of pH on Orthophosphate Removal
| Initial Phosphate (mg-P/L) | Fe:P Molar Ratio | pH | Removal Efficiency (%) | Reference |
| 12 | 1.0 | 6.0 | ~60% | [3] |
| 12 | 1.0 | 7.0 | ~85% | [3] |
| 12 | 1.0 | 8.0 | 97% | [3] |
| 12 | 1.0 | 9.0 | ~80% | [3] |
| Not Specified | 2.25 | 7.0 - 8.0 | Optimal | [1] |
Experimental Protocols
Protocol 1: Bench-Scale Phosphate Precipitation using a Ferrous Salt
This protocol describes a general procedure for evaluating the effectiveness of a ferrous salt (e.g., ferrous sulfate, ferrous chloride, or a slurry of this compound) for phosphate removal from a wastewater sample in a laboratory setting.
1. Materials and Reagents:
-
Wastewater sample or synthetic wastewater with a known orthophosphate concentration.
-
Ferrous salt stock solution (e.g., 1 M FeCl₂·4H₂O or FeSO₄·7H₂O). If using this compound, prepare a well-mixed slurry.
-
Sodium hydroxide (NaOH) solution (0.1 M and 1 M) for pH adjustment.
-
Hydrochloric acid (HCl) solution (0.1 M and 1 M) for pH adjustment.
-
Beakers or reaction vessels (e.g., 1 L).
-
Magnetic stirrer and stir bars.
-
pH meter.
-
Syringes and syringe filters (0.45 µm).
-
Apparatus for phosphate analysis (e.g., spectrophotometer for the PhosVer® 3 Ascorbic Acid method).
-
(Optional) An anoxic environment (glove box or nitrogen/argon purging system).
2. Procedure:
-
Sample Preparation: Place 500 mL of the wastewater sample into a 1 L beaker. Begin mixing with a magnetic stirrer at a moderate speed.
-
Initial Analysis: Take an initial sample, filter it through a 0.45 µm syringe filter, and measure the initial orthophosphate concentration. Record the initial pH of the wastewater.
-
Create Anoxic Conditions (Recommended): If possible, purge the wastewater with nitrogen or argon gas for 30-60 minutes to remove dissolved oxygen.[5] Maintain a gentle stream of gas over the liquid surface throughout the experiment.
-
pH Adjustment: Adjust the pH of the wastewater to the desired setpoint (e.g., 8.0) using 0.1 M or 1 M NaOH or HCl. Allow the pH to stabilize.
-
Addition of Ferrous Salt: Add a predetermined volume of the ferrous salt stock solution to achieve the target Fe:P molar ratio (e.g., 2.5:1). Add the solution quickly while the wastewater is being rapidly mixed.
-
Reaction: Allow the mixture to react for a specified time (e.g., 60 minutes) under continuous stirring. Monitor the pH and adjust as necessary to maintain the setpoint.
-
Settling: Turn off the stirrer and allow the precipitate to settle for 30-60 minutes.
-
Final Analysis: Carefully collect a sample from the supernatant, filter it through a 0.45 µm syringe filter, and measure the final orthophosphate concentration.
-
Calculation: Calculate the phosphate removal efficiency using the formula: Efficiency (%) = [(Initial PO₄-P) - (Final PO₄-P)] / (Initial PO₄-P) * 100
3. Experimental Matrix:
-
To optimize the process, repeat the procedure by varying the pH (e.g., 6.0, 7.0, 8.0, 9.0) while keeping the Fe:P ratio constant.
-
Separately, vary the Fe:P molar ratio (e.g., 1.5:1, 2.0:1, 2.5:1, 3.0:1) while keeping the pH at its optimal value.
Protocol 2: Synthesis of Vivianite
This protocol is adapted from a method for synthesizing vivianite crystals for research purposes.[8]
1. Materials and Reagents:
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Anoxic chamber or glove box with a nitrogen atmosphere.
-
Reaction vessel, magnetic stirrer, peristaltic pump.
2. Procedure (to be performed in an anoxic chamber):
-
Prepare a 0.4 M solution of NaH₂PO₄·H₂O.
-
Prepare a 0.6 M solution of FeCl₂·4H₂O.
-
Slowly mix the two solutions in a stoichiometric ratio of 2:3 (P:Fe) with constant stirring. The initial pH will be acidic (around 3.5).
-
Prepare a 0.5 M NaOH solution.
-
Using a peristaltic pump, slowly add the NaOH solution to the Fe-P mixture at a rate of approximately 10 mL/min until the pH reaches 7.0.
-
A white or slightly bluish precipitate of vivianite will form readily.
-
The precipitate can be collected by filtration for further analysis.
Visualizations
Caption: Chemical pathway for phosphate removal using this compound.
Caption: Workflow for a bench-scale phosphate precipitation experiment.
Caption: Key factors influencing phosphate removal efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Access Water | Vivianite Occurrence and Remediation Techniques in Biosolids Pre-treatment... [accesswater.org]
- 7. Removal of phosphorus from wastewaters using ferrous salts - a pilot scale membrane bioreactor study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rates and Mechanism of Vivianite Dissolution under Anoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing oxidation of ferrous carbonate during synthesis and storage
Technical Support Center: Synthesis and Storage of Ferrous Carbonate
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound (FeCO₃). Here you will find essential information to help you prevent its oxidation during synthesis and storage, ensuring the purity and stability of your compound.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound has a pale brown or greenish tint. Is this normal?
A1: Pure this compound should be a white or beige crystalline powder.[1] A pale brown or greenish color often indicates partial oxidation of the ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions.[1] This can occur if trace amounts of oxygen were present during the synthesis or handling.[1][2]
Q2: What is the most critical factor in preventing this compound oxidation during synthesis?
A2: The strict exclusion of oxygen is the most critical factor.[3] this compound is highly sensitive and reacts rapidly with oxygen, even at low concentrations.[1][2] Therefore, all synthesis steps should be performed under anoxic conditions, for example, within a glovebox or using an inert gas atmosphere like nitrogen or argon.[2][3]
Q3: Can I use antioxidants to stabilize my this compound?
A3: Yes, certain antioxidants can help stabilize ferrous compounds. Ascorbic acid (Vitamin C) is sometimes used in synthesis protocols to help maintain the iron in its ferrous state.[1][2] Additionally, some research suggests that compounds with hydroxyl groups, such as glycerol (B35011) or glucose, can retard the oxidation of similar iron compounds.[4]
Q4: What are the ideal storage conditions for this compound?
A4: To prevent oxidation and degradation, this compound should be stored in a tightly sealed, airtight container in a dry, cool, and well-ventilated place.[5] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) and away from light and moisture.[6][7]
Q5: I've noticed my this compound powder is clumping together. What could be the cause?
A5: Clumping or caking is typically a sign of moisture absorption. Ferrous compounds can be hygroscopic, and absorbed moisture can accelerate oxidation.[6] Ensure your storage containers are properly sealed and consider using a desiccant in the storage environment.[6]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Product is discolored (green, brown, or black) after synthesis. | Presence of oxygen during the reaction or filtration.[1] | Ensure all solvents are thoroughly deoxygenated before use.[1][2] Purge the reaction vessel with an inert gas (N₂ or Ar) before and during the synthesis.[8] Perform all manipulations in a glovebox.[2] |
| Low yield of this compound. | Incorrect stoichiometry of reactants. Non-optimal temperature or pressure.[9] | Verify the molar ratios of your ferrous salt and carbonate source.[9] Optimize reaction temperature; some methods require heating to between 100°C and 300°C.[9] Ensure the reaction vessel is properly sealed to maintain any generated pressure.[9] |
| Product degrades or changes color during storage. | Improper storage conditions (exposure to air, moisture, or light).[5][6] | Store the final product in an airtight container under an inert atmosphere.[5] Place the container in a cool, dark, and dry location.[5][7] Consider vacuum sealing the container or using a desiccator. |
| Inconsistent results between batches. | Variations in the purity of starting materials.[3] Inconsistent atmospheric control during synthesis. | Use high-purity reactants for all syntheses.[3] Standardize your protocol for deoxygenating solvents and maintaining an inert atmosphere. |
Quantitative Data Summary
The stability of this compound is significantly influenced by its storage environment. The following table summarizes the impact of different atmospheric conditions on the product's integrity over time.
| Storage Atmosphere | Observed Oxidation (Color Change) | Relative Stability |
| Ambient Air | Significant discoloration (to brown/orange) within hours to days. | Very Poor |
| Nitrogen (N₂) Atmosphere | Minimal to no discoloration over several weeks. | Good |
| Argon (Ar) Atmosphere | No observable discoloration over extended periods. | Excellent |
| Vacuum | No observable discoloration over extended periods. | Excellent |
Experimental Protocols
Protocol 1: Synthesis of this compound under an Inert Atmosphere
This protocol describes a common method for synthesizing this compound by reacting a ferrous salt with a carbonate source while rigorously excluding oxygen.
Materials:
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water, deoxygenated
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox
-
Reaction flask with a magnetic stirrer
-
Filtration apparatus (Büchner funnel or similar)
Procedure:
-
Deoxygenation: Purge all glassware with nitrogen or argon for at least 30 minutes. Deoxygenate the deionized water by bubbling nitrogen or argon through it for at least one hour.
-
Prepare Reactant Solutions:
-
In the inert atmosphere, prepare a solution of ferrous chloride in deoxygenated water.
-
In a separate flask, prepare a solution of sodium bicarbonate in deoxygenated water.[3]
-
-
Reaction:
-
Slowly add the sodium bicarbonate solution to the stirring ferrous chloride solution.[3]
-
A white precipitate of this compound will form immediately.
-
Continue stirring under the inert atmosphere for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
-
Isolation and Washing:
-
Filter the precipitate under the inert atmosphere.
-
Wash the collected solid with deoxygenated water to remove any soluble impurities.
-
Follow with a wash of a volatile, oxygen-free solvent like acetone (B3395972) to aid in drying.[8]
-
-
Drying and Storage:
-
Dry the this compound product under a vacuum or a continuous stream of inert gas.
-
Immediately transfer the dry powder to an airtight container inside the glovebox or under a positive pressure of inert gas for storage.[5]
-
Visualizations
Experimental Workflow: Inert Atmosphere Synthesis
Caption: Workflow for this compound synthesis under inert conditions.
Troubleshooting Logic for Product Discoloration
Caption: Decision tree for troubleshooting this compound discoloration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. FeCO3 Synthesis Pathways: The Influence of Temperature, Duration, and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1335-56-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ruipugroup.com [ruipugroup.com]
- 7. laballey.com [laballey.com]
- 8. US3416883A - Process for preparing chemically pure this compound - Google Patents [patents.google.com]
- 9. US4657752A - Process for preparing this compound - Google Patents [patents.google.com]
Technical Support Center: Reproducible Synthesis of Ferrous Carbonate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ferrous carbonate (FeCO₃).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reproducibility and product quality.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is off-white (e.g., green, brown, black, or orange) | Oxidation of Fe(II) to Fe(III) due to the presence of oxygen.[1][2][3] | - Ensure all solutions are thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) before and during the reaction.[1] - Conduct the synthesis in a glovebox or under an inert atmosphere.[2][3] - Use freshly prepared solutions of ferrous salts. |
| Low or no precipitate formation | - Insufficient supersaturation. - Low temperature affecting precipitation kinetics.[4] - Incorrect pH.[5] | - Increase the concentration of reactants to exceed the solubility product of FeCO₃.[6] - Increase the reaction temperature; higher temperatures generally promote faster precipitation.[1][7] - Adjust the pH to a range that favors carbonate ion concentration (typically above 6).[5][8] |
| Inconsistent crystal morphology or particle size | - Variations in temperature, pH, reactant addition rate, or mixing speed. - Presence of impurities affecting crystal growth.[1][2][3] | - Precisely control and monitor reaction parameters (temperature, pH, stirring rate). - Use high-purity reactants to avoid incorporation of ions like magnesium or calcium into the crystal lattice.[1] - Control the rate of addition of reactants to maintain a consistent level of supersaturation. |
| Product contains impurities (e.g., iron oxides, hydroxides) | - Incomplete reaction. - Oxidation during synthesis or workup.[1] - Use of impure reactants.[9] | - Ensure the reaction goes to completion by allowing sufficient reaction time. - Maintain strict anoxic conditions throughout the synthesis, filtration, and drying steps.[1] - Use analytical grade or higher purity reactants.[1][9] |
| Difficulty in reproducing published methods | - Lack of detailed experimental parameters in the literature.[1] - Subtle variations in laboratory conditions (e.g., atmospheric oxygen levels, water quality). | - Systematically vary key parameters (temperature, pH, concentration) to optimize the procedure for your specific setup. - Document all experimental conditions meticulously for future reference. - Characterize the final product thoroughly using techniques like XRD and SEM to confirm its identity and purity.[1][10] |
Frequently Asked Questions (FAQs)
1. What are the most critical factors for achieving reproducible synthesis of this compound?
The most critical factors are the strict exclusion of oxygen to prevent the oxidation of ferrous ions, and precise control over reaction parameters such as temperature, pH, and the purity of reactants.[1][3] Even trace amounts of oxygen can lead to the formation of iron(III) oxides and hydroxides, resulting in an impure product.[1]
2. What are the common starting materials for this compound synthesis?
Commonly used ferrous salts include ferrous chloride (FeCl₂), ferrous sulfate (B86663) (FeSO₄), and ferrous ammonium (B1175870) sulfate.[1] The carbonate source is typically sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[1][9]
3. What is the expected appearance of pure this compound?
Pure this compound should be a white to beige crystalline solid.[2][11] Any coloration, such as green, brown, or black, often indicates the presence of impurities, most commonly iron(III) compounds resulting from oxidation.[2]
4. How does temperature influence the synthesis of this compound?
Higher temperatures generally increase the rate of precipitation and can lead to the formation of more stable, crystalline FeCO₃.[1][4][7] Conversely, at lower temperatures (e.g., below 60°C), the precipitation kinetics are significantly slower.[4]
5. What is the role of pH in this compound precipitation?
Solution pH is a critical factor.[6] A higher pH increases the concentration of carbonate ions (CO₃²⁻), which promotes the precipitation of this compound.[1] The optimal pH range can vary depending on other reaction conditions, but precipitation is generally favored at a pH above 6.0.[5][8]
6. How can I confirm the purity and identity of my synthesized this compound?
X-ray Diffraction (XRD) is a fundamental technique for confirming the crystal structure of this compound.[1] Scanning Electron Microscopy (SEM) can be used to analyze the morphology and particle size of the synthesized product.[10]
Quantitative Data Summary
Table 1: Influence of Temperature on this compound Precipitation
| Temperature Range | Effect on Precipitation Kinetics | Reference |
| < 60°C | Slow precipitation rate. | [4] |
| 65°C | Formation of a non-compact FeCO₃ phase at various pH conditions. | [5] |
| 80°C - 200°C | Decreased corrosion rates with increasing temperature due to the formation of more protective layers. | [7] |
| 100°C - 300°C | Temperature range for a patented process to produce highly pure this compound. | [9] |
Table 2: Influence of pH on this compound Formation
| pH Range | Observation | Reference |
| 5.4 - 6.0 | Similar corrosion product characteristics and corrosion rates when FeCO₃ saturation is controlled. | [5] |
| > 6.0 | Generally favors the formation of iron carbonate. | [8] |
| 2.50 - 4.50 | Conducive for the activity of A. ferrooxidans and the formation of secondary iron minerals. | [12] |
Experimental Protocols
Protocol 1: Anoxic Precipitation at Ambient Temperature
This protocol describes a common method for synthesizing this compound by reacting a ferrous salt with a carbonate source under an inert atmosphere.
-
Preparation of Reactant Solutions:
-
Prepare a solution of a ferrous salt (e.g., 0.1 M ferrous chloride, FeCl₂·4H₂O) in deoxygenated deionized water.
-
Prepare a solution of a carbonate source (e.g., 0.1 M sodium carbonate, Na₂CO₃) in deoxygenated deionized water.
-
Deoxygenate the water by bubbling an inert gas (e.g., nitrogen or argon) through it for at least one hour prior to dissolving the reagents.
-
-
Reaction Setup:
-
Set up the reaction in a vessel that can be sealed and purged with an inert gas. A three-neck flask is ideal.
-
Continuously purge the reaction vessel with the inert gas throughout the synthesis.
-
-
Precipitation:
-
Slowly add the sodium carbonate solution to the ferrous chloride solution with constant stirring. A molar ratio of at least 2:1 of bicarbonate to the ferrous compound is recommended for high purity when using bicarbonates.[9]
-
A white to beige precipitate of this compound will form.
-
-
Isolation and Washing:
-
Allow the precipitate to settle.
-
Isolate the solid product by filtration under an inert atmosphere (e.g., in a glovebox).
-
Wash the precipitate several times with deoxygenated deionized water to remove any soluble impurities.
-
-
Drying:
-
Dry the product under vacuum or in a desiccator under an inert atmosphere to prevent oxidation.
-
Protocol 2: High-Temperature Synthesis
This method, adapted from a patented process, yields a highly pure this compound product.[9]
-
Reactant Mixture:
-
Prepare a solution containing an alkali metal bicarbonate (e.g., sodium bicarbonate, NaHCO₃) and a ferrous compound (e.g., ferrous chloride, FeCl₂) in deoxygenated water. The molar ratio of bicarbonate to the ferrous compound should be at least 2:1.[9]
-
-
Reaction Conditions:
-
Precipitate Formation:
-
Maintain the temperature for a sufficient time to allow for the formation of a precipitate.
-
-
Isolation and Purification:
-
Cool the reaction vessel.
-
Separate the precipitate from the solution by filtration.
-
Wash the precipitate with deoxygenated water.
-
-
Drying:
-
Dry the final product under vacuum.
-
Visualizations
Caption: Workflow for anoxic precipitation of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. This compound | 1335-56-4 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FeCO3 Synthesis Pathways: The Influence of Temperature, Duration, and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Precipitation Kinetics and Its Impact CO2 Corrosion | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | High-Purity Reagent | RUO [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ohio.edu [ohio.edu]
- 9. US4657752A - Process for preparing this compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | CFeO3 | CID 11248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Effects of Initial pH and Carbonate Rock Dosage on Bio-Oxidation and Secondary Iron Mineral Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ferrous Carbonate Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on ferrous carbonate (FeCO₃) precipitation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my this compound precipitate off-color (e.g., green, orange, brown, or black) instead of white or beige?
-
Answer: The ideal color of pure this compound is white to beige.[1][2] Discoloration, such as green, orange, brown, or black, typically indicates the presence of impurities, most commonly due to the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[1][2][3] The presence of oxygen in your reaction vessel is a primary cause of this oxidation, leading to the formation of various iron oxides and hydroxides which are highly colored.[1][2][3] A greenish hue might also suggest an incomplete reaction if you are using chloride-containing reagents.[1]
Troubleshooting Steps:
-
Deoxygenate all solutions: Before mixing, thoroughly degas all your solutions (e.g., deionized water, ferrous salt solution, carbonate source solution) by bubbling with an inert gas like nitrogen (N₂) or argon (Ar) for at least an hour.
-
Maintain an inert atmosphere: Conduct the entire precipitation reaction and subsequent filtering and washing steps under an inert atmosphere, for example, within a glove box purged with nitrogen.[4]
-
Use fresh reagents: Ensure your ferrous salt (e.g., ferrous chloride or ferrous sulfate) has not been prematurely oxidized.
-
2. My this compound yield is very low. What are the likely causes and how can I improve it?
-
Answer: Low yield can be attributed to several factors, primarily related to the solubility of this compound under your experimental conditions.
Troubleshooting Steps:
-
Adjust the pH: The solubility of this compound significantly increases in acidic conditions.[3] Ensure your reaction pH is neutral to slightly alkaline to promote precipitation. A higher pH increases the concentration of carbonate ions (CO₃²⁻), which drives the precipitation forward.[5]
-
Increase the temperature: Higher temperatures generally increase the rate of precipitation and can decrease the solubility of this compound.[5] Some protocols recommend temperatures in the range of 100°C to 300°C, which may require a sealed reaction vessel to manage pressure.[4]
-
Check the molar ratio of reactants: For a purer and potentially higher yield, a molar ratio of the alkali metal bicarbonate to the ferrous compound of at least 2:1 is recommended.[4]
-
Increase supersaturation: A higher degree of supersaturation is a primary driving force for faster precipitation kinetics.[5]
-
3. I am observing inconsistent precipitation, and the particle size of my this compound is not uniform. How can I achieve more consistent results?
-
Answer: Inconsistent precipitation and variable particle size often stem from a lack of control over nucleation and crystal growth.
Troubleshooting Steps:
-
Control the rate of addition of reactants: Adding your reactants slowly and at a constant rate with vigorous stirring can help ensure a more uniform level of supersaturation throughout the solution, leading to more controlled nucleation and growth.
-
Control the pH: Maintaining a constant pH during the precipitation is critical. Use a buffered solution or a pH controller to keep the pH stable.
-
Provide nucleation sites: The presence of surfaces can lower the energy barrier for nucleation.[5] The material of your reaction vessel or the presence of seed crystals can influence the precipitation process.
-
Control the temperature: Ensure a constant and uniform temperature throughout the reaction vessel.
-
4. How can I be sure that my precipitate is indeed this compound and not another iron compound?
-
Answer: Characterization of the precipitate is essential for confirming its identity and purity. While visual inspection of the color is a good first indicator, further analysis is necessary.
Recommended Analytical Techniques:
-
X-ray Powder Diffraction (XRPD): This is a definitive method to identify the crystalline structure of your precipitate and confirm that it matches the known pattern for siderite (the mineral form of this compound).
-
Thermogravimetric Analysis (TGA): TGA can be used to study the thermal decomposition of the product, which is characteristic of this compound.
-
Mössbauer Spectroscopy: This technique is particularly useful for determining the oxidation state of the iron in your sample, confirming the presence of ferrous (Fe²⁺) iron.[4]
-
Data Presentation: Influence of pH and Temperature
The following table summarizes the general effects of pH and temperature on this compound precipitation based on available literature.
| Parameter | Condition | Effect on Precipitation | Rationale |
| pH | Acidic (e.g., < 6) | Decreased Precipitation / Increased Solubility | In acidic conditions, carbonate ions are protonated to form bicarbonate and carbonic acid, reducing the concentration of free carbonate available to precipitate with ferrous ions.[3] |
| Neutral to Alkaline (e.g., > 7) | Increased Precipitation / Decreased Solubility | Higher pH increases the concentration of carbonate ions (CO₃²⁻), which raises the saturation level and promotes the formation of FeCO₃.[5] | |
| Temperature | Low (e.g., < 60°C) | Slower Precipitation Rate | Precipitation kinetics are slower at lower temperatures.[6] |
| High (e.g., 80°C - 200°C) | Increased Precipitation Rate, Potentially Decreased Solubility | Higher temperatures generally accelerate reaction rates and can lower the solubility of this compound, leading to faster and more complete precipitation.[4][5] |
Experimental Protocol: Synthesis of High-Purity this compound
This protocol describes a method for synthesizing pure this compound by reacting a ferrous salt with an alkali metal bicarbonate under an inert atmosphere at an elevated temperature.
Materials:
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Nitrogen gas (high purity)
-
Sealed reaction vessel (e.g., a stirred autoclave)
-
Glove box
-
Magnetic stirrer and heat plate
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
Procedure:
-
Preparation of Solutions (Deoxygenation):
-
Prepare a solution of ferrous chloride in deionized water (e.g., 0.5 M).
-
Prepare a separate solution of sodium bicarbonate in deionized water. The molar concentration should be at least double that of the ferrous chloride solution to achieve a molar ratio of ≥ 2:1.[4]
-
Sparge both solutions with high-purity nitrogen gas for at least one hour to remove dissolved oxygen.
-
-
Reaction Setup:
-
Transfer the sodium bicarbonate solution to the sealed reaction vessel.
-
Place the vessel on a magnetic stirrer with a heat plate.
-
Begin stirring the solution and continue to purge the headspace of the vessel with nitrogen gas.
-
-
Precipitation:
-
Slowly add the deoxygenated ferrous chloride solution to the stirred sodium bicarbonate solution in the reaction vessel.
-
Seal the reaction vessel.
-
Heat the mixture to the desired temperature (e.g., 150-200°C) while continuing to stir.[4]
-
Maintain the reaction at this temperature for a sufficient duration to allow for complete precipitation (e.g., 16-24 hours).[4]
-
-
Isolation and Washing of the Precipitate:
-
Allow the reaction vessel to cool to room temperature.
-
Transfer the entire apparatus into a nitrogen-filled glove box.
-
Separate the precipitate from the solution by filtration.
-
Wash the precipitate first with deoxygenated deionized water to remove any soluble impurities.[4]
-
Perform a final rinse with ethanol to aid in drying.[4]
-
-
Drying and Storage:
-
Dry the precipitate under vacuum or within the nitrogen atmosphere of the glove box.
-
Store the final pure this compound product in a sealed container under an inert atmosphere to prevent oxidation.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. FeCO3 Synthesis Pathways: The Influence of Temperature, Duration, and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. US4657752A - Process for preparing this compound - Google Patents [patents.google.com]
- 5. This compound | 1335-56-4 | Benchchem [benchchem.com]
- 6. This compound Precipitation Kinetics and Its Impact CO2 Corrosion | Semantic Scholar [semanticscholar.org]
Technical Support Center: Influence of Ionic Strength on Ferrous Carbonate Nucleation Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the influence of ionic strength on ferrous carbonate (FeCO3), or siderite, nucleation kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing ionic strength on the nucleation kinetics of this compound?
A1: Increasing the ionic strength of the solution generally slows down the nucleation rate of this compound.[1][2] This means that at higher ionic strengths, the induction time for nucleation is longer, and the overall rate of crystal formation is reduced.
Q2: Why does ionic strength affect this compound nucleation?
A2: The ionic strength of a solution influences the activity of the constituent ions, in this case, ferrous (Fe²⁺) and carbonate (CO₃²⁻) ions. In solutions with higher ionic strength, the electrostatic interactions between ions are more complex. This can lead to a decrease in the thermodynamic driving force for nucleation, even at the same supersaturation level, thus inhibiting the formation of stable nuclei.
Q3: What are the critical experimental parameters to control when studying the effect of ionic strength on FeCO₃ nucleation?
A3: To accurately assess the influence of ionic strength, it is crucial to maintain the following parameters constant:
-
Temperature: Nucleation is highly sensitive to temperature changes.[1][2]
-
Supersaturation Index: The driving force for nucleation is directly related to the supersaturation of the solution.[1][2]
-
pH: The pH of the solution dictates the speciation of carbonate and can significantly influence the reaction.
-
Anoxic Conditions: Ferrous iron (Fe²⁺) is readily oxidized to ferric iron (Fe³⁺) in the presence of oxygen, which would precipitate as ferric hydroxides and interfere with the study of this compound nucleation. Therefore, experiments must be conducted under strictly anoxic conditions.[1][2]
Q4: What is a typical range of ionic strengths used in these experiments?
A4: Studies on this compound nucleation have been conducted in solutions with varying ionic strengths. For instance, research has been performed in 0.01 M NaCl solutions.[1][2] Other related studies on carbonate precipitation have used a range of ionic strengths, from low values up to those representative of seawater or industrial brines.
Q5: Can other salts besides NaCl be used to adjust the ionic strength?
A5: While NaCl is commonly used, other salts can be employed to adjust the ionic strength. However, it is critical to select a salt whose ions do not participate in the reaction or form complexes with ferrous or carbonate ions, as this would introduce confounding variables.
Troubleshooting Guides
Issue 1: No or very slow nucleation observed even at high supersaturation.
| Possible Cause | Troubleshooting Step |
| High Ionic Strength | An increased ionic strength can significantly slow down the nucleation of this compound.[1][2] Verify the calculated ionic strength of your solution. Consider running a control experiment at a lower ionic strength to confirm that your experimental setup can induce nucleation under more favorable conditions. |
| Presence of Inhibitors | Contaminants in the reagents or glassware can act as nucleation inhibitors. Ensure all glassware is thoroughly cleaned and rinsed with deionized water. Use high-purity reagents. |
| Incorrect Supersaturation Calculation | Double-check the thermodynamic calculations for the supersaturation index, ensuring that the effect of ionic strength on the activity coefficients is properly accounted for. A unified iron carbonate solubility expression that considers both temperature and ionic strength is available in the literature.[3] |
Issue 2: Formation of off-white or reddish-brown precipitate instead of white this compound.
| Possible Cause | Troubleshooting Step |
| Oxygen Contamination | The formation of colored precipitates suggests the oxidation of Fe²⁺ to Fe³⁺ and the subsequent precipitation of ferric compounds. Improve the deoxygenation of your solutions and ensure the reaction vessel is hermetically sealed. Purging with an inert gas like nitrogen or argon is essential. |
| Impure Reagents | The starting ferrous salt may contain ferric iron impurities. Use fresh, high-purity ferrous salts. |
Issue 3: Inconsistent and non-reproducible induction times.
| Possible Cause | Troubleshooting Step |
| Variable Anoxic Conditions | Inconsistent removal of oxygen between experiments will lead to variable results. Standardize your deoxygenation procedure. |
| Temperature Fluctuations | Small changes in temperature can significantly impact nucleation kinetics. Ensure the temperature control system of your reactor is stable and accurate. |
| Inconsistent Mixing | The degree of agitation can affect local supersaturation and the rate of nucleation. Maintain a constant and reproducible stirring rate. |
| Contamination | The presence of heterogeneous nuclei from dust or impurities can shorten induction times. Filter solutions before use and ensure a clean experimental environment. |
Data Presentation
Table 1: Expected Influence of Ionic Strength on this compound Nucleation Kinetics at Constant Temperature and Supersaturation
| Ionic Strength (mol/L) | Induction Time (min) | Nucleation Rate (nuclei/m³·s) |
| Low (e.g., 0.01) | Shorter | Higher |
| Medium (e.g., 0.1) | Intermediate | Intermediate |
| High (e.g., 1.0) | Longer | Lower |
Note: The values in this table are illustrative and represent a qualitative trend. Actual values will depend on specific experimental conditions.
Experimental Protocols
Methodology for Determining this compound Nucleation Kinetics in a Batch Reactor
This protocol describes a general method for studying the influence of ionic strength on FeCO₃ nucleation kinetics by monitoring the change in turbidity over time.
1. Materials and Reagents:
-
Ferrous chloride (FeCl₂) or other soluble ferrous salt (high purity)
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (high purity)
-
Sodium chloride (NaCl) for adjusting ionic strength (high purity)
-
Deionized, deoxygenated water
-
Nitrogen or Argon gas (high purity)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
2. Equipment:
-
Jacketed glass batch reactor with a hermetically sealed lid
-
Magnetic stirrer and stir bar
-
pH probe and meter
-
Turbidity meter or spectrophotometer
-
Constant temperature water bath
-
Gas dispersion tube for deoxygenation
3. Experimental Procedure:
-
Solution Preparation:
-
Prepare separate stock solutions of the ferrous salt and the carbonate source in deionized water.
-
To prevent oxidation, the ferrous salt solution should be acidic (pH < 4) and prepared immediately before use.
-
Deoxygenate all solutions, including the deionized water for dilutions, by purging with N₂ or Ar gas for at least one hour.
-
-
Reactor Setup:
-
Clean and dry the batch reactor thoroughly.
-
Add the calculated amount of deoxygenated deionized water and NaCl to achieve the desired ionic strength.
-
Seal the reactor and begin purging with N₂ or Ar gas while stirring.
-
Circulate water from the constant temperature bath through the reactor jacket to bring the solution to the desired temperature.
-
-
Nucleation Experiment:
-
Once the temperature has stabilized, inject the ferrous salt stock solution into the reactor.
-
Adjust the pH to the desired value using deoxygenated HCl or NaOH.
-
Initiate the reaction by injecting the carbonate stock solution.
-
Simultaneously, start monitoring the turbidity of the solution over time. The induction time is the period from the injection of the carbonate solution until a significant and sustained increase in turbidity is observed.
-
Continue monitoring until the turbidity reaches a plateau, indicating the completion of the precipitation process.
-
-
Data Analysis:
-
Plot turbidity as a function of time.
-
Determine the induction time from the initial flat portion of the curve.
-
The slope of the curve after the induction period can be related to the nucleation and growth rate.
-
Mandatory Visualization
Caption: Workflow for studying this compound nucleation kinetics.
Caption: Relationship between ionic strength and nucleation kinetics.
References
controlling crystal morphology of synthesized ferrous carbonate
Technical Support Center: Ferrous Carbonate Synthesis
Welcome to the technical support center for the synthesis and morphological control of this compound (FeCO₃). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the crystal morphology of this compound?
A1: The crystal morphology (size, shape, and crystallinity) of synthesized this compound is highly sensitive to several experimental parameters. The most critical factors include:
-
Temperature: Temperature influences both nucleation and growth kinetics. Higher temperatures generally decrease the solubility of FeCO₃, promoting the formation of more stable and larger crystals.[1][2]
-
pH: The pH of the solution affects the saturation state and the availability of carbonate ions, which is crucial for precipitation.[3][4]
-
Reactant Concentrations: The concentrations of the ferrous iron (Fe²⁺) source and the carbonate source determine the level of supersaturation. High supersaturation often leads to rapid nucleation and the formation of small, numerous, or even amorphous particles, whereas low supersaturation favors the growth of larger, well-defined crystals.
-
Additives and Impurities: The presence of other ions or organic molecules can significantly alter crystal growth. For instance, calcium ions (Ca²⁺) can be incorporated into the crystal lattice to form a mixed iron-calcium carbonate, changing the crystal's structure and morphology.[5][6] Organic additives like citrate (B86180) can change rhombohedral siderite into nanostructured spherical aggregates.[2]
-
Reaction Time and Aging: Allowing the precipitate to age in the mother liquor can lead to Ostwald ripening, where larger crystals grow at the expense of smaller ones, resulting in a more uniform size distribution.
-
Oxygen Exclusion: Ferrous iron (Fe²⁺) is readily oxidized to ferric iron (Fe³⁺) by oxygen. This is the most common reason for failed syntheses, leading to impure, discolored products instead of white or beige FeCO₃.[7][8] Rigorous exclusion of oxygen is mandatory for obtaining pure this compound.[9]
Q2: My final product is yellow, brown, or reddish, not the expected white/beige color. What went wrong?
A2: This discoloration is a clear indicator of oxidation. The ferrous iron (Fe²⁺) in your product has been oxidized to ferric iron (Fe³⁺), forming ferric oxides or hydroxides (rust). This is the most common challenge in FeCO₃ synthesis.[7] To prevent this, you must maintain strictly anoxic (oxygen-free) conditions throughout the entire process, from solution preparation to final product drying.
Q3: How can I synthesize larger, more well-defined this compound crystals?
A3: To promote the growth of larger crystals, you need to favor crystal growth over nucleation. This can be achieved by:
-
Lowering Supersaturation: Use lower concentrations of your iron salt and carbonate source solutions.
-
Slowing the Reaction Rate: Add the precipitating agent (e.g., sodium carbonate solution) very slowly to the iron salt solution. This maintains a low level of supersaturation.
-
Increasing the Temperature: Working at elevated temperatures (e.g., 60-80 °C) can increase the growth rate and lead to more stable, crystalline forms.[10]
-
Aging the Precipitate: After precipitation, allow the crystals to age in the reaction solution (mother liquor) for several hours or even days under an inert atmosphere. This allows for recrystallization and growth of larger particles.
Q4: Can I use different precursors for the synthesis?
A4: Yes, various precursors are used in literature. Common iron sources include ferrous sulfate (B86663) (FeSO₄), Mohr's salt, and ferrous chloride (FeCl₂).[7][8] Carbonate sources can be sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), or urea, which decomposes upon heating to release carbonate ions slowly.[7][8] The choice of precursors can influence the final morphology and purity of the this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Product is discolored (yellow, brown, black). | Oxidation: The Fe²⁺ has been oxidized to Fe³⁺ due to the presence of oxygen.[7] | 1. Improve Anoxic Technique: Use thoroughly deoxygenated water (by boiling and purging with N₂ or Ar gas for several hours).[8] 2. Inert Atmosphere: Conduct the entire reaction, filtration, and washing process in a glovebox or under a continuous flow of an inert gas (N₂ or Ar).[7][9] 3. Use Antioxidants: Add a small amount of a reducing agent like ascorbic acid to the reaction mixture.[7] |
| Precipitate is amorphous or crystals are extremely small (nanosized). | High Supersaturation: Reactant concentrations are too high, or the mixing was too rapid, leading to explosive nucleation rather than controlled crystal growth. | 1. Reduce Concentrations: Lower the molarity of both the iron salt and carbonate source solutions. 2. Slow Addition Rate: Use a syringe pump or a dropping funnel to add the precipitating agent very slowly while stirring vigorously. 3. Increase Temperature: Higher temperatures can favor crystalline growth over amorphous precipitation.[1] |
| Crystal size distribution is very broad (polydisperse). | Inhomogeneous Nucleation: Nucleation occurred at different rates or at different times throughout the solution. | 1. Improve Mixing: Ensure vigorous and uniform stirring throughout the addition of the precipitating agent. 2. Control Temperature: Use a temperature-controlled water bath to maintain a constant and uniform reaction temperature. 3. Introduce Aging Step: Hold the reaction mixture at the reaction temperature for several hours after precipitation is complete to allow for Ostwald ripening, which narrows the size distribution. |
| Crystal morphology is inconsistent between batches. | Poor Control of Parameters: Minor, undocumented variations in temperature, pH, reactant concentration, or addition rate between experiments. | 1. Standardize Protocol: Follow the experimental protocol precisely for every run. Document all parameters, including solution temperatures, addition rates, and stirring speeds. 2. Calibrate Instruments: Ensure pH meters and thermometers are accurately calibrated. 3. Control Atmosphere: Ensure the quality of the inert atmosphere is consistent. |
| The product contains chukanovite (Fe₂(CO₃)(OH)₂) instead of or in addition to siderite (FeCO₃). | Insufficient Carbonate: The ratio of dissolved inorganic carbon (DIC) to ferrous iron is too low. Siderite formation is favored at higher DIC concentrations.[11][12] | 1. Increase Carbonate Concentration: Increase the molar ratio of the carbonate source relative to the ferrous iron source. A ratio where DIC is equal to or higher than Fe²⁺ favors siderite formation.[11] |
Quantitative Data Summary
The following table summarizes the qualitative and quantitative effects of key parameters on this compound synthesis.
| Parameter | Effect on Crystal Properties & Purity | Notes |
| Temperature | Increasing temperature generally leads to larger, more stable, and more crystalline precipitates.[1] At low temperatures (<60 °C), precipitation is slow and may result in films that adhere poorly to surfaces.[2] | Precipitation kinetics are strongly temperature-dependent. An increase in temperature decreases the solubility product (Ksp), increasing the driving force for precipitation.[1] |
| pH | Higher initial pH values (e.g., 8.0 vs. 6.0) can accelerate the rate of precipitation.[13] An increase in pH typically leads to higher supersaturation.[3] | pH is a critical control parameter. For reproducible results, the pH should be carefully controlled and monitored. |
| Reactant Ratio (Fe²⁺:CO₃²⁻) | Higher concentrations of dissolved inorganic carbon (DIC) favor the formation of siderite (FeCO₃) over chukanovite (Fe₂(CO₃)(OH)₂).[11] | To obtain pure siderite, the concentration of the carbonate source should be equal to or greater than the ferrous iron source.[11] |
| Additives (e.g., Citrate, Ca²⁺) | Citrate: Can change the morphology from rhombohedral to nanostructured spherical aggregates.[2] Calcium (Ca²⁺): Can be incorporated into the crystal lattice, distorting the structure, changing morphology, and increasing solubility compared to pure FeCO₃.[5][6] | Additives can act as "crystal poisons" or modifiers by adsorbing to specific crystal faces, inhibiting growth in certain directions and promoting it in others.[14] |
Visualized Guides and Protocols
Troubleshooting Flowchart
This diagram provides a logical workflow to diagnose and solve common issues during this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
Detailed Experimental Protocol
Protocol: Anoxic Precipitation of Rhombohedral this compound
This protocol describes a standard method for synthesizing crystalline this compound by controlled precipitation under a strictly anoxic environment.
Materials and Equipment:
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
High-purity deionized water
-
High-purity Nitrogen (N₂) or Argon (Ar) gas
-
Three-neck round-bottom flask
-
Schlenk line or glovebox
-
Magnetic stirrer with heating mantle
-
Syringe pump or pressure-equalizing dropping funnel
-
Cannula for liquid transfer
-
Filtration apparatus (Büchner funnel or similar) suitable for use under inert atmosphere
-
pH meter
Procedure:
-
Deoxygenation of Solvent:
-
Place a sufficient volume of deionized water for all solutions into a flask.
-
Boil the water gently for 30 minutes while purging with N₂ or Ar gas.
-
Allow the water to cool to room temperature under a continuous positive pressure of the inert gas. This is your deoxygenated (DO) water.
-
-
Preparation of Reactant Solutions:
-
Solution A (Iron Source): Inside a glovebox or under a positive flow of inert gas, dissolve FeCl₂·4H₂O in DO water to a final concentration of 0.1 M.
-
Solution B (Carbonate Source): In a separate flask, dissolve NaHCO₃ in DO water to a final concentration of 0.1 M. Ensure the molar amount is equal to or slightly greater than the moles of FeCl₂.
-
-
Reaction Setup:
-
Assemble the three-neck flask with a magnetic stir bar, a condenser (with gas outlet), a septum, and a glass stopper.
-
Thoroughly purge the entire apparatus with N₂ or Ar gas for at least 20 minutes.
-
Using a cannula, transfer a defined volume of Solution A (e.g., 200 mL) into the reaction flask.
-
Begin stirring and heat the solution to the desired temperature (e.g., 80 °C) using the heating mantle.
-
-
Controlled Precipitation:
-
Load Solution B into the syringe pump or dropping funnel.
-
Once Solution A has reached the target temperature, begin adding Solution B at a very slow, controlled rate (e.g., 0.5 mL/min) into the vigorously stirred Solution A. A white precipitate should form immediately.
-
Throughout the addition, maintain the inert atmosphere and constant temperature.
-
-
Aging the Crystals:
-
After the addition of Solution B is complete, leave the mixture stirring at the reaction temperature for an additional 2-4 hours. This aging step allows the crystals to grow and improves uniformity.
-
-
Isolation and Washing:
-
Turn off the heat and allow the slurry to cool to room temperature.
-
Perform all subsequent steps under an inert atmosphere to prevent oxidation of the final product.
-
Set up the filtration apparatus and purge it with inert gas.
-
Transfer the crystal slurry to the funnel via cannula and filter.
-
Wash the collected white solid three times with small portions of DO water, followed by a final wash with ethanol (B145695) or acetone (B3395972) to facilitate drying.
-
-
Drying and Storage:
-
Dry the final product under vacuum at a slightly elevated temperature (e.g., 40-50 °C) for several hours.
-
Store the fine, white-to-beige this compound powder in a sealed vial under an inert atmosphere.
-
Experimental Workflow Diagram
The following diagram illustrates the key stages of the anoxic precipitation protocol.
Caption: Workflow for anoxic synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Initial pH and Carbonate Rock Dosage on Bio-Oxidation and Secondary Iron Mineral Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. FeCO3 Synthesis Pathways: The Influence of Temperature, Duration, and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3416883A - Process for preparing chemically pure this compound - Google Patents [patents.google.com]
- 10. This compound Precipitation Kinetics and Its Impact CO2 Corrosion | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
Technical Support Center: Stabilization of Ferrous Carbonate Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferrous carbonate (FeCO₃) nanoparticles. The following information is intended to help overcome common challenges encountered during the synthesis and stabilization of this compound nanoparticle suspensions.
Disclaimer
While this guide focuses on this compound (FeCO₃) nanoparticles, specific experimental data for this material is limited in the current scientific literature. Therefore, some of the principles and protocols described herein are adapted from well-established methods for other iron-based nanoparticles, such as iron oxides (Fe₂O₃, Fe₃O₄). Users should consider this when designing their experiments and may need to optimize these methods for their specific application.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the stabilization of this compound nanoparticle suspensions.
Q1: My this compound nanoparticles are aggregating immediately after synthesis. What are the primary causes?
Aggregation of freshly synthesized nanoparticles is a common issue stemming from their high surface energy. The primary reasons for this include:
-
Inadequate Surface Charge: Insufficient electrostatic repulsion between particles allows attractive forces, like van der Waals forces, to dominate, leading to clumping. This is often related to the pH of the suspension.
-
Ineffective Capping Agents: The absence, incorrect choice, or insufficient concentration of a capping agent or stabilizer can lead to aggregation. Capping agents are crucial for providing a protective barrier around the nanoparticles.
-
High Ionic Strength of the Medium: High salt concentrations in the suspension can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and promoting aggregation.[1][2][3]
Q2: How does pH affect the stability of my this compound nanoparticle suspension?
The pH of the suspension is a critical factor in determining the surface charge of the nanoparticles and, consequently, their stability.[4][5] For iron-based nanoparticles, the surface is typically positively charged at acidic pH and negatively charged at alkaline pH.[4] When the pH is near the isoelectric point (IEP), the net surface charge is close to zero, leading to minimal electrostatic repulsion and maximum aggregation.[6] To enhance stability, it is generally recommended to adjust the pH of the suspension to be several units away from the IEP. For iron oxide nanoparticles, alkaline conditions often lead to a higher negative surface charge and reduced agglomeration.[7]
Q3: What are stabilizing agents, and how do I choose the right one for my this compound nanoparticles?
Stabilizing agents, also known as capping agents or surfactants, are molecules that adsorb to the surface of nanoparticles to prevent aggregation.[8] They can provide stability through two main mechanisms:
-
Electrostatic Stabilization: Ionic surfactants or polymers adsorb to the nanoparticle surface, imparting a net positive or negative charge. The resulting electrostatic repulsion between like-charged particles prevents them from aggregating.[4]
-
Steric Stabilization: Large molecules, typically polymers, adsorb to the surface and create a physical barrier that prevents nanoparticles from getting close enough to aggregate.[9]
The choice of stabilizer depends on the solvent system and the intended application. For aqueous suspensions, common stabilizers include citric acid, and polymers like polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP).[7]
Q4: My nanoparticle suspension is stable in deionized water but aggregates in my biological buffer. Why is this happening?
This is a common issue caused by the high ionic strength of many biological buffers (e.g., PBS).[1][2][3] The salts in the buffer can disrupt the electrostatic stabilization of the nanoparticles, leading to aggregation. To overcome this, you can:
-
Use Steric Stabilizers: Coat the nanoparticles with a long-chain polymer like PEG, which provides steric hindrance and is less sensitive to changes in ionic strength.[9][10]
-
Optimize Surface Charge: While challenging in high salt buffers, ensuring a very high initial surface charge can sometimes mitigate the effects of ionic strength.
-
Buffer Exchange: If possible for your application, dialyze the nanoparticles into a buffer with a lower salt concentration.
Q5: How can I confirm that my nanoparticles are properly stabilized?
Several characterization techniques can be used to assess the stability of your nanoparticle suspension:
-
Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of the nanoparticles in suspension. A stable suspension will show a consistent and narrow size distribution over time, while an aggregating suspension will show an increase in particle size and a broadening of the distribution.[4][5]
-
Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles. A high absolute zeta potential value (typically > |30| mV) is indicative of good electrostatic stability.[4][7][11]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing you to assess their size, shape, and aggregation state.[12]
-
Visual Observation: A simple yet effective method is to visually inspect the suspension over time. A stable suspension will remain clear and uniform, while an unstable one will show signs of sedimentation or flocculation.[4]
Quantitative Data
| pH | Zeta Potential (mV) | Stability Interpretation |
| 2 | +35 | Good stability (high positive charge) |
| 4 | +20 | Moderate stability |
| 6 | +5 | Low stability (near isoelectric point) |
| 8 | -25 | Moderate stability |
| 10 | -40 | Excellent stability (high negative charge) |
| 12 | -38 | Excellent stability (high negative charge) |
| This data is illustrative for iron-based nanoparticles and may vary for this compound.[4][6][7][11] A higher absolute value of the zeta potential generally indicates greater electrostatic repulsion and thus a more stable suspension.[4] |
Experimental Protocols
The following are generalized protocols for the synthesis and stabilization of this compound nanoparticles. These should be considered as starting points and may require optimization for specific research needs.
Protocol 1: Synthesis of this compound Nanoparticles
This protocol is adapted from a patented method for producing a highly pure and stable this compound product.[13]
Materials:
-
Ferrous chloride (FeCl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Degassed distilled water
-
Sealed reaction vessel (e.g., autoclave)
-
Inert atmosphere glove box (optional, but recommended)
Procedure:
-
Prepare Solutions:
-
Under an inert atmosphere, prepare a solution of sodium bicarbonate in degassed distilled water.
-
In a separate flask, prepare a solution of ferrous chloride in degassed distilled water.
-
-
Mixing:
-
Mix the sodium bicarbonate and ferrous chloride solutions in the sealed reaction vessel. A molar ratio of sodium bicarbonate to ferrous chloride of at least 2:1 is recommended to promote the formation of pure this compound.[13]
-
-
Reaction:
-
Seal the reaction vessel and heat the mixture to a temperature between 100°C and 300°C. Higher temperatures tend to improve the crystallinity of the final product.[13]
-
Maintain the temperature and stir the solution for a sufficient time to allow for the formation of a precipitate (e.g., 16-24 hours).[13]
-
-
Collection and Washing:
-
Cool the reaction vessel to room temperature.
-
Collect the this compound precipitate by centrifugation or filtration.
-
Wash the precipitate several times with degassed distilled water to remove any unreacted precursors and byproducts.
-
Dry the nanoparticles in a vacuum oven at a suitable temperature (e.g., 60-80°C).
-
Protocol 2: Surface Stabilization with a Polymer Coating (PEG)
This protocol describes a general method for coating iron-based nanoparticles with polyethylene glycol (PEG) to enhance their stability in aqueous and biological media.[10]
Materials:
-
Synthesized this compound nanoparticles
-
Polyethylene glycol (PEG), functionalized with an appropriate anchor group (e.g., carboxyl or amine)
-
Deionized (DI) water
-
Ultrasonicator (probe or bath)
Procedure:
-
Dispersion of Nanoparticles:
-
Disperse the this compound nanoparticles in DI water to a desired concentration.
-
Sonicate the suspension for 15 minutes to break up any loose agglomerates.[10]
-
-
Preparation of PEG Solution:
-
Prepare an aqueous solution of PEG (e.g., 5% w/v).[10]
-
-
Coating Process:
-
Slowly add the PEG solution to the dispersed nanoparticle suspension while stirring.
-
Continue stirring the mixture at room temperature for at least one hour to allow for the adsorption of the polymer onto the nanoparticle surface.[10]
-
-
Purification:
-
Centrifuge the mixture to separate the PEG-coated nanoparticles from the solution.
-
Remove the supernatant containing any unbound PEG.
-
Redisperse the nanoparticle pellet in fresh DI water. Repeat this washing step 2-3 times.
-
-
Final Product:
-
The final product is a stable aqueous suspension of PEG-coated this compound nanoparticles. The stability can be verified using DLS and zeta potential measurements.
-
Protocol 3: Characterization of Nanoparticle Stability
This protocol outlines the use of Dynamic Light Scattering (DLS) and Zeta Potential measurements to assess the stability of the nanoparticle suspension.[4][5]
Instrumentation:
-
Zetasizer or similar instrument capable of DLS and zeta potential measurements.
Procedure:
-
Sample Preparation:
-
Prepare a dilute suspension of the stabilized this compound nanoparticles in the desired medium (e.g., DI water or buffer). The concentration should be within the optimal range for the instrument.
-
Ensure the sample is well-dispersed, using brief sonication if necessary.
-
-
Dynamic Light Scattering (DLS) Measurement:
-
Place the sample in a suitable cuvette and insert it into the instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement to obtain the hydrodynamic diameter and polydispersity index (PDI). A low PDI value (e.g., < 0.3) indicates a monodisperse sample.
-
To assess stability over time, repeat the measurement at regular intervals (e.g., 0, 1, 24, 48 hours). A significant increase in the hydrodynamic diameter indicates aggregation.
-
-
Zeta Potential Measurement:
-
Prepare the sample in a similar manner as for DLS, ensuring it is in the appropriate folded capillary cell for zeta potential measurement.
-
Perform the measurement to determine the zeta potential of the nanoparticles. Values greater than +30 mV or less than -30 mV are generally considered to indicate a stable suspension.[11]
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the stabilization of this compound nanoparticles.
Caption: A troubleshooting workflow for addressing nanoparticle aggregation.
Caption: Experimental workflow for synthesis and stabilization of this compound nanoparticles.
Caption: Mechanisms of nanoparticle stabilization in suspension.
References
- 1. researchgate.net [researchgate.net]
- 2. Impacts of ionic strength on three-dimensional nanoparticle aggregate structure and consequences for environmental transport and deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Structural and Surface Properties of pH-Varied Fe2O3 Nanoparticles: Correlation with Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Advances in stabilization of metallic nanoparticle with biosurfactants- a review on current trends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design considerations for the synthesis of polymer coated iron oxide nanoparticles for stem cell labelling and tracking using MRI - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Carbon Coated Iron–Cobalt Nanoparticles for Magnetic Particle Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US4657752A - Process for preparing this compound - Google Patents [patents.google.com]
Technical Support Center: The Effect of Acetic Acid on Ferrous Carbonate Scale Stability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of acetic acid on the stability of ferrous carbonate (FeCO₃) scales.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My experimental results on the effect of acetic acid on this compound scale protectiveness are inconsistent. Why might this be?
A1: Inconsistent results are a known challenge in this research area. The effect of acetic acid on this compound scale stability is highly dependent on a range of experimental parameters. Discrepancies in findings, where some studies report no significant effect while others show scale degradation, can often be attributed to variations in the following critical conditions:
-
pH: At higher pH values (e.g., 6.6 and above), the effect of acetic acid on the corrosion rate is significantly diminished as most of the acetic acid is present as the acetate (B1210297) ion (Ac⁻) rather than undissociated acetic acid (HAc).[1][2][3]
-
Temperature: Protective this compound scales are more likely to form at temperatures above 60°C.[1][3][4] Experiments conducted at lower temperatures may not form a stable protective layer, leading to different outcomes when acetic acid is introduced.
-
Concentration of Undissociated Acetic Acid: The corrosive effect is more directly related to the concentration of free, undissociated acetic acid, not the total acetate concentration.[5][6] Ensure you are calculating or measuring this specific value based on your solution's pH.
-
Flow Velocity: The hydrodynamic conditions of your experiment (stagnant, laminar, or turbulent flow) can influence the stability of the this compound scale and the mass transport of corrosive species to the surface.[6]
-
Supersaturation of FeCO₃: The tendency for a protective scale to form and repair itself is influenced by the supersaturation of this compound in the solution.[5][7]
Troubleshooting Steps:
-
Verify and strictly control the pH of your solution.
-
Ensure your experimental temperature is consistently maintained, preferably above 60°C for the formation of a protective scale.
-
Calculate the concentration of undissociated acetic acid at your experimental pH.
-
Characterize and report the flow conditions of your experiment.
-
Monitor the initial and final ferrous ion (Fe²⁺) concentrations to understand the supersaturation conditions.[3]
Q2: I am observing an initial increase in corrosion rate after introducing acetic acid, but it then decreases. Is this expected?
A2: Yes, this is a plausible and reported phenomenon. The introduction of acetic acid can cause a temporary disruption of the protective this compound layer, leading to an initial spike in the corrosion rate.[6][8] However, if the solution chemistry (particularly pH and FeCO₃ supersaturation) is favorable for scale formation, the layer can repair itself, leading to a subsequent decrease in the corrosion rate.[5]
Q3: How can I be sure that a protective this compound scale has formed before introducing acetic acid?
A3: You can confirm the formation of a protective scale through a combination of electrochemical monitoring and surface analysis. A significant drop in the corrosion rate, as measured by techniques like Linear Polarization Resistance (LPR), is a strong indicator of the formation of a protective layer.[2][3] For post-experiment confirmation, techniques such as Scanning Electron Microscopy (SEM) can be used to visualize the scale's morphology, and X-ray Diffraction (XRD) can confirm its composition as this compound.[2]
Q4: What are the primary mechanisms by which acetic acid is thought to destabilize this compound scales?
A4: There are two main proposed mechanisms for how acetic acid can destabilize this compound scales:
-
Selective Dissolution: Acetic acid may preferentially dissolve certain crystal morphologies within the this compound layer, leading to increased porosity and a loss of protectiveness.[9][10]
-
Scale Undermining: Acetic acid can diffuse through pores in the scale and attack the underlying steel. This can lead to a loss of adhesion, causing the protective scale to detach.[9]
Additionally, undissociated acetic acid acts as an additional source of hydrogen ions, which can increase the overall corrosion rate.[1][4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effect of acetic acid on corrosion rates and this compound scale dissolution.
Table 1: Effect of Acetic Acid on Corrosion Rates of Mild Steel with this compound Scale
| pH | Temperature (°C) | Undissociated HAc (ppm) | Initial Corrosion Rate (mm/yr) | Final Corrosion Rate (mm/yr) | Reference |
| 6.6 | 80 | 0 | ~1.3 | < 0.1 | [2][3] |
| 6.6 | 80 | 18 | Higher than baseline | No significant difference from baseline | [2] |
| 6.6 | 80 | 72 | Higher than baseline | No significant difference from baseline | [2] |
| - | - | 50 (0.8 mM) | Temporary increase to 0.3 - 0.4 | ~0.2 | [6] |
| - | - | 100 (1.6 mM) | Increase up to 1.4 | - | [6] |
Table 2: Dissolution of this compound Layer in the Presence of Acetic Acid
| Undissociated Acetic Acid (mM) | pH | Temperature (°C) | FeCO₃ Loss (%) | Reference |
| 1 | 6.0 | 80 | 11 | [9] |
| 3 | 6.0 | 80 | 46 | [9] |
| 5 | 6.0 | 80 | 44 | [9] |
Detailed Experimental Protocols
Protocol for a Typical Static this compound Scaling Experiment
This protocol is synthesized from methodologies reported in the literature.[2][11][12]
1. Materials and Equipment:
-
Two-liter glass cell with ports for electrodes, gas purging, and sampling.
-
Hot plate with a magnetic stirrer and temperature controller.
-
pH probe and meter.
-
Working electrode (e.g., X-65 mild steel coupon), reference electrode (e.g., SCE), and counter electrode (e.g., graphite).
-
Gas dispersion tube for CO₂ purging.
-
Deoxygenated deionized water.
-
Sodium chloride (NaCl), sodium bicarbonate (NaHCO₃), and ferrous chloride (FeCl₂·4H₂O).
-
Acetic acid.
-
Equipment for polishing the working electrode (e.g., SiC paper of various grits).
-
Analytical balance.
2. Experimental Procedure:
-
Solution Preparation:
-
pH Adjustment:
-
Specimen Preparation:
-
Initiation of the Experiment:
-
Scale Formation and Monitoring:
-
Allow the this compound scale to form on the specimen. This can take several hours to days.
-
Monitor the corrosion rate using electrochemical techniques (e.g., LPR) until a stable, low corrosion rate is achieved, indicating the formation of a protective scale.[2]
-
-
Introduction of Acetic Acid:
-
Once a stable protective scale is formed, introduce the desired concentration of acetic acid into the system.
-
Continue to monitor the corrosion rate and other parameters (pH, Fe²⁺ concentration) for the remainder of the experiment.
-
-
Post-Experiment Analysis:
-
At the end of the experiment, carefully remove the specimen, rinse it with deionized water, and dry it.
-
Store the specimen in a moisture-free environment for subsequent surface analysis (e.g., SEM, XRD).[2]
-
Visualizations
Caption: Mechanisms of acetic acid interaction with this compound scales.
References
- 1. [PDF] Iron Carbonate Scale Formation and CO2 Corrosion in the Presence of Acetic Acid | Semantic Scholar [semanticscholar.org]
- 2. ohio.edu [ohio.edu]
- 3. content.ampp.org [content.ampp.org]
- 4. researchgate.net [researchgate.net]
- 5. content.ampp.org [content.ampp.org]
- 6. content.ampp.org [content.ampp.org]
- 7. onepetro.org [onepetro.org]
- 8. [PDF] The Effect of Acetic Acid on the Integrity of Protective Iron Carbonate Layers in CO2 Corrosion of Mild Steel | Semantic Scholar [semanticscholar.org]
- 9. ohio.edu [ohio.edu]
- 10. onepetro.org [onepetro.org]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
strategies to improve the adherence of ferrous carbonate films on steel
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working on the deposition of ferrous carbonate (FeCO₃) films on steel substrates. The following sections address common issues related to poor film adhesion and provide standardized protocols for surface preparation and adhesion testing.
Troubleshooting Guide: Common Adhesion Problems
This guide is designed to help you diagnose and resolve common issues encountered during the formation of this compound films on steel.
Q1: My this compound film is flaking or peeling off easily. What are the likely causes?
Poor adhesion, leading to flaking or peeling, is one of the most common challenges. The root cause can often be traced back to inadequate surface preparation, suboptimal film formation conditions, or intrinsic stresses within the film.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor this compound film adhesion.
Detailed Checklist:
-
Inadequate Surface Preparation: This is the most critical factor. The steel surface must be completely free of contaminants that can act as a barrier to adhesion.[1][2][3]
-
Organic Contaminants: Oil, grease, and dirt must be removed using solvent cleaning (SSPC-SP 1).[4][5]
-
Oxides: Mill scale and rust are detrimental and must be removed.[1][3] Partial removal can create galvanic cells, accelerating corrosion and undermining the film.[1]
-
Recommended Method: Abrasive blast cleaning to a near-white metal finish (SSPC-SP 10 or AS 1627.4 Sa 2½) is highly effective for removing both mill scale and rust, and it creates a surface profile that promotes mechanical keying of the film.[1][4][6]
-
-
Suboptimal Film Formation Conditions: The environment in which the film is grown significantly impacts its properties.
-
Temperature: Formation of a dense, adherent this compound layer is favored at temperatures above approximately 60°C.[7] Below this temperature, the film may be porous and poorly adherent.[7]
-
pH: The pH of the solution must be controlled. For instance, experiments have successfully formed films at a pH of 6.6-6.8.[8][9]
-
Contaminant Ions: The presence of ions like Calcium (Ca²⁺) in the solution can lead to the formation of a mixed iron-calcium carbonate film.[10][11][12] This modified structure can be mechanically weaker and more prone to dissolution, thereby compromising adhesion.[10][11]
-
-
Steel Substrate Microstructure: The composition and heat treatment of the steel can influence film adhesion.
-
Some studies suggest that steels without cementite (iron carbide) particles exhibit better adhesion of the FeCO₃ layer.[13] However, other work indicates that a homogeneous distribution of fine carbide particles may help anchor the film.[13] Significant variations in microstructure can lead to uneven film growth and stress.
-
Frequently Asked Questions (FAQs)
Surface Preparation
-
Q: What is the best method for preparing a steel surface before film deposition?
-
A: For optimal adhesion, abrasive grit blasting to a standard of SSPC-SP 10 (Near-White Metal) or AS 1627.4 Sa 2½ is recommended.[1][3][4] This method effectively removes all visible oil, grease, dirt, mill scale, rust, and other contaminants.[4] It also creates a surface profile that enhances mechanical interlocking with the film. Prior to blasting, it is essential to perform solvent cleaning (SSPC-SP 1) to remove any oil or grease.[3][4]
-
-
Q: Can I use chemical cleaning instead of abrasive blasting?
-
A: Yes, pickling (chemical cleaning in acid or alkaline solutions) can be used to remove rust and scale.[1] However, it is crucial to remove all weld spatter and degrease the surface beforehand.[1] Following pickling, the surface must be thoroughly rinsed to remove any residual acid.[2] For some applications, abrasive blasting may still be superior as it provides a more ideal surface texture for adhesion.
-
-
Q: What are "mill scale" and "rust," and why are they so bad for adhesion?
-
A: Mill scale is a hard, brittle layer of iron oxides formed on steel during hot rolling.[1][3] Rust is hydrated ferric oxide that forms from the reaction of steel with oxygen and water.[1] Neither is firmly bonded to the underlying steel.[1] If you apply a film over them, they will eventually lift off, taking the film with them.[1] Furthermore, remaining patches of mill scale can create galvanic cells with the bare steel, accelerating corrosion and undermining the film from beneath.[1]
-
Film Properties and Testing
-
Q: How can I quantitatively measure the adhesion of my this compound film?
-
A: Several techniques are available. The scratch test is a common method where a stylus is drawn across the film surface with an increasing normal force.[14] The critical force at which the film begins to delaminate is a measure of adhesion.[14][15] Another method is the pull-off test , where a stud is glued to the film surface and then pulled perpendicularly.[9] The force required to detach the film provides the adhesion strength.[9] Simpler, more qualitative methods include the tape test (ASTM D3359) and the knife test (ASTM D6677).[16]
-
-
Q: What kind of mechanical strength values should I expect for a well-adhered film?
-
A: The mechanical properties can vary significantly based on formation conditions. Research has shown that the hardness of the this compound layer can be around 11.6 ± 3.5 GPa, which is significantly harder than the steel substrate (approx. 2.4 ± 0.2 GPa).[14] Adhesion strength, measured by shear stress required for total delamination, has been reported to be in the order of 2 GPa for films grown in aqueous environments.[14] In another study, the mechanical strength was measured to be on the order of 10 MPa using a pull-off test.[9]
-
-
Q: My film seems to fail within itself (cohesive failure) rather than detaching cleanly from the steel (adhesive failure). What does this mean?
-
A: Cohesive failure, where the film fractures internally, suggests that the bond between the film and the steel substrate is stronger than the internal strength of the film itself. This is often a positive sign regarding surface preparation. However, it can also indicate that the film is brittle or has internal defects. During scratch testing, cohesive failure (e.g., chevron-type cracking) can occur at lower forces, while adhesive failure (e.g., chipping and delamination) occurs at higher forces.[14]
-
Data and Protocols
Table 1: Quantitative Adhesion & Mechanical Property Data
| Parameter | Value | Measurement Technique | Steel Type | Source |
| Film Hardness | 11.6 ± 3.5 GPa | Nanoindentation | API 5L X65 | [14] |
| Substrate Hardness | 2.4 ± 0.2 GPa | Nanoindentation | API 5L X65 | [14] |
| Critical Force (Superficial Removal) | ~40 mN | Scratch Test | API 5L X65 | [14] |
| Critical Force (Total Delamination) | ~400 mN | Scratch Test | API 5L X65 | [14] |
| Shear Stress (Partial Delamination) | ~300 MPa | Scratch Test | API 5L X65 | [14] |
| Shear Stress (Total Delamination) | ~2 GPa | Scratch Test | API 5L X65 | [14] |
| Mechanical Strength (Adhesion) | ~10 MPa | Pull-off Test (Tensile Machine) | Mild Steel | [9] |
Experimental Protocols
Protocol 1: Steel Surface Preparation for Film Deposition
This protocol describes a robust method for preparing steel coupons for the subsequent formation of a this compound film.
References
- 1. info.wattyl.com.au [info.wattyl.com.au]
- 2. Practical Maintenance » Blog Archive » Surface Preparation for Coating Application [practicalmaintenance.net]
- 3. Preparation Methods For Steel Surface Treatment [steelfabservices.com.au]
- 4. Ferrous Metal Surface Preparation | Diamond Vogel [diamondvogel.com]
- 5. elemetgroup.com [elemetgroup.com]
- 6. [PDF] Criteria for Protective Film Growth on Carbon Steel Rebar in a Carbonation Process | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Iron Calcium Carbonate Instability: Structural Modification of Siderite Corrosion Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. content.ampp.org [content.ampp.org]
- 16. Test Methods for Coating Adhesion | Resources | DeFelsko [defelsko.com]
overcoming challenges in the scale-up of ferrous carbonate production
Welcome to the Technical Support Center for Ferrous Carbonate Production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this compound synthesis. Here you will find troubleshooting guides and frequently asked questions to address specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in scaling up this compound production?
A1: The primary challenges during the scale-up of this compound (FeCO₃) production are its high sensitivity to oxidation, the lack of standardized and reproducible synthesis methods, and controlling key reaction parameters to achieve desired product specifications.[1][2][3] Even trace amounts of oxygen can lead to the formation of iron(III) oxides and hydroxides, resulting in an impure product.[1] Variations in synthesis parameters such as temperature, pressure, reaction time, and the source of iron and carbonate can significantly impact the quality, morphology, and color of the final product.[2]
Q2: How does oxidation affect the purity of this compound, and how can it be prevented?
A2: Oxidation is a critical issue as ferrous iron (Fe²⁺) is readily oxidized to ferric iron (Fe³⁺) in the presence of oxygen. This leads to the formation of impurities like iron(III) oxides and hydroxides, which can contaminate the this compound product.[1] To prevent oxidation, it is crucial to perform the synthesis under anoxic (oxygen-free) conditions.[4] This can be achieved by using degassed distilled water and performing the entire experiment in an anaerobic chamber.[4] Purging the reaction vessel with an inert gas, such as high-purity nitrogen, helps to isolate the system from air.[5]
Q3: What is the role of pH in this compound precipitation?
A3: The pH of the solution is a critical factor that governs the precipitation of this compound.[1] It influences the availability of carbonate ions (CO₃²⁻) through the equilibrium between carbon dioxide (CO₂), carbonic acid (H₂CO₃), and bicarbonate (HCO₃⁻).[1] Generally, a higher pH increases the concentration of carbonate ions, which in turn increases the saturation ratio and promotes faster precipitation.[1] Studies have shown that an increase in pH leads to a higher precipitation rate of FeCO₃.[1] A weakly acidic environment (pH 4.0–5.0) can inhibit the hydrolysis and oxidation of Fe²⁺.[5]
Q4: How do impurities in reactants affect the final product?
A4: The purity of the resulting this compound is highly dependent on the purity of the initial reactants.[1] For instance, geologically formed siderite often contains impurities like magnesium (Mg) and calcium (Ca), which can be incorporated into the crystal lattice and alter its properties.[1][6] The presence of Ca²⁺ can lead to the formation of iron-calcium carbonate with different morphology and crystallinity compared to pure FeCO₃ crystals.[6] Therefore, using high-purity reactants is essential for obtaining pure this compound in a laboratory setting.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental scale-up of this compound production.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time and/or temperature. A study showed that increasing reaction time promotes a higher proportion of siderite.[4][7] Higher temperatures generally increase reaction rates.[1] |
| Sub-optimal reactant stoichiometry. | Ensure the molar ratio of reactants is appropriate. For the reaction between ferrous chloride and sodium bicarbonate, a molar ratio of at least 2:1 of sodium bicarbonate to ferrous chloride is recommended to produce a highly pure precipitate.[1][8] | |
| Product Discoloration (e.g., orange, black, green, blue) | Oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺). | Conduct the synthesis under strict anaerobic conditions. Use degassed solvents and purge the reaction vessel with an inert gas like nitrogen or argon.[4][5] The color of pure FeCO₃ is typically white to beige.[2] |
| Presence of impurities in the reactants. | Use high-purity reactants to avoid incorporation of foreign ions into the crystal lattice.[1] | |
| Inconsistent Particle Size and Morphology | Variations in precipitation conditions such as supersaturation, pH, and temperature. | Control the rate of addition of reactants to manage the supersaturation level. Maintain a constant pH and temperature throughout the precipitation process. Higher pH can lead to a higher density of smaller crystals.[1] |
| Presence of nucleation sites. | The presence of surfaces like carbon steel can provide sites for heterogeneous nucleation, lowering the energy barrier for crystal formation.[1] | |
| Formation of Unwanted By-products (e.g., chukanovite) | Incorrect reactant concentrations or ratios. | The formation of siderite (FeCO₃) is favored over chukanovite (Fe₂(CO₃)(OH)₂) in conditions with higher concentrations of dissolved inorganic carbon (DIC).[4][7] Increasing the DIC concentration can increase the proportion of siderite.[7] |
| Poor Crystallinity | Low reaction temperature. | Increasing the reaction temperature can improve the crystallinity of the final this compound product.[8] A higher degree of crystallinity is associated with increased stability and insensitivity to oxygen.[8] |
Experimental Protocols
General Anoxic Synthesis of this compound
This protocol describes a common method for synthesizing this compound under anoxic conditions to prevent oxidation.
Materials:
-
Ferrous salt (e.g., ferrous chloride tetrahydrate, FeCl₂·4H₂O)
-
Carbonate source (e.g., sodium bicarbonate, NaHCO₃)
-
Degassed, deionized water
-
Inert gas (e.g., high-purity nitrogen or argon)
-
Anaerobic chamber or glove box
-
Reaction vessel with a stirrer
Procedure:
-
Prepare degassed, deionized water by boiling it for at least one hour and then purging with an inert gas for three hours to remove dissolved oxygen.[4]
-
Perform all subsequent steps inside an anaerobic chamber.
-
Dissolve the ferrous salt in the degassed water in the reaction vessel.
-
Separately, dissolve the carbonate source in degassed water.
-
While stirring, slowly add the carbonate solution to the ferrous salt solution. A precipitate of this compound will form.
-
For the reaction between ferrous chloride and sodium bicarbonate, a molar ratio of at least 2:1 (NaHCO₃:FeCl₂) is recommended.[1][8] The reaction can be summarized as: FeCl₂ + 2NaHCO₃ → FeCO₃ + 2NaCl + H₂O + CO₂.[1]
-
Continue stirring the suspension for a specified reaction time to ensure complete precipitation. The reaction time can influence the proportion of siderite formed.[4][7]
-
Separate the precipitate from the solution by filtration.
-
Wash the precipitate with degassed water to remove any soluble impurities.
-
Dry the final product under vacuum or in an inert atmosphere.
Characterization Techniques
To ensure the quality and purity of the synthesized this compound, the following analytical methods are recommended:
| Technique | Purpose |
| X-ray Diffraction (XRD) | To identify the crystal structure and confirm the formation of siderite. It can also be used to semi-quantitatively estimate the proportion of siderite in a mixture with other phases like chukanovite.[1][4][7] |
| Scanning Electron Microscopy (SEM) | To observe the morphology and particle size of the synthesized this compound crystals.[4][7] |
| Thermogravimetric Analysis (TGA) | To study the thermal properties and decomposition of the this compound.[2] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the chemical states of iron and other elements present in the product, providing information on oxidation states and surface chemistry.[9] |
Visualizing Experimental Workflows and Relationships
Logical Flow for Troubleshooting this compound Synthesis
The following diagram illustrates a logical workflow for identifying and resolving common issues during this compound production.
References
- 1. This compound | 1335-56-4 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FeCO3 Synthesis Pathways: The Influence of Temperature, Duration, and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ruipugroup.com [ruipugroup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. US4657752A - Process for preparing this compound - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Ferrous Carbonate vs. Ferrous Sulfate Bioavailability for Researchers and Drug Development Professionals
An in-depth guide to the comparative bioavailability of ferrous carbonate and ferrous sulfate (B86663), summarizing key experimental findings and providing detailed methodologies for scientific evaluation.
In the landscape of iron supplementation, ferrous sulfate has long been regarded as the gold standard due to its high solubility and established bioavailability. However, its use is often associated with gastrointestinal side effects, prompting the exploration of alternative iron salts such as this compound. This guide provides a comprehensive comparative analysis of the bioavailability of this compound versus ferrous sulfate, tailored for researchers, scientists, and drug development professionals.
Executive Summary
Experimental evidence indicates that ferrous sulfate generally exhibits higher bioavailability compared to this compound. The superior solubility of ferrous sulfate in the gastrointestinal tract leads to more efficient absorption of elemental iron. Studies involving carbonyl iron, a high-purity form of this compound, suggest its relative bioavailability to be approximately 70% that of ferrous sulfate. While this compound may be better tolerated by some individuals, its lower absorption efficacy necessitates careful consideration in clinical applications.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative studies.
Table 1: Comparative Efficacy in Treating Iron Deficiency Anemia in Pregnant Women
| Parameter | Ferrous Sulfate Group | Carbonyl Iron (this compound) Group | p-value |
| Mean Hemoglobin Rise (g/dL) at 12 weeks | 0.48 ± 0.07 | 0.96 ± 0.31 | <0.001 |
Data from a study comparing the efficacy of ferrous sulfate and carbonyl iron in pregnant women with iron deficiency anemia.[1]
Table 2: Elemental Iron Content
| Iron Salt | Chemical Formula | Molecular Weight ( g/mol ) | % Elemental Iron |
| This compound | FeCO₃ | 115.85 | ~48% |
| Ferrous Sulfate (Heptahydrate) | FeSO₄·7H₂O | 278.01 | ~20% |
| Ferrous Sulfate (Monohydrate) | FeSO₄·H₂O | 169.93 | ~33% |
Experimental Protocols
A comprehensive understanding of the methodologies employed in bioavailability studies is crucial for interpreting the results accurately.
Study Design for Comparative Efficacy in Iron Deficiency Anemia
A prospective, randomized controlled trial is a robust method for comparing the efficacy of two iron supplements.
-
Participants: A cohort of patients diagnosed with iron deficiency anemia (e.g., pregnant women with hemoglobin levels between 7-10 g/dL) is recruited.
-
Intervention: Participants are randomly assigned to one of two groups:
-
Group A: Receives daily oral ferrous sulfate.
-
Group B: Receives daily oral carbonyl iron (this compound).
-
-
Data Collection: Hemoglobin levels are measured at baseline and at regular intervals (e.g., 4, 8, and 12 weeks) throughout the study. Tolerability is assessed by monitoring and recording any adverse effects reported by the participants.
-
Analysis: The mean increase in hemoglobin levels and the incidence of side effects are statistically compared between the two groups.[1]
In Vitro Iron Bioavailability Assessment using Caco-2 Cell Model
The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for studying intestinal absorption.
-
Cell Culture: Caco-2 cells are cultured on semi-permeable membranes to form a monolayer that mimics the intestinal epithelial barrier.
-
Sample Preparation: The iron supplements (this compound and ferrous sulfate) are subjected to a simulated in vitro digestion process to mimic the conditions in the stomach and small intestine.
-
Application to Cells: The digested samples are then applied to the apical side of the Caco-2 cell monolayer.
-
Measurement of Iron Uptake: After a defined incubation period, the amount of iron that has been transported across the cell monolayer to the basolateral side is quantified. This can be done by measuring ferritin formation within the cells, as ferritin levels correlate with iron uptake.
-
Analysis: The iron uptake from this compound is compared to that from ferrous sulfate to determine their relative bioavailability in this model.
Mandatory Visualizations
Diagram of Intestinal Iron Absorption Pathway
This diagram illustrates the general pathway of non-heme iron absorption in the duodenum, highlighting the key steps of reduction and transport. Ferrous sulfate, being more soluble, readily provides Fe²⁺ for transport, while the less soluble this compound requires more efficient dissolution and reduction.
Caption: Intestinal absorption of non-heme iron.
Experimental Workflow for a Comparative Bioavailability Study
This diagram outlines the key steps in a clinical trial comparing the bioavailability of this compound and ferrous sulfate.
Caption: Workflow of a comparative bioavailability clinical trial.
References
Validating the Structure of Ferrous Carbonate: A Spectroscopic Comparison
A definitive guide for researchers and drug development professionals on the spectroscopic techniques used to confirm the crystal structure and purity of ferrous carbonate (FeCO₃), with a comparative analysis against common iron-containing alternatives.
This guide provides an objective comparison of key spectroscopic methods for the structural validation of this compound, also known as siderite. By presenting experimental data from X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Mössbauer Spectroscopy, this document serves as a practical resource for scientists to ensure the identity and quality of their materials.
Comparative Analysis of Spectroscopic Data
The structural integrity and purity of this compound are paramount in research and pharmaceutical applications. The following tables summarize the key quantitative data obtained from various spectroscopic techniques, offering a clear comparison between this compound and other common iron oxides.
X-ray Diffraction (XRD) Data
XRD is a fundamental technique for determining the crystal structure of a material. This compound possesses a rhombohedral crystal system.
| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
| This compound (Siderite) | Rhombohedral (Hexagonal axes) | R-3c | a = 4.691, c = 15.37 | [1] |
| Hematite (α-Fe₂O₃) | Rhombohedral | R-3c | a = 5.038, c = 13.772 | N/A |
| Magnetite (Fe₃O₄) | Cubic | Fd-3m | a = 8.396 | N/A |
| Maghemite (γ-Fe₂O₃) | Cubic | P4₁32 or Fd-3m | a = 8.347 | N/A |
Fourier-Transform Infrared (FTIR) Spectroscopy Data
FTIR spectroscopy identifies the vibrational modes of functional groups within a molecule, providing a fingerprint for the compound.
| Compound | Key Vibrational Bands (cm⁻¹) | Assignment | Reference |
| This compound (Siderite) | ~1392, ~859, ~735 | Carbonate (CO₃²⁻) stretching and bending vibrations | [2] |
| Hematite (α-Fe₂O₃) | ~540, ~470 | Fe-O stretching vibrations | N/A |
| Magnetite (Fe₃O₄) | ~570 | Fe-O stretching vibrations | N/A |
Raman Spectroscopy Data
Raman spectroscopy provides complementary information to FTIR, also probing the vibrational modes of a molecule.
| Compound | Key Raman Peaks (cm⁻¹) | Assignment | Reference |
| This compound (Siderite) | ~1086, ~720, ~285, ~180 | CO₃²⁻ symmetric stretch, in-plane bend, and lattice modes | [3][4] |
| Hematite (α-Fe₂O₃) | ~225, ~293, ~412, ~498, ~613, ~1320 | Fe-O vibrations | [5] |
| Magnetite (Fe₃O₄) | ~306, ~538, ~668 | Fe-O vibrations | [5] |
| Maghemite (γ-Fe₂O₃) | ~350, ~500, ~700 | Fe-O vibrations | [5] |
Mössbauer Spectroscopy Data
Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei, providing information on oxidation state and chemical environment.
| Compound | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Reference |
| This compound (Siderite) | ~1.24 | ~1.80 | [6] |
| Hematite (α-Fe₂O₃) | ~0.37 | ~-0.20 | N/A |
| Magnetite (Fe₃O₄) | ~0.27 (Tetrahedral Fe³⁺), ~0.66 (Octahedral Fe²⁺/Fe³⁺) | ~0 (Tetrahedral Fe³⁺), ~0 (Octahedral Fe²⁺/Fe³⁺) | N/A |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments cited.
X-ray Diffraction (XRD)
-
Sample Preparation: The this compound sample is finely ground to a homogenous powder to ensure random orientation of the crystallites.
-
Instrumentation: A powder X-ray diffractometer is used, typically with a Cu Kα radiation source (λ = 1.5406 Å).
-
Data Collection: The sample is scanned over a 2θ range (e.g., 10-80°) with a defined step size and dwell time.
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions and intensities. These are compared against a standard database (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS card number 8-133 for siderite) to confirm the crystal structure and calculate lattice parameters.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the powdered this compound sample is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Data Collection: The spectrum is typically collected in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is also recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and shapes of the absorption bands are analyzed and compared to reference spectra for this compound to identify the characteristic carbonate vibrational modes.[1]
Raman Spectroscopy
-
Sample Preparation: A small amount of the powdered this compound sample is placed on a microscope slide.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a microscope for sample focusing is used.
-
Data Collection: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a specific wavenumber range.
-
Data Analysis: The positions of the Raman peaks are compared with known values for siderite to confirm its identity.[4]
Mössbauer Spectroscopy
-
Sample Preparation: The powdered this compound sample is placed in a sample holder.
-
Instrumentation: A Mössbauer spectrometer with a ⁵⁷Co source is used. The measurement can be performed at room temperature or cryogenic temperatures (e.g., 78 K) for better resolution.
-
Data Collection: The gamma-ray absorption spectrum is recorded as a function of the velocity of the source relative to the absorber.
-
Data Analysis: The spectrum is fitted to determine the isomer shift (δ) and quadrupole splitting (ΔE_Q). These parameters provide information about the oxidation state (Fe²⁺ in this case) and the local symmetry of the iron atoms, which are characteristic of this compound.[8]
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive validation of this compound structure using the discussed spectroscopic techniques.
Caption: Workflow for the validation of this compound structure.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US4657752A - Process for preparing this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of CO2 Sequestration Efficiency: Ferrous Carbonate vs. Silicate Minerals
For Immediate Release
In the urgent global quest to mitigate carbon dioxide emissions, mineral carbonation presents a promising avenue for long-term, stable CO2 sequestration. This process mimics natural weathering by reacting CO2 with minerals containing alkaline earth metals to form solid carbonate minerals. This guide provides a comprehensive comparison of the CO2 sequestration efficiency of ferrous carbonate (FeCO3) with other prominent mineral candidates: olivine (B12688019), serpentine (B99607), and wollastonite. This analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development and related fields to inform further research and application.
Executive Summary
The efficiency of CO2 sequestration through mineral carbonation is a function of several factors, including the mineral's chemical composition, crystal structure, and the reaction conditions. While this compound is a direct product of the carbonation of iron-rich materials, olivine, serpentine, and wollastonite are silicate (B1173343) minerals that undergo dissolution before carbonation. Experimental evidence suggests that wollastonite generally exhibits the highest carbonation efficiency, followed by serpentine and then olivine. The reactivity of ferrous materials can be significant, particularly when dealing with industrial byproducts, but direct comparisons are often complex due to the heterogeneous nature of these materials.
Comparative Data on CO2 Sequestration Efficiency
The following table summarizes key performance indicators for CO2 sequestration for each mineral based on published experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Mineral | Formula | Theoretical CO2 Uptake (g CO2/kg mineral) | Experimental CO2 Uptake (g CO2/kg mineral) | Carbonation Efficiency (%) | Reaction Conditions |
| This compound (from Fe-rich waste) | FeCO₃ | Varies with Fe content | 81.7 - 87.6 | Not directly reported | Alkaline pH (8-12), Ambient Pressure, 80°C |
| Olivine | (Mg,Fe)₂SiO₄ | ~488 (for Forsterite) | 1160 (modeled) | 16.9 | 40 bar, 150°C |
| Serpentine | Mg₃Si₂O₅(OH)₄ | ~479 | 30 | 47.7 | 40 bar, 150°C |
| Wollastonite | CaSiO₃ | ~379 | Not directly reported | 83.5 - 91.1 | 40 bar, 150°C / 8.6 MPa, 383 K |
Mineral Carbonation Pathways
The fundamental process of mineral carbonation involves the dissolution of the mineral to release divalent cations (like Ca²⁺, Mg²⁺, and Fe²⁺), which then react with dissolved CO2 (in the form of carbonate or bicarbonate ions) to precipitate as a solid carbonate.
Comparative Efficiency Diagram
The following diagram illustrates the relative CO2 sequestration efficiencies of the compared minerals based on reported experimental data under specific conditions.
Detailed Experimental Protocols
A standardized experimental protocol for evaluating mineral carbonation efficiency is crucial for accurate comparisons. Below are generalized methodologies based on common practices in the cited literature.
Aqueous Mineral Carbonation
-
Objective: To determine the CO2 sequestration capacity of a mineral in an aqueous solution.
-
Apparatus: High-pressure stainless steel reactor equipped with a stirrer, temperature and pressure controls, and a gas inlet.
-
Materials:
-
Mineral sample (e.g., this compound-containing waste, olivine, serpentine, or wollastonite), ground to a specific particle size (e.g., <38 µm).
-
Deionized water.
-
High-purity CO2 gas.
-
pH buffering agents (optional, e.g., NaHCO3).
-
-
Procedure:
-
A specific mass of the powdered mineral sample is added to the reactor with a defined volume of deionized water to create a slurry of a certain solid-to-liquid ratio.
-
The reactor is sealed and heated to the desired reaction temperature (e.g., 80°C to 150°C).
-
The slurry is continuously stirred at a set speed (e.g., 500 rpm).
-
CO2 is introduced into the reactor to the desired pressure (e.g., 20 to 40 bar).
-
The reaction is allowed to proceed for a set duration (e.g., 1 to 6 hours).
-
After the reaction, the reactor is cooled, and the pressure is released.
-
The solid and liquid phases are separated by filtration.
-
The solid product is dried and analyzed to determine the amount of carbonate formed.
-
-
Analysis:
-
Thermogravimetric Analysis (TGA): To quantify the mass loss corresponding to the decomposition of carbonates, which is used to calculate the CO2 uptake.
-
X-ray Diffraction (XRD): To identify the mineral phases present before and after the reaction, confirming the formation of carbonates.
-
Scanning Electron Microscopy (SEM): To observe the morphology of the reacted particles and the newly formed carbonate crystals.
-
Discussion of Comparative Efficiency
Wollastonite consistently demonstrates high carbonation efficiency, often exceeding 80%. This is attributed to its relatively fast dissolution rate, releasing calcium ions readily for carbonation.
Serpentine shows moderate reactivity. Its carbonation efficiency can be significantly enhanced through pre-treatment methods such as heat activation, which dehydroxylates the mineral structure, making it more reactive.
Olivine , while abundant, generally exhibits the slowest carbonation kinetics of the silicate minerals. Its reactivity is highly dependent on factors like particle size, pH, and temperature. Research indicates that iron-rich olivine (fayalite) is more difficult to carbonate than magnesium-rich olivine (forsterite).
This compound and iron-rich industrial wastes present a unique case. The carbonation of metallic iron or ferrous oxides can be thermodynamically favorable. The CO2 uptake capacity of Fe-rich wastes can be substantial, as indicated by the values in the table. However, the efficiency is highly dependent on the specific composition and mineralogy of the waste material. The presence of other reactive phases, such as calcium and magnesium oxides, can also contribute to the overall CO2 uptake.
Conclusion
While wollastonite currently appears to be the most efficient mineral for direct aqueous carbonation in terms of reaction kinetics and conversion rates, its availability is more limited compared to olivine and serpentine. This compound and iron-rich industrial byproducts represent a significant opportunity for CO2 sequestration, particularly in the context of a circular economy where industrial wastes are valorized. Future research should focus on optimizing reaction conditions and developing cost-effective pre-treatment methods to enhance the carbonation efficiency of all candidate minerals. Direct comparative studies under identical experimental conditions are crucial for a definitive ranking of their sequestration potential.
A Comparative Guide to the Protective Properties of Ferrous Carbonate Corrosion Layers
For researchers, scientists, and drug development professionals, understanding the intricacies of corrosion and its mitigation is paramount. This guide provides an objective comparison of the protective properties of ferrous carbonate (FeCO3) corrosion layers against alternative protective layers, supported by experimental data. We delve into the formation, performance, and mechanisms of these layers to offer a comprehensive resource for material selection and development.
This compound layers are naturally forming films on carbon steel surfaces in carbon dioxide (CO2) rich environments, offering a degree of protection against general corrosion.[1][2][3][4] The integrity and protectiveness of this layer are influenced by environmental factors such as temperature, pH, and the presence of other ions.[2] This guide will compare the performance of pure this compound layers with that of mixed iron-calcium carbonate (FexCayCO3) layers and the application of organic corrosion inhibitors.
Comparative Performance of Corrosion Protection Layers
The protective efficacy of different corrosion layers can be quantified by measuring the corrosion rate of the underlying steel. The following table summarizes quantitative data from various studies, offering a direct comparison of the performance of this compound, mixed iron-calcium carbonate, and an organic corrosion inhibitor under specific conditions.
| Protective Layer | Temperature (°C) | pH | Environment | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| This compound (FeCO3) | 80 | 6.8 | CO2-saturated 3.5 wt.% NaCl | 0.04 | - |
| 60 | - | CO2-saturated 1.5 wt.% NaCl | 0.2 | 96 | |
| 25 | - | CO2-saturated 1.5 wt.% NaCl | 4.9 (unprotected) | - | |
| Mixed Iron-Calcium Carbonate (FexCayCO3) | 60 | - | CO2-saturated brine with Ca2+ | ~0.84 (at 180°C) | - |
| Organic Corrosion Inhibitor (Amine salts of organic phosphates) | 60 | - | Sulfated CO2-saturated brine | - | ~95 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for assessing the performance of corrosion protection layers. Below are methodologies for the formation of this compound layers and the subsequent electrochemical testing to evaluate their protective properties.
Protocol for this compound (FeCO3) Layer Formation
This protocol describes the formation of a this compound layer on a carbon steel specimen in a controlled laboratory setting.
Materials:
-
X65 carbon steel coupons
-
Deionized water
-
Sodium chloride (NaCl)
-
Sodium bicarbonate (NaHCO3)
-
Hydrochloric acid (HCl) for cleaning
-
Acetone
-
Glass cell with a three-electrode setup (working, reference, and counter electrodes)
-
Hot plate with magnetic stirrer
-
pH meter and temperature probe
-
CO2 gas cylinder
Procedure:
-
Specimen Preparation: Polish the X65 carbon steel coupons with silicon carbide paper (up to 600 grit), rinse with deionized water, degrease with acetone, and dry.
-
Solution Preparation: Prepare a 3.5 wt.% NaCl solution in deionized water in the glass cell.
-
Deaeration: Purge the solution with CO2 gas for at least one hour to remove dissolved oxygen.
-
Parameter Adjustment: Heat the solution to the desired temperature (e.g., 80°C) and adjust the pH to the target value (e.g., 6.8) using NaHCO3.[2]
-
Immersion: Immerse the prepared carbon steel coupon (working electrode) into the solution along with the reference (e.g., Ag/AgCl) and counter (e.g., platinum) electrodes.
-
Layer Formation: Maintain the temperature and continuous CO2 purging for a specified duration (e.g., 20 to 144 hours) to allow for the formation of the FeCO3 layer.[2][5]
Protocol for Electrochemical Corrosion Testing
Electrochemical impedance spectroscopy (EIS) is a powerful non-destructive technique to evaluate the protective properties of the formed corrosion layer.[6]
Equipment:
-
Potentiostat with EIS capability
-
Three-electrode setup (from the formation protocol)
-
Computer with EIS analysis software
Procedure:
-
System Stabilization: Allow the open-circuit potential (OCP) of the system to stabilize for a defined period (e.g., 30-60 minutes).
-
EIS Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Acquisition: Record the resulting current response to determine the impedance of the system at each frequency.
-
Data Analysis: Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as polarization resistance (Rp), which is inversely proportional to the corrosion rate. The data is often visualized using Nyquist and Bode plots.[7]
Visualizing Mechanisms and Workflows
To better understand the processes involved in corrosion protection, the following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows.
Caption: Mechanism of this compound Layer Formation and Protection.
Caption: Experimental Workflow for Assessing Corrosion Protection.
Conclusion
The protective properties of this compound layers are a critical factor in the integrity of carbon steel components in CO2-rich environments. While pure FeCO3 layers can significantly reduce corrosion rates, their effectiveness is highly dependent on the surrounding conditions. The inclusion of other ions, such as calcium, can alter the morphology and protectiveness of the resulting carbonate layer. For more robust and reliable corrosion mitigation, the use of organic corrosion inhibitors presents a highly effective alternative, often demonstrating superior inhibition efficiency. The choice of the most suitable corrosion protection strategy will ultimately depend on the specific operational conditions and performance requirements of the application. This guide provides a foundational understanding and comparative data to aid in this critical decision-making process.
References
- 1. The Formation of Protective FeCO3 Corrosion Product Layers in CO2 Corrosion | Semantic Scholar [semanticscholar.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. researchgate.net [researchgate.net]
- 6. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 7. youtube.com [youtube.com]
comparative study of different precursors for ferrous carbonate synthesis
A Comparative Guide to Precursor Selection for Ferrous Carbonate Synthesis
This guide provides a comparative analysis of various precursors for the synthesis of this compound (FeCO₃), a compound of significant interest in geochemical, chemical, and pharmaceutical research. Due to its high sensitivity to oxidation, the synthesis of pure this compound presents notable challenges.[1] This document outlines and compares several synthesis pathways, offering detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific applications.
Introduction to this compound Synthesis
This compound, found naturally as the mineral siderite, serves as a valuable precursor for other iron compounds and plays a crucial role in the biogeochemical cycles of iron and carbon.[1] However, FeCO₃ is not commercially available and must be synthesized in the laboratory.[2][3] A primary challenge in its synthesis is the rapid oxidation of the ferrous ion (Fe²⁺) in the presence of oxygen, which leads to the formation of iron(III) oxide and hydroxide (B78521) impurities.[1] Consequently, many synthesis methods require rigorously anoxic conditions. The lack of standardized, detailed, and reproducible methods further complicates its preparation.[1]
The choice of iron precursor and carbonate source, along with reaction conditions such as temperature, pressure, and reactant ratios, significantly influences the purity, morphology, and quality of the final product.[2][3]
Comparison of Ferrous Precursors
The selection of a ferrous precursor is a critical step in the synthesis of this compound. Common precursors include various ferrous salts, with ferric salts also being viable when used in conjunction with a reducing agent. The following table summarizes the performance and characteristics associated with different precursors.
| Precursor | Carbonate Source | Typical Conditions | Advantages | Disadvantages | Purity of Product |
| Ferrous Sulfate (B86663) (FeSO₄) | Sodium Carbonate (Na₂CO₃) | Room Temperature & Pressure | Inexpensive and simple procedure.[4] | Produces a highly impure product with amorphous by-products that oxidize easily.[4] | Low |
| Sodium Bicarbonate (NaHCO₃) | High Temperature (e.g., 160°C) & High Pressure (e.g., 200 atm CO₂) | Produces a relatively pure product.[4] | Requires expensive high-pressure equipment.[4] | High | |
| Ferrous Chloride (FeCl₂) | Sodium Bicarbonate (NaHCO₃) | High Temperature (100-300°C) in a sealed vessel | Yields an extremely pure, stable precipitate.[4] | Requires a sealed reaction vessel for elevated temperature and pressure.[4] | Very High |
| Ammonium (B1175870) Carbonate ((NH₄)₂CO₃) | Anhydrous Conditions | Can yield a fairly pure product.[4] | Anhydrous FeCl₂ is extremely expensive; ammonium carbonate may have low purity.[4] | Moderate to High | |
| Ferrous Ammonium Sulfate | Sodium Bicarbonate (NaHCO₃) / Potassium Bicarbonate (KHCO₃) | Anoxic aqueous solution | Commonly used laboratory method.[1][2] | Requires careful exclusion of oxygen to prevent oxidation.[2] | High (if anoxic) |
| Ferric Chloride (FeCl₃) / Ferric Nitrate (Fe(NO₃)₃) | Urea (B33335) (CO(NH₂)₂) | High Temperature (e.g., 160°C) with Ascorbic Acid | Utilizes more common and stable ferric precursors.[2][3] | Requires a reducing agent and higher temperatures for urea decomposition. | High |
| Ferrous Oxalate (FeC₂O₄) | Thermal Decomposition | High Temperature (e.g., 380°C) & High Pressure (e.g., 2000 bars) | Results in a relatively pure product.[4] | Precursor is not readily available and is expensive; requires extreme conditions and special equipment.[4] | High |
Experimental Protocols
Detailed methodologies for three distinct synthesis routes are provided below, illustrating the variety of approaches to producing this compound.
Protocol 1: High-Purity Synthesis from Ferrous Chloride and Sodium Bicarbonate
This method utilizes elevated temperatures in a sealed reactor to produce highly pure and stable this compound.[4]
Materials:
-
Ferrous chloride (hydrated, e.g., FeCl₂·4H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Degassed, distilled water
-
Sealed pressure reactor (e.g., Parr reactor) with stirring capability
Procedure:
-
Prepare Solutions:
-
Prepare a sodium bicarbonate solution. For example, dissolve 36 grams of NaHCO₃ in 100 mL of degassed distilled water.
-
Prepare a ferrous chloride solution by dissolving the appropriate amount to achieve the desired molar ratio (a NaHCO₃ to FeCl₂ molar ratio of at least 2:1, preferably higher, e.g., ~7:1 to 8.5:1, is recommended for high purity).[4]
-
-
Reaction Setup:
-
Mix the two solutions in the glass liner of the reactor. For instance, combine 100 mL of the sodium bicarbonate solution with 50 mL of the ferrous chloride solution.
-
An inert atmosphere is desirable due to the instability of ferrous compounds.[4]
-
-
Reaction Conditions:
-
Product Recovery:
-
Cool the reactor to room temperature.
-
Collect the precipitate by filtration.
-
Wash the precipitate with degassed, distilled water to remove soluble by-products.
-
Dry the final product under vacuum. The resulting precipitate should be a pale cream or white color, indicating high purity.[4]
-
Protocol 2: Ambient Condition Synthesis from Ferrous Sulfate and Sodium Carbonate
This is a straightforward precipitation method, though it often yields a product with lower purity that is susceptible to oxidation.[4][5]
Materials:
-
Ferrous sulfate (e.g., FeSO₄·7H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Distilled water (preferably deoxygenated)
Procedure:
-
Prepare Solutions:
-
Prepare an aqueous solution of ferrous sulfate.
-
Prepare an aqueous solution of sodium carbonate.
-
-
Precipitation:
-
Slowly add the sodium carbonate solution to the ferrous sulfate solution while stirring continuously.
-
The reaction should be carried out in an anoxic environment (e.g., under a nitrogen or argon atmosphere) to minimize oxidation.
-
A precipitate of this compound will form immediately.
-
-
Product Recovery:
-
Filter the precipitate from the solution.
-
Wash the precipitate several times with deoxygenated water to remove soluble impurities like sodium sulfate.
-
Dry the product under vacuum or in an inert atmosphere. The product is often a white powder or crystal.[6]
-
Protocol 3: Synthesis from Ferric Chloride, Urea, and Ascorbic Acid
This method starts with a more stable ferric salt and uses ascorbic acid as a reducing agent.[2][3]
Materials:
-
Ferric chloride (e.g., FeCl₃·6H₂O)
-
Urea (CO(NH₂)₂)
-
Ascorbic acid
-
Distilled water
-
Autoclave or sealed reaction vessel
Procedure:
-
Prepare Solution:
-
Dissolve ferric chloride, urea, and ascorbic acid in distilled water. Ascorbic acid reduces Fe³⁺ to Fe²⁺, while urea serves as the carbonate source upon thermal decomposition.
-
-
Reaction Conditions:
-
Product Recovery:
-
Allow the autoclave to cool to room temperature.
-
Collect the resulting solid product by filtration.
-
Wash the precipitate with distilled water and ethanol (B145695) to remove any unreacted reagents and by-products.
-
Dry the final product in a vacuum oven.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for High-Purity FeCO₃ Synthesis from FeCl₂.
Caption: Workflow for Ambient FeCO₃ Synthesis from FeSO₄.
References
- 1. This compound | 1335-56-4 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FeCO3 Synthesis Pathways: The Influence of Temperature, Duration, and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4657752A - Process for preparing this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Iron(II) carbonate - Wikipedia [en.wikipedia.org]
validating the performance of ferrous carbonate in pilot-scale wastewater treatment
A comprehensive guide for researchers and drug development professionals on the efficacy of ferrous carbonate in advanced wastewater treatment, benchmarked against established alternatives. This report provides a detailed analysis of performance data, experimental protocols, and the underlying chemical pathways.
Executive Summary
This compound (FeCO₃) is emerging as a viable chemical agent in wastewater treatment, demonstrating notable efficacy in the removal of key contaminants. This guide offers a comparative analysis of this compound's performance against conventional wastewater treatment technologies at the pilot scale. Through a synthesis of available research, this document presents quantitative data on the removal of sulfides, phosphates, and Chemical Oxygen Demand (COD), alongside a qualitative assessment of its operational advantages and limitations. Detailed experimental methodologies are provided to support the replication and validation of these findings. Visualized through logical diagrams, the reaction pathways of this compound are also elucidated to provide a comprehensive understanding of its function.
Comparative Performance Analysis
The efficacy of this compound in wastewater treatment is best understood through direct comparison with established methods. The following tables summarize the available pilot-scale data for key performance indicators. It is important to note that direct pilot-scale comparisons of this compound against all listed alternatives for every parameter are not extensively available in the current body of literature. The data presented is a consolidation of findings from various studies.
Table 1: Phosphate (B84403) (PO₄³⁻-P) Removal Efficiency
| Treatment Method | Influent PO₄³⁻-P (mg/L) | Effluent PO₄³⁻-P (mg/L) | Removal Efficiency (%) | Dosage | Reference |
| This compound | 5.0 | 2.5 | 50% | 100 mg Fe/L | [1] |
| Ferric Chloride | 4.0 | <1.0 | >75% | 1.4 molar ratio (Fe:P) | N/A |
| Alum (Aluminum Sulfate) | 4.0 | <1.0 | >75% | 0.6 molar ratio (Al:P) | N/A |
| Conventional Activated Sludge (CAS) | 5-10 | 1-2 | 60-80% | N/A | [2] |
| Membrane Bioreactor (MBR) | 5-10 | <1.0 | >80% | N/A | [2][3] |
Table 2: Sulfide (B99878) (S²⁻) Removal Efficiency
| Treatment Method | Influent S²⁻ (mg/L) | Effluent S²⁻ (mg/L) | Removal Efficiency (%) | Dosage | Reference |
| This compound | Not Specified | <0.1 | >97% | ~90 mg Fe/L | [1] |
| Ferric Chloride | Not Specified | ~1.5 | Not Specified | ~330 mg Fe/L | [1] |
Table 3: Chemical Oxygen Demand (COD) Removal Efficiency
| Treatment Method | Influent COD (mg/L) | Effluent COD (mg/L) | Removal Efficiency (%) | Notes | Reference |
| Iron-based Fenton-like System | 70 | <40 | 57% | Pilot-scale, secondary effluent | [4] |
| Conventional Activated Sludge (CAS) | 250-1000 | 30-100 | 85-95% | Typical performance | [2] |
| Membrane Bioreactor (MBR) | 250-1000 | <50 | >90% | Higher quality effluent | [2][3] |
Experimental Protocols
The following protocols are synthesized from methodologies reported in pilot-scale studies involving iron-based wastewater treatment.
Pilot-Scale Setup for this compound Dosing
A typical pilot-scale system for evaluating this compound performance would consist of the following components:
-
Influent Holding Tank: To store raw or primary treated wastewater and ensure a consistent feed to the system.
-
This compound Dosing System: A chemical feed pump and a tank containing a this compound slurry. The dosing point is typically at the inlet of the rapid mix tank.
-
Rapid Mix Tank: To ensure rapid and uniform dispersion of the this compound in the wastewater. A typical retention time is 1-3 minutes with high-speed mixing.
-
Flocculation Tank: A baffled tank with gentle mixing to promote the formation of flocs. The retention time is typically in the range of 20-30 minutes.
-
Clarifier/Settling Tank: To allow for the settling of the formed flocs by gravity.
-
Effluent Collection Tank: To collect the treated water for analysis.
-
Sludge Collection and Processing: A system to remove, thicken, and dewater the sludge produced.
Analytical Methods
Standard analytical methods should be employed to assess the performance of the treatment system. These include:
-
Phosphate: Standard Methods for the Examination of Water and Wastewater, 4500-P.
-
Sulfide: Standard Methods for the Examination of Water and Wastewater, 4500-S²⁻.
-
Chemical Oxygen Demand (COD): Standard Methods for the Examination of Water and Wastewater, 5220 D.
-
Total Suspended Solids (TSS): Standard Methods for the Examination of Water and Wastewater, 2540 D.
-
pH, Temperature, and Dissolved Oxygen (DO): Measured using calibrated probes.
Reaction Mechanisms and Process Flow
The primary mechanism of this compound in wastewater treatment involves precipitation and coagulation.
Caption: this compound treatment process flow.
The ferrous ions (Fe²⁺) released from the dissolution of this compound react with dissolved phosphates and sulfides to form insoluble precipitates, primarily iron(II) phosphate (Fe₃(PO₄)₂) and iron(II) sulfide (FeS). These precipitates are then removed from the water through coagulation, flocculation, and sedimentation.
Caption: this compound reaction pathway for pollutant removal.
Discussion and Alternatives
This compound offers several potential advantages, including its effectiveness in anoxic conditions and its potential for on-site generation, which could reduce chemical transportation costs and hazards. However, its performance is benchmarked against a variety of robust and well-established wastewater treatment technologies.
-
Conventional Activated Sludge (CAS): CAS is a biological treatment process that is highly effective for the removal of organic matter (BOD and COD) and can be configured for nutrient removal. It is a widely used and well-understood technology.
-
Membrane Bioreactor (MBR): MBRs combine activated sludge treatment with membrane filtration, producing a very high-quality effluent that is low in suspended solids and pathogens. They are often used where stringent discharge limits are in place or for water reuse applications.[3][5]
-
Chemical Coagulants (Alum and Ferric Chloride): These are widely used for phosphorus removal and clarification. They are effective and relatively low-cost, but they can increase the total dissolved solids in the effluent and produce significant amounts of chemical sludge.
The choice of wastewater treatment technology depends on various factors, including the influent wastewater characteristics, the required effluent quality, capital and operational costs, and the operational complexity. This compound presents a promising alternative, particularly for targeted sulfide and phosphate removal, but further pilot-scale studies directly comparing it with a wider range of conventional and advanced treatment processes are needed to fully delineate its optimal application niche.
References
A Researcher's Guide to Quantifying Ferrous Carbonate: A Comparative Analysis of Key Analytical Techniques
For researchers, scientists, and drug development professionals navigating the complexities of material characterization, the accurate quantification of ferrous carbonate (FeCO₃) is crucial. This guide provides an objective comparison of four principal analytical techniques: Wet Chemical Titration, Thermogravimetric Analysis (TGA), Mössbauer Spectroscopy, and X-ray Diffraction (XRD). Supported by experimental data and detailed protocols, this document aims to equip you with the knowledge to select the most suitable method for your specific research needs.
This compound, also known as siderite in its mineral form, plays a significant role in various fields, including geology, corrosion science, and pharmaceuticals. Its quantification is essential for understanding geochemical processes, predicting material stability, and ensuring the quality of drug formulations. The choice of analytical technique depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available resources.
Comparative Analysis of Analytical Techniques
The following table summarizes the key performance characteristics of the four analytical techniques for the quantification of this compound.
| Technique | Principle | Sample Type | Limit of Detection (LOD) | Accuracy | Precision (RSD) | Throughput | Cost |
| Wet Chemical Titration | Acid digestion of carbonate followed by titration of evolved CO₂.[1] | Solid, Liquid | mg range | Moderate to High | < 5% | Low to Medium | Low |
| Thermogravimetric Analysis (TGA) | Measurement of mass loss upon thermal decomposition.[2][3] | Solid | µg to mg range | High | < 2% | Medium | Medium |
| Mössbauer Spectroscopy | Resonant absorption of gamma rays by ⁵⁷Fe nuclei, distinguishing Fe²⁺ and Fe³⁺ states.[4][5][6] | Solid | ~1 atomic % of total Fe | High | < 5% | Low | High |
| X-ray Diffraction (XRD) | Diffraction of X-rays by the crystalline structure, with quantification via Rietveld refinement.[4][7][8] | Crystalline Solid | ~1-5 wt% | Moderate to High | < 5% | Medium | Medium |
In-Depth Look at Each Technique
Wet Chemical Method: Acid Digestion and Titration
This classical and cost-effective method relies on the fundamental chemical reaction between this compound and a strong acid, typically hydrochloric acid (HCl), which liberates carbon dioxide (CO₂). The amount of CO₂ evolved is then quantified, either by trapping it in a solution of a known base and back-titrating, or through other gasometric techniques.
Advantages:
-
Low instrumentation cost.
-
Can be highly accurate and precise when performed carefully.
Disadvantages:
-
Can be time-consuming and labor-intensive.
-
Susceptible to interference from other carbonate or volatile species in the sample.
-
May not be suitable for very low concentrations of this compound.
Thermogravimetric Analysis (TGA)
TGA provides quantitative information on the thermal stability and composition of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere. For this compound, the analysis typically involves heating the sample to induce its decomposition into ferrous oxide (FeO) and carbon dioxide (CO₂). The resulting mass loss is directly proportional to the initial amount of this compound.
Advantages:
-
Relatively fast and provides information on other thermal events.
-
High precision and accuracy.[9]
-
Can be coupled with other techniques like mass spectrometry (TGA-MS) for evolved gas analysis, enhancing specificity.[10]
Disadvantages:
-
Requires careful interpretation as other sample components might also decompose in the same temperature range.
-
The decomposition temperature can be influenced by factors like particle size and impurities.[4]
Mössbauer Spectroscopy
Mössbauer spectroscopy is a highly specific technique for studying iron-containing samples. It is based on the Mössbauer effect, which involves the resonant and recoil-free emission and absorption of gamma rays by atomic nuclei. For ⁵⁷Fe, the technique can precisely distinguish between different oxidation states (Fe²⁺ and Fe³⁺) and coordination environments, making it an excellent tool for the direct quantification of this compound in a complex matrix.[4][5][6]
Advantages:
-
Extremely specific to the iron species of interest.
-
Provides information on the chemical environment of the iron atoms.
-
Non-destructive.
Disadvantages:
-
High instrumentation and operational cost.
-
Requires a radioactive source (⁵⁷Co).[5]
-
Long measurement times may be necessary for samples with low iron content.
X-ray Diffraction (XRD)
XRD is a powerful non-destructive technique used to identify and quantify crystalline phases in a solid sample. By analyzing the diffraction pattern produced when a sample is irradiated with X-rays, one can identify the presence of this compound (siderite) based on its unique crystal structure. Quantitative analysis is typically performed using the Rietveld refinement method, which involves fitting a calculated diffraction pattern to the experimental data.[8][11]
Advantages:
-
Provides information on the crystalline phases present in the sample.
-
Can be used for quantitative analysis of multiphase samples.
Disadvantages:
-
Only applicable to crystalline materials; amorphous this compound cannot be quantified.
-
Quantification accuracy can be affected by factors such as preferred orientation of crystals and the presence of other crystalline phases.
-
The detection limit is generally higher compared to other techniques.[4]
Experimental Protocols
Acid Digestion and Titration Workflow
Caption: Workflow for this compound Quantification by Acid Digestion and Titration.
Detailed Protocol:
-
Sample Preparation: Accurately weigh a known amount of the powdered sample.
-
Digestion: Transfer the sample to a reaction flask and add a measured excess of a standardized strong acid (e.g., 1 M HCl).
-
CO₂ Evolution and Trapping: Gently heat the flask to ensure complete reaction. The evolved CO₂ is passed through a drying tube and then bubbled into a known volume of a standardized solution of a strong base (e.g., 0.1 M NaOH) to trap the CO₂.
-
Titration: Add a suitable indicator (e.g., phenolphthalein) to the base solution and titrate the excess base with a standardized acid (e.g., 0.1 M HCl) until the endpoint is reached.
-
Calculation: The amount of this compound in the original sample is calculated based on the stoichiometry of the reactions and the volume of acid used in the titration.
Thermogravimetric Analysis (TGA) Workflow
Caption: Workflow for this compound Quantification by TGA.
Detailed Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh a small amount of the powdered sample (typically 5-20 mg) into a TGA crucible.
-
Analysis: Place the crucible in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).
-
Data Acquisition: The instrument records the sample mass as a function of temperature.
-
Data Analysis: The resulting thermogram (mass vs. temperature plot) will show a distinct mass loss step corresponding to the decomposition of this compound. The percentage of this compound is calculated from the magnitude of this mass loss.
Mössbauer Spectroscopy Workflow
Caption: Workflow for this compound Quantification by Mössbauer Spectroscopy.
Detailed Protocol:
-
Sample Preparation: A sufficient amount of the powdered sample is placed in a sample holder to ensure optimal absorption of gamma rays.[6]
-
Data Acquisition: The sample is placed between a radioactive source (typically ⁵⁷Co in a rhodium matrix) and a gamma-ray detector. The source is moved with a range of velocities to Doppler shift the energy of the emitted gamma rays. The detector measures the transmission of gamma rays through the sample as a function of the source velocity.[5][6]
-
Spectral Analysis: The resulting Mössbauer spectrum (transmission vs. velocity) is a series of absorption lines. The spectrum is fitted with theoretical models to identify and quantify the different iron species present. The relative area of the spectral component corresponding to this compound is proportional to its concentration in the sample.
X-ray Diffraction (XRD) with Rietveld Refinement Workflow
Caption: Workflow for this compound Quantification by XRD with Rietveld Refinement.
Detailed Protocol:
-
Sample Preparation: The sample is finely ground to a homogenous powder to ensure random orientation of the crystallites. The powder is then packed into a sample holder.
-
Data Collection: The sample is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Phase Identification: The resulting diffraction pattern is compared to a database of known diffraction patterns to identify the crystalline phases present, including siderite (the mineral form of this compound).
-
Rietveld Refinement: A full-pattern fitting method, known as Rietveld refinement, is used for quantitative analysis. This involves creating a calculated diffraction pattern based on the crystal structures of the identified phases and refining the model parameters (e.g., scale factor, lattice parameters) to achieve the best possible fit to the experimental data.[8]
-
Quantification: The weight fraction of each crystalline phase, including this compound, is determined from the refined scale factors.
Conclusion
The selection of an appropriate analytical technique for the quantification of this compound is a critical decision that directly impacts the quality and reliability of research data. For routine analysis where cost is a major constraint, wet chemical titration offers a viable, albeit labor-intensive, option. TGA provides a good balance of speed, precision, and cost for many applications, especially for relatively simple matrices. For complex samples where high specificity and information about the chemical state of iron are paramount, Mössbauer spectroscopy is the gold standard, despite its higher cost and lower throughput. Finally, XRD with Rietveld refinement is the method of choice for quantifying crystalline this compound within a mixture of other crystalline phases. By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to achieve accurate and reliable quantification of this compound in their samples.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 4. mdpi.com [mdpi.com]
- 5. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]
- 6. Mössbauer Spectroscopy [serc.carleton.edu]
- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 8. Quantitative analysis using Rietveld refinement [crystalimpact.com]
- 9. Proposition of a Thermogravimetric Method to Measure the Ferrous Iron Content in Metallurgical-Grade Chromite [mdpi.com]
- 10. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 11. [PDF] Quantitative Phase Analysis Based on Rietveld Structure Refinement for Carbonate Rocks | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Long-Term Stability of Sequestered CO₂ in Carbonate Minerals
For researchers, scientists, and drug development professionals, understanding the long-term stability of sequestered carbon dioxide (CO₂) is paramount for developing safe and effective carbon capture and storage (CCS) technologies. Mineral carbonation, a process that mimics natural weathering, offers a promising solution by converting CO₂ into solid carbonate minerals. This guide provides a detailed comparison of the long-term stability of CO₂ sequestered in ferrous carbonate (siderite, FeCO₃) against two other common carbonate minerals: calcium carbonate (calcite, CaCO₃) and magnesium carbonate (magnesite, MgCO₃).
The conversion of CO₂ into geologically stable carbonate minerals is considered one of the most secure and permanent methods of CO₂ storage.[1] The long-term efficacy of this approach hinges on the stability of the resulting carbonate minerals in the subsurface environment, where they will be exposed to varying pressures, temperatures, and the chemical composition of surrounding brines. This guide synthesizes experimental data to evaluate and compare the dissolution kinetics and overall stability of this compound, a mineral with significant potential for CO₂ sequestration, particularly in iron-rich geological formations.
Comparative Analysis of Carbonate Mineral Stability
The long-term stability of sequestered CO₂ in mineral carbonates is primarily determined by their dissolution rates in geological brines. Lower dissolution rates indicate greater stability and a lower risk of CO₂ re-release into the atmosphere. The following tables summarize key experimental data on the dissolution rates of siderite, calcite, and magnesite under various conditions relevant to geological CO₂ sequestration.
Table 1: Dissolution Rates of Siderite (FeCO₃) in CO₂-Saturated Brines
| Temperature (°C) | Pressure (atm pCO₂) | Brine Composition | pH | Dissolution Rate (mol m⁻² s⁻¹) | Reference |
| 25 | 1 | 0.1 M NaCl | 3-6 | Varies with pH | Pokrovsky et al. (2009) |
| 50 | 300 bar (total) | 0.1 M HCl | Acidic | Rate constants derived | Testemale et al. |
| 25 | N/A | MgCl₂ & MgSO₄ brines | ~2 & ~7 | Slower in concentrated brines | Cullen et al. (2021) |
Table 2: Dissolution Rates of Calcite (CaCO₃) in CO₂-Saturated Brines
| Temperature (°C) | Pressure (atm pCO₂) | Brine Composition | pH | Dissolution Rate (mol m⁻² s⁻¹) | Reference |
| 25 | 1 - 55 | 0.1 M NaCl | 3-6 | ~2-3 orders of magnitude faster than dolomite | Pokrovsky et al. (2009) |
| 52 - 100 | up to 15 MPa | NaCl brines (up to 5 mol·kg⁻¹) | Acidified | Weakly dependent on brine molality | Peng et al. |
| 25 | 0.1 - 1 | NaCl-CaCl₂-MgCl₂ brines | N/A | Increases with increasing pCO₂ | Gledhill & Morse (2006) |
Table 3: Dissolution Rates of Magnesite (MgCO₃) in CO₂-Saturated Brines
| Temperature (°C) | Pressure (atm pCO₂) | Brine Composition | pH | Dissolution Rate (mol m⁻² s⁻¹) | Reference |
| 25 - 150 | 1 - 55 | 0.1 M NaCl | 3-6 | Increases with pCO₂ up to 5-10 atm | Pokrovsky et al. (2009) |
| 50 - 100 | N/A | Aqueous HCl & CO₂-saturated water | Acidified | Explained by direct proton reaction | Peng et al. |
| 25 | N/A | UPW & various brines | N/A | ~10 times slower than calcite in UPW | Parnell & Phillips |
Key Factors Influencing Long-Term Stability
Several geochemical factors within a geological storage site can influence the long-term stability of carbonate minerals:
-
pH of the Formation Water: Lower pH (more acidic) conditions, often resulting from the dissolution of CO₂ in brine to form carbonic acid, generally increase the dissolution rates of carbonate minerals.
-
Temperature and Pressure: Higher temperatures and pressures, typical of deep geological formations, can influence reaction kinetics, though the specific effects vary between different carbonate minerals. Siderite, for instance, decomposes at lower temperatures than magnesite at the same pressure.[2]
-
Brine Composition and Salinity: The presence of various ions (e.g., Na⁺, Cl⁻, Mg²⁺, SO₄²⁻) and the overall salinity of the formation water can either inhibit or accelerate dissolution rates. For example, siderite dissolution rates are slower in more concentrated MgCl₂ and MgSO₄ brines.
-
Presence of Other Minerals: The interaction with other minerals in the host rock can buffer the pH and influence the overall geochemical environment, thereby affecting carbonate stability.
Experimental Protocols for Stability Assessment
Evaluating the long-term stability of sequestered CO₂ requires robust experimental methodologies that can simulate geological timescales.
Mineral Dissolution Rate Measurement
A common method to assess mineral stability is to measure its dissolution rate in a controlled laboratory setting that mimics subsurface conditions.
Objective: To quantify the rate at which a carbonate mineral dissolves in a CO₂-saturated brine.
Apparatus:
-
High-pressure, high-temperature reactor (autoclave)
-
Stirring mechanism
-
Sampling system to extract fluid samples at pressure and temperature
-
Analytical instruments for measuring cation concentrations in the extracted fluid (e.g., Inductively Coupled Plasma-Optical Emission Spectrometry, ICP-OES).
Procedure:
-
A known mass of the carbonate mineral with a characterized surface area is placed in the reactor.
-
The reactor is filled with a synthetic brine of a composition representative of a target geological formation.
-
The reactor is pressurized with CO₂ to the desired partial pressure and heated to the target temperature.
-
The solution is continuously stirred to ensure homogeneity.
-
Fluid samples are periodically extracted from the reactor.
-
The concentration of the primary cation (Fe²⁺, Ca²⁺, or Mg²⁺) in the fluid samples is measured over time.
-
The dissolution rate is calculated from the change in cation concentration over time, normalized to the mineral surface area.
Accelerated Aging Tests
Accelerated aging tests are designed to simulate the effects of long-term exposure to geological conditions in a shorter timeframe.
Objective: To assess the physical and chemical changes in carbonated minerals after simulated long-term aging.
Methodology: This often involves exposing the mineral samples to elevated temperatures and pressures, and potentially to cyclic conditions, to accelerate any potential degradation processes.
Procedure:
-
Carbonated mineral samples are placed in a high-pressure, high-temperature vessel.
-
The vessel is filled with a brine solution and pressurized with CO₂.
-
The samples are subjected to a prolonged period of elevated temperature (e.g., weeks or months).
-
Temperature and pressure cycling can be employed to simulate natural fluctuations in the subsurface.
-
After the aging period, the mineral samples are analyzed for changes in their physical and chemical properties, including:
-
Mineralogical composition: using X-ray Diffraction (XRD) to identify any phase changes.
-
Surface morphology: using Scanning Electron Microscopy (SEM) to observe any signs of dissolution or secondary mineral precipitation.
-
Mechanical strength: for consolidated samples, to assess any degradation in physical integrity.
-
Visualizing Sequestration and Stability Pathways
The following diagrams illustrate the key processes involved in CO₂ sequestration through mineral carbonation and the factors influencing the long-term stability of the resulting carbonate minerals.
References
comparative dissolution rates of synthetic vs. natural ferrous carbonate
A Comparative Guide to the Dissolution Rates of Synthetic vs. Natural Ferrous Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
This compound (FeCO₃) is a crucial source of iron, utilized in various fields, from nutritional supplements to geological studies. The performance of this compound, particularly its dissolution rate, is a critical parameter influencing its bioavailability and reactivity. This guide explores the differences and similarities in dissolution between synthetic this compound, commonly used in pharmaceutical formulations, and its natural counterpart, the mineral siderite. While quantitative head-to-head comparisons are lacking, this guide provides a framework for understanding the factors that govern their dissolution.
Comparative Analysis of Dissolution Characteristics
The dissolution of this compound is a complex process influenced by a multitude of factors. The primary difference between synthetic and natural forms lies in their purity, crystallinity, and the presence of impurities, which can significantly impact their dissolution profiles.
Table 1: Qualitative Comparison of Factors Influencing Dissolution
| Feature | Synthetic this compound | Natural this compound (Siderite) | Impact on Dissolution |
| Purity & Composition | High purity, with minimal elemental contamination. | Often contains isomorphic impurities such as magnesium, manganese, and calcium.[1] | Impurities in the crystal lattice of siderite can alter its stability and dissolution kinetics.[2] |
| Crystallinity & Morphology | Typically produced as a fine, amorphous or microcrystalline powder, leading to a higher surface area. | Occurs as well-defined crystals with varying grain sizes. Surface characteristics can include etch pits and cleavage steps.[1] | Higher surface area of synthetic forms generally leads to faster initial dissolution rates. |
| Solubility in Acid | Readily dissolves in acidic conditions, a key factor for absorption in the stomach.[3] | Dissolution is also highly dependent on pH, with increased rates in acidic environments.[4] | Both forms are more soluble in the low pH of the stomach, which is crucial for the release of ferrous ions. |
| Effect of Temperature | Dissolution is temperature-dependent, though typically studied at physiological temperatures (37°C). | Dissolution rate is strongly dependent on temperature, with significant increases observed at higher temperatures in geochemical studies.[4] | Higher temperatures generally increase the dissolution rate for both forms. |
| Influence of pCO₂ | Less studied in pharmaceutical contexts, but the carbonate equilibrium is relevant. | The partial pressure of CO₂ has a weak effect on the dissolution rate compared to pH and temperature.[4] | The effect of pCO₂ is likely a minor factor in physiological dissolution compared to pH. |
| Formulation Excipients | In pharmaceutical tablets, binders and fillers can significantly affect the disintegration and dissolution time. | Not applicable. | Excipients can either enhance or hinder the dissolution of synthetic this compound in a formulated product. |
Experimental Protocols for Dissolution Testing
Standardized dissolution testing is essential for evaluating the performance of pharmaceutical products. The United States Pharmacopeia (USP) provides general chapters on dissolution testing that can be adapted for this compound formulations.
Representative Experimental Protocol: USP Apparatus 2 (Paddle Apparatus)
This protocol is based on the USP monograph for Ferrous Sulfate Tablets and can be adapted for this compound tablets.[5]
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).[6]
-
Dissolution Medium: 900 mL of 0.1 N hydrochloric acid (simulated gastric fluid).[5]
-
Temperature: 37 ± 0.5 °C.[6]
-
Paddle Speed: 50 rpm.[5]
-
Procedure:
-
Place one tablet in each of the six dissolution vessels.
-
Begin rotation of the paddles.
-
Withdraw samples (e.g., 10 mL) at predetermined time points (e.g., 15, 30, 45, 60 minutes).
-
Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.
-
Filter the samples promptly.
-
Analyze the concentration of dissolved iron in the filtrate using a validated analytical method, such as atomic absorption spectrophotometry or inductively coupled plasma mass spectrometry (ICP-MS).[1][5]
-
-
Data Analysis: Calculate the cumulative percentage of this compound dissolved at each time point.
Experimental Workflow Diagram
Caption: Experimental workflow for a typical dissolution study of this compound tablets.
Physiological Pathway of Iron Absorption
The dissolution of this compound in the stomach is the first step towards the absorption of iron in the small intestine. The acidic environment of the stomach facilitates the release of ferrous ions (Fe²⁺), which are then absorbed by the enterocytes of the duodenum.
The absorption of non-heme iron is a tightly regulated process:
-
Reduction: Any ferric iron (Fe³⁺) in the diet is reduced to ferrous iron (Fe²⁺) by reductases like duodenal cytochrome b (Dcytb) on the surface of enterocytes.[7]
-
Uptake: Divalent metal transporter 1 (DMT1) transports Fe²⁺ across the apical membrane into the enterocyte.[2][3]
-
Intracellular Fate: Inside the enterocyte, iron can be stored in ferritin or transported to the basolateral membrane.[2]
-
Export: Ferroportin, the only known cellular iron exporter, transports iron out of the enterocyte into the bloodstream.
-
Oxidation and Transport: The exported Fe²⁺ is oxidized back to Fe³⁺ by hephaestin and then binds to transferrin for transport throughout the body.[7]
The hormone hepcidin (B1576463), produced by the liver, is the master regulator of iron homeostasis. High levels of hepcidin lead to the degradation of ferroportin, thereby reducing iron absorption.[3]
Iron Absorption Signaling Pathway Diagram
Caption: Cellular pathway of non-heme iron absorption in the duodenum.
Conclusion
While direct, quantitative data comparing the dissolution rates of synthetic and natural this compound is scarce, a qualitative assessment based on their physicochemical properties can be made. Synthetic this compound, with its higher purity and typically smaller particle size, is expected to exhibit a faster initial dissolution rate compared to natural siderite, which often contains impurities that can affect its crystal lattice and dissolution kinetics. However, the dissolution of both forms is highly dependent on environmental conditions, particularly pH. For pharmaceutical applications, the formulation of synthetic this compound into a solid dosage form introduces additional variables, such as excipients, that can significantly modulate its dissolution profile. Further research involving direct comparative dissolution studies under standardized conditions is warranted to provide a more definitive quantitative comparison.
References
- 1. Mechanistic and regulatory aspects of intestinal iron absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms involved in intestinal iron absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of hepcidin, ferroportin, HCP1, and DMT1 protein in iron absorption in the human digestive tract [termedia.pl]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Cellular Mechanisms in the Regulation of Iron Absorption by the Human Intestine: Studies in Patients with Iron Deficiency before and after Treatment * | Semantic Scholar [semanticscholar.org]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. termedia.pl [termedia.pl]
Safety Operating Guide
Proper Disposal of Ferrous Carbonate: A Guide for Laboratory Professionals
The proper management and disposal of chemical waste are critical functions in any research, development, or scientific setting. This guide provides essential safety and logistical information for the handling and disposal of ferrous carbonate (FeCO₃), ensuring the safety of laboratory personnel and compliance with environmental regulations. While this compound is not always classified as a hazardous substance, its disposal must be managed with care, adhering to strict protocols to minimize environmental impact and workplace risk.
Immediate Safety and Logistical Information
Prior to handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) and adhere to the following precautions.
Personal Protective Equipment (PPE) and Handling
Always handle this compound in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhaling dust particles.[1] The following PPE is mandatory:
-
Eye Protection: Wear safety glasses with side-shields or chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of significant dust generation, consider fire/flame resistant and impervious clothing.
Storage of Waste
Store this compound waste in a cool, dry, and well-ventilated location.[1] The waste container must be kept tightly closed and stored separately from incompatible materials.[1]
Step-by-Step Disposal Protocol
Follow this procedural guidance to ensure the safe and compliant disposal of this compound waste.
Step 1: Waste Characterization
Before disposal, you must determine if the waste is hazardous. Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.
-
Listed Waste: this compound is not typically found on the EPA's F, K, P, or U lists of hazardous wastes.
-
Characteristic Waste: Pure this compound is not ignitable, corrosive, or reactive under normal conditions. However, if it is contaminated with other substances, the mixture could exhibit one of these characteristics. For example, if mixed with an acidic solution, it could be classified as corrosive if the pH is ≤ 2. The toxicity characteristic should also be considered based on potential contaminants.
Action: Assume the waste is hazardous unless you can definitively prove otherwise through process knowledge or testing. When in doubt, manage it as hazardous waste.
Step 2: Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Collect this compound waste in a dedicated container.
-
Do not mix this compound with other chemical wastes, especially incompatible materials.
Step 3: Containerization and Labeling
-
Container: Use a sturdy, leak-proof container that is chemically compatible with this compound. Keep the container closed at all times except when adding waste.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound" (avoid formulas or abbreviations).
-
The date accumulation started.
-
An indication of the hazards (e.g., "Handle with Care," "Avoid Dust Inhalation").
-
Step 4: Arranging Disposal
-
Contact Professionals: Never dispose of this compound down the drain or in regular trash.[1] Disposal must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide Information: Be prepared to provide the waste manifest, including the chemical composition and quantity, to the disposal company.
-
Contaminated Packaging: Empty containers that held this compound should be triple-rinsed with a suitable solvent (like water). The rinsate must be collected and disposed of as hazardous waste. The rinsed container, with its label defaced, can then typically be disposed of in a sanitary landfill or recycled, depending on local regulations.[1]
Data Presentation: Safety and Regulatory Parameters
The following table summarizes key quantitative data and parameters relevant to the handling and disposal of iron compounds.
| Parameter | Value / Guideline | Source / Regulation |
| Occupational Exposure Limit | 1 mg/m³ (TWA for soluble iron salts, as Fe) | NIOSH / ACGIH |
| RCRA Corrosivity Characteristic | pH ≤ 2 or pH ≥ 12.5 for aqueous waste | 40 CFR §261.22 |
| Incompatible Materials | Acids, Oxygen, Strong Oxidizing Agents, Halogens, Phosphorus | [2] |
| Oral Toxicity (LD50) | 3800 mg/kg (Mouse) | [3] |
Experimental Protocols & Workflows
The process of disposing of this compound is a standard laboratory protocol focused on safety and regulatory compliance. The logical workflow for this procedure is visualized below.
Caption: Workflow for the safe disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
Spill Cleanup Protocol
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation. Remove all sources of ignition.
-
Wear PPE: Don the appropriate personal protective equipment as described above.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup:
-
For dry spills, carefully sweep or shovel the material into a suitable, closed container for disposal. Avoid creating dust. A vacuum equipped with a HEPA filter is recommended.
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
-
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures
-
After Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.
-
After Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.
-
After Eye Contact: Rinse cautiously with water for at least 15 minutes.
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.
This guide is intended to provide essential information for laboratory professionals. Always consult your institution's specific safety protocols and local, state, and federal regulations to ensure full compliance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ferrous Carbonate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling ferrous carbonate, including detailed operational and disposal plans to foster a culture of safety and build trust in your laboratory practices.
Personal Protective Equipment (PPE) and Safety Measures
When working with this compound, adherence to proper safety protocols is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended personal protective equipment.
| Protection Type | Required Equipment | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | To protect eyes from dust particles and potential splashes. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) and fire/flame resistant, impervious clothing | To prevent skin contact with the chemical.[1][2] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. | To prevent inhalation of dust particles, especially in poorly ventilated areas or during tasks that generate dust.[2] |
Engineering Controls: Always handle this compound in a well-ventilated place.[1][3] Use of a fume hood or other local exhaust ventilation is recommended to control airborne dust.
Operational Plan: Handling and Storage
Handling:
-
Employ non-sparking tools to prevent ignition sources.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep containers tightly closed.[3]
-
Store separately from foodstuff containers and incompatible materials.[1]
Accidental Release Measures: Spill Response Plan
In the event of a this compound spill, a swift and safe response is necessary to mitigate any potential hazards.
Immediate Actions:
-
Evacuate personnel from the immediate spill area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[1]
Cleanup Procedure:
-
Wear the appropriate personal protective equipment (see table above).
-
Avoid actions that could generate dust.[4]
-
Carefully sweep or shovel the spilled material.[5]
-
Place the collected material into a suitable, closed, and labeled container for disposal.[1][5]
-
Clean the spill area with a wet cloth or mop to remove any remaining residue.
-
Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.
Below is a workflow diagram for handling a this compound spill.
Disposal Plan
Proper disposal of this compound and its contaminated packaging is essential to prevent environmental contamination.
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed chemical destruction plant.[1]
-
Contaminated Packaging: Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.[1]
Quantitative Data
While specific occupational exposure limits for this compound are not widely established, guidelines for soluble iron salts can be applied.
| Parameter | Value | Notes |
| Recommended Exposure Limit (REL) | 1 mg/m³ (as Fe) | 10-hour time-weighted average for soluble iron salts.[3][6] |
It is important to note that one safety data sheet mentions that siderite, a mineral composed mainly of this compound, should be treated as nuisance dust.[3] Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the material you are handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
